molecular formula C8H9ClN2O2 B1419129 4-Carbamimidoylbenzoic acid hydrochloride CAS No. 42823-72-3

4-Carbamimidoylbenzoic acid hydrochloride

Cat. No.: B1419129
CAS No.: 42823-72-3
M. Wt: 200.62 g/mol
InChI Key: LWZWTSNXTMLZNG-UHFFFAOYSA-N
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Description

4-Carbamimidoylbenzoic acid hydrochloride (CAS 42823-72-3) is a high-purity benzoic acid derivative offered for research and development purposes. This compound, with the molecular formula C 8 H 9 ClN 2 O 2 and a molecular weight of 200.62 g/mol, serves as a valuable chemical synthon . Its structure features both a carbamimidoyl (amidine) group and a carboxylic acid functional group, making it a versatile building block for synthesizing more complex molecules, such as hydrazone derivatives investigated for their antimicrobial properties . Benzoic acid scaffolds are of significant interest in medicinal chemistry, particularly in developing inhibitors for therapeutic targets like protein tyrosine phosphatase 1B (PTP1B) for diabetes management and other enzymes . The compound is characterized by a melting point of 366.5 °C and requires standard safety precautions during handling, as indicated by its GHS warning signal and hazard statements H315, H319, and H335 . This product is intended for research and further manufacturing applications only and is not for diagnostic or human use.

Properties

IUPAC Name

4-carbamimidoylbenzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4H,(H3,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZWTSNXTMLZNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42823-72-3
Record name 4-Amidinobenzoic acid hydrochloride
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Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Significance

4-Carbamimidoylbenzoic acid hydrochloride (CAS: 350-18-5) serves as a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors. The benzamidine moiety functions as a structural mimic of the arginine side chain, allowing it to form high-affinity salt bridges with the aspartate residue (typically Asp189) located at the bottom of the S1 specificity pocket in trypsin-like proteases (e.g., Thrombin, Factor Xa, Trypsin).

This guide details the synthesis of this intermediate starting from 4-cyanobenzoic acid. While direct conversion is theoretically possible, the presence of the carboxylic acid functionality necessitates a strategic approach to manage side reactions, specifically esterification. We present the Modified Pinner Synthesis , the industrial standard for reliability and scalability.

Synthetic Strategy: The Modified Pinner Pathway

The synthesis presents a chemoselectivity challenge: the Pinner reaction conditions (anhydrous HCl/Alcohol) activate the nitrile but also esterify the carboxylic acid. Therefore, the robust protocol accepts this esterification as an intermediate step, followed by a controlled hydrolysis to restore the acid.

Reaction Logic
  • Activation: Protonation of the nitrile by anhydrous HCl increases electrophilicity.[1]

  • Imidate Formation: Nucleophilic attack by ethanol forms the ethyl imidate ester. Simultaneously, the carboxylic acid is esterified to the ethyl ester.

  • Ammonolysis: Displacement of the ethoxy group by ammonia yields the amidine.

  • Hydrolysis: Acid-catalyzed hydrolysis cleaves the ethyl ester protecting group to yield the final benzoic acid derivative without destroying the amidine.

Synthetic Workflow Diagram

SyntheticPathway Start 4-Cyanobenzoic Acid Step1 Pinner Reaction (HCl(g), EtOH, 0°C) Start->Step1 Inter1 Intermediate 1: Ethyl 4-(ethoxyiminomethyl) benzoate HCl Step1->Inter1 Dual Functionalization Step2 Ammonolysis (NH3/EtOH) Inter1->Step2 Inter2 Intermediate 2: Ethyl 4-amidinobenzoate HCl Step2->Inter2 Nucleophilic Subst. Step3 Acid Hydrolysis (dil. HCl, Reflux) Inter2->Step3 Final Target: 4-Carbamimidoylbenzoic Acid HCl Step3->Final Ester Deprotection

Figure 1: Step-wise synthetic transformation from nitrile to amidine acid, accounting for the esterification side-reaction.

Detailed Experimental Protocol

Safety Warning: This protocol involves HCl gas and pressurized ammonia. All operations must be performed in a functioning fume hood.

Phase 1: Formation of the Imidate Diester Intermediate

Reagents: 4-Cyanobenzoic acid (1.0 eq), Anhydrous Ethanol (10 vol), HCl gas (excess).

  • Setup: Equip a 3-neck round-bottom flask with a gas inlet tube, a thermometer, and a calcium chloride drying tube. Ensure the system is strictly anhydrous; moisture will hydrolyze the imidate back to the amide.

  • Dissolution: Charge 4-cyanobenzoic acid and anhydrous ethanol. Cool the suspension to 0°C in an ice/salt bath.

  • Saturation: Bubble dry HCl gas through the solution. The reaction is exothermic; maintain internal temperature < 5°C. Continue until the solution is saturated (approx. 3-4 hours). The starting material will dissolve, and eventually, a heavy precipitate (the imidate salt) may form.

  • Incubation: Seal the flask and store at 4°C for 24–48 hours to ensure complete conversion.

  • Workup: Precipitate the intermediate by adding cold anhydrous diethyl ether. Filter the white solid (Ethyl 4-(ethoxyiminomethyl)benzoate hydrochloride) quickly under nitrogen to avoid moisture absorption.

Phase 2: Ammonolysis to Amidine Ester

Reagents: Intermediate 1, Ethanolic Ammonia (saturated, ~15-20%).

  • Resuspension: Suspend the imidate salt from Phase 1 in cold anhydrous ethanol.

  • Ammonolysis: Add saturated ethanolic ammonia (3.0 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will likely become clear as the amidine forms, followed by precipitation of ammonium chloride.

  • Isolation: Filter off the inorganic NH4Cl. Evaporate the filtrate to dryness to obtain crude Ethyl 4-carbamimidoylbenzoate hydrochloride.

Phase 3: Hydrolysis to Final Product

Reagents: Crude Amidine Ester, 2N HCl.

  • Hydrolysis: Dissolve the crude ester in 2N HCl (5 vol). Heat to reflux (approx. 100°C) for 2–3 hours. Monitor by TLC or HPLC for the disappearance of the ethyl ester peak.

  • Crystallization: Cool the solution slowly to 4°C. The target compound, this compound, often crystallizes directly from the acidic medium due to the common ion effect.

  • Purification: If no precipitate forms, concentrate the solution to 20% volume. Filter the solid and wash with a small amount of cold acetone.

  • Drying: Dry in a vacuum oven at 50°C over P2O5.

Characterization & Quality Control

Trust in the synthesis is established via multi-modal characterization. The following data confirms the structure and purity.

Spectroscopic Data Table
TechniqueParameterExpected ObservationStructural Assignment
1H NMR Solvent: DMSO-d6δ 13.2 (br s, 1H)Carboxylic Acid (-COOH)
δ 9.45 (s, 2H), 9.18 (s, 2H)Amidine (-C(=NH)NH2) protons (Split due to restricted rotation)
δ 8.15 (d, 2H), 7.95 (d, 2H)Aromatic AA'BB' system (Para-substitution)
13C NMR Solvent: DMSO-d6δ 166.5, 165.2Carbonyl (Acid) and Amidine Carbon
δ 135.0, 132.5, 129.8, 128.1Aromatic Carbons
IR KBr Pellet1685 cm⁻¹C=N stretch (Strong, characteristic of amidines)
1710 cm⁻¹C=O stretch (Carboxylic acid)
2800-3300 cm⁻¹Broad OH/NH stretching
Mass Spec ESI (+)m/z = 165.1[M+H]+ (Free base mass)
Purity Assessment (HPLC Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 254 nm.

  • Retention Time: Amidine acid elutes earlier than the ethyl ester intermediate due to increased polarity.

Mechanistic Insight: The Pinner Pathway[1][3]

Understanding the mechanism is crucial for troubleshooting. The reaction relies on the formation of a highly reactive nitrilium ion.[2]

Mechanism Step1 Nitrile Protonation (R-CN + H+ -> R-CNH+) Step2 Alcohol Attack (Formation of Imidate Salt) Step1->Step2 Rate Limiting Step Step3 Ammonia Attack (Tetrahedral Intermediate) Step2->Step3 Nucleophilic Addition Step4 Elimination of Ethanol (Formation of Amidine) Step3->Step4 -EtOH

Figure 2: Mechanistic flow of the Pinner reaction. Moisture at Step 2 leads to ester by-products.

Troubleshooting Note: If the yield is low, the culprit is often trace water in the ethanol or HCl gas, which diverts the nitrilium ion to form an amide (R-CONH2) or ester (R-COOEt) instead of the imidate.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Judkins, B. D., et al. (1996). "A Versatile Synthesis of Amidines from Nitriles via Amidoximes." Synthetic Communications, 26(23), 4351-4367. Link (Alternative "Modern" Route).

  • Stürzebecher, J., et al. (1997). "Structure-Activity Relationships of Novel Trypsin-Like Protease Inhibitors." Journal of Medicinal Chemistry, 40(19), 3091-3099. Link (Application of 4-amidinobenzoic acid derivatives).

  • Organic Chemistry Portal. "Pinner Reaction." Link (General mechanism verification).

  • BenchChem. "Pinner Reaction: Technical Guide." Link (Protocol verification).

Sources

CAS number and molecular formula of 4-carbamimidoylbenzoic acid hydrochloride

[1]

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (also known as p-amidinobenzoic acid hydrochloride) is a critical pharmacophore intermediate in medicinal chemistry, specifically in the design of serine protease inhibitors. Its core structural feature—the benzamidine moiety—serves as a bioisostere for the arginine side chain, allowing it to anchor small molecules into the S1 specificity pocket of enzymes like Thrombin, Factor Xa, and Trypsin.

This guide provides a comprehensive technical analysis of the compound, ranging from its physicochemical properties and synthetic pathways to its application in rational drug design.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is an amphoteric molecule exists as a hydrochloride salt to ensure stability and solubility.[1] The amidine group is highly basic (


1
Table 1: Chemical Specifications
PropertyData
Chemical Name This compound
Common Synonyms 4-Amidinobenzoic acid HCl; p-Carboxybenzamidine HCl
CAS Number 42823-72-3
Molecular Formula

(Salt) /

(Base)
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents
Melting Point >300 °C (decomposes)
Structural Visualization

The following diagram illustrates the connectivity of the molecule, highlighting the critical amidine functionality at the para position relative to the carboxyl group.

Figure 1: Connectivity of this compound showing the para-substitution pattern.

Synthesis: The Pinner Reaction Protocol[9][10]

The industrial and laboratory standard for synthesizing 4-carbamimidoylbenzoic acid is the Pinner Reaction .[1] This method converts a nitrile precursor (4-cyanobenzoic acid) into an amidine via an imidate intermediate, avoiding the use of hazardous high-pressure ammonia gas often required in other methods.[1]

Reaction Scheme
  • Activation: Acid-catalyzed addition of an alcohol (ethanol) to the nitrile to form an imidate ester hydrochloride.[1]

  • Amination: Displacement of the alkoxy group by ammonia to generate the amidine.[1]

Pinner SynthesisStart4-Cyanobenzoic Acid(Precursor)Step1Step 1: Pinner Salt Formation(Dry HCl / EtOH, 0°C)Start->Step1ActivationInterEthyl Imidate HCl(Intermediate)Step1->InterImidate FormationStep2Step 2: Ammonolysis(NH3 / EtOH)Inter->Step2SubstitutionProduct4-CarbamimidoylbenzoicAcid HClStep2->ProductCrystallization

Figure 2: Step-wise Pinner synthesis pathway from nitrile precursor to amidine salt.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to the use of corrosive HCl gas and ammonia.

  • Preparation of Imidate (Pinner Salt):

    • Suspend 4-cyanobenzoic acid (10.0 g) in anhydrous ethanol (100 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2-3 hours until saturation. The nitrile peak (approx. 2230 cm⁻¹) should disappear in IR monitoring.[1]

    • Seal the flask and store at 4°C for 24 hours. The imidate ester hydrochloride will precipitate as a white solid.[1]

    • Filter the solid and wash with cold anhydrous ether to remove excess acid.[1]

  • Conversion to Amidine:

    • Resuspend the imidate intermediate in anhydrous ethanol (50 mL).

    • Cool to 0°C and treat with alcoholic ammonia (7N NH3 in MeOH/EtOH) (3.0 equivalents).

    • Stir at room temperature for 12–18 hours.

    • Evaporate the solvent under reduced pressure.[1]

    • Recrystallize the crude residue from dilute HCl/Water or Ethanol/Ether to obtain pure This compound .[1]

Applications in Drug Discovery[4]

The benzamidine moiety is a "privileged structure" in the design of inhibitors for trypsin-like serine proteases. These enzymes (Thrombin, Factor Xa, Trypsin) have a specificity pocket (S1) containing a conserved Aspartate residue (Asp189 in Trypsin/Thrombin) at the bottom.[1]

Mechanism of Action: The "Arginine Mimic"

The 4-carbamimidoyl group mimics the guanidinium side chain of Arginine (Arg). At physiological pH, the amidine is protonated (

1
  • Electrostatic Anchoring: The positively charged amidine forms a bidentate salt bridge with the carboxylate of Asp189.[1]

  • Selectivity: The rigid phenyl ring positions the inhibitor correctly within the active site, allowing other parts of the drug molecule to interact with the S2 and S3 subsites.

Protease BindingInhibitor4-Carbamimidoylbenzoic Acid(Inhibitor)S1_PocketS1 Specificity Pocket(Enzyme)Inhibitor->S1_PocketEntersAsp189Asp189 Residue(Anionic Anchor)Inhibitor->Asp189Salt Bridge(Charge-Charge)Gly219Gly219(H-Bonding)Inhibitor->Gly219H-Bond

Figure 3: Mechanistic interaction between the benzamidine moiety and the catalytic S1 pocket of serine proteases.

Key Therapeutic Targets[1][4]
  • Thrombin (Factor IIa): Anticoagulants.[1] The benzamidine scaffold prevents fibrinogen cleavage.[1]

  • Factor Xa: Anticoagulants.[1] Direct inhibition of the coagulation cascade.[1]

  • Trypsin: Used as a model system for developing inhibitors for other serine proteases.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical data is expected.

Nuclear Magnetic Resonance (NMR)[1][2][6][8]
  • ** Solvent:** DMSO-

    
     (Due to solubility).
    
  • 
    H NMR Features: 
    
    • 
       13.0-13.5 ppm:  Broad singlet (1H, -COOH).
      
    • 
       9.2-9.6 ppm:  Broad singlets (3H/4H, Amidine 
      
      
      ).[1]
    • 
       8.0-8.2 ppm:  Doublet (2H, 
      
      
      , Ar-H ortho to Amidine).[1]
    • 
       7.8-8.0 ppm:  Doublet (2H, 
      
      
      , Ar-H ortho to Carboxyl).[1]
    • Note: The aromatic system shows a classic AA'BB' para-substitution pattern.

Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode (

    
    ).
    
  • Theoretical Mass:

    
     (for the cation 
    
    
    ).[1]
  • Observed: Major peak at

    
    .[1]
    

References

  • American Elements. (n.d.).[1] this compound. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2013).[1] A Lewis acid-promoted Pinner reaction. PubMed Central.[1] Retrieved from [Link]

  • Bode, W., et al. (1989).[1][2] The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment. EMBO Journal. (Contextual citation for Asp189 mechanism).

An In-Depth Technical Guide on the Mechanism of Action of 4-Carbamimidoylbenzoic Acid as a Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Carbamimidoylbenzoic acid, also known as 4-amidinobenzoic acid, is a small molecule inhibitor that serves as a canonical example of competitive inhibition targeting trypsin-like serine proteases. Its rigid structure, featuring a key benzamidine moiety, allows it to effectively mimic the side chains of natural substrates like arginine and lysine. This guide provides a comprehensive technical overview of the mechanism of action of 4-carbamimidoylbenzoic acid, delving into its molecular interactions, kinetic properties, and the experimental methodologies used to characterize its inhibitory function. By synthesizing structural biology data, enzyme kinetics, and computational approaches, this document aims to provide researchers and drug development professionals with a thorough understanding of this fundamental protease inhibitor.

Introduction: The Significance of 4-Carbamimidoylbenzoic Acid in Protease Inhibition

Trypsin-like serine proteases are a ubiquitous class of enzymes crucial in a vast array of physiological processes, including digestion, blood coagulation, and fibrinolysis. Their activity is tightly regulated, and dysregulation is implicated in numerous pathologies, making them prime targets for therapeutic intervention. The study of small molecule inhibitors has been instrumental in elucidating the catalytic mechanisms of these proteases and in the development of novel drugs.

4-Carbamimidoylbenzoic acid stands out as a foundational tool in the study of serine protease inhibition. Its chemical simplicity, coupled with its high affinity and specificity for the S1 pocket of trypsin-like proteases, makes it an ideal model compound. The core of its inhibitory action lies in its benzamidine group, a well-established arginine mimetic.[1] This guide will dissect the intricate details of how this small molecule effectively blocks the catalytic activity of these vital enzymes.

The Core Mechanism: Competitive Inhibition of Trypsin-like Serine Proteases

4-Carbamimidoylbenzoic acid functions as a competitive inhibitor . This means it reversibly binds to the active site of the enzyme, directly competing with the natural substrate. The inhibitor's structure is remarkably complementary to the substrate-binding pocket of trypsin-like proteases, preventing the substrate from binding and thus halting the catalytic reaction.

The Role of the Benzamidine Moiety: A Mimic of Natural Substrates

The defining feature of 4-carbamimidoylbenzoic acid is its positively charged benzamidine group at physiological pH. This moiety is a structural and electronic mimic of the side chains of arginine and lysine, the preferred cleavage sites for trypsin.[1] The amidinium group is planar and can engage in a series of specific, non-covalent interactions within the enzyme's active site.

Molecular Interactions within the S1 Specificity Pocket

The high affinity and specificity of 4-carbamimidoylbenzoic acid for trypsin-like proteases are a direct result of a network of precise molecular interactions within the S1 specificity pocket. This deep, negatively charged pocket is designed to accommodate the long, positively charged side chains of arginine and lysine.[2]

  • Electrostatic Interactions: The positively charged amidinium group of the inhibitor forms a strong salt bridge with the negatively charged carboxylate group of the highly conserved Aspartate 189 (Asp189) residue at the bottom of the S1 pocket.[3][4] This electrostatic interaction is the primary determinant of the inhibitor's high affinity.

  • Hydrogen Bonding: Beyond the salt bridge, a network of hydrogen bonds further stabilizes the enzyme-inhibitor complex. The amino groups of the amidinium moiety act as hydrogen bond donors to the backbone carbonyl oxygens of Glycine 219 and Serine 214, as well as to water molecules within the active site.[5]

  • Van der Waals Interactions: The phenyl ring of the inhibitor engages in favorable van der Waals contacts with the hydrophobic and aromatic residues lining the S1 pocket, such as Tyrosine 228 and Tryptophan 215.

The following diagram illustrates the key interactions of the benzamidine headgroup of 4-carbamimidoylbenzoic acid within the S1 pocket of trypsin.

G cluster_S1_Pocket Trypsin S1 Specificity Pocket Asp189 Asp189 Gly219 Gly219 (Backbone C=O) Ser190 Ser190 (Backbone C=O) Ser214 Ser214 (Backbone C=O) Inhibitor 4-Carbamimidoylbenzoic Acid (Benzamidine Moiety) Inhibitor->Asp189 Salt Bridge (Electrostatic) Inhibitor->Gly219 H-Bond Inhibitor->Ser190 H-Bond Inhibitor->Ser214 H-Bond

Key interactions of 4-carbamimidoylbenzoic acid in the S1 pocket.

Quantitative Analysis of Inhibitory Potency

The effectiveness of a competitive inhibitor is quantified by its inhibition constant (Ki) , which represents the dissociation constant of the enzyme-inhibitor complex. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater inhibitory potency.

InhibitorTarget EnzymeKi (µM)Reference
BenzamidineBovine Trypsin22.2[6]
1-(4-Amidinophenyl)-3-(4-phenoxyphenyl) ureaBovine Trypsin2[7]
4-4'-Diazoamino-bis-benzamidineBovine Trypsin1.5[8]

Note: While a specific Ki for 4-carbamimidoylbenzoic acid was not found in the immediate literature, the Ki values for the structurally similar benzamidine and its derivatives provide a strong indication of its inhibitory potency, which is expected to be in the low micromolar range.

Experimental Workflows for Characterizing the Mechanism of Action

A multi-faceted experimental approach is required to fully elucidate the mechanism of action of a protease inhibitor like 4-carbamimidoylbenzoic acid.

Enzyme Inhibition Kinetics

Enzyme kinetics studies are fundamental to determining the mode of inhibition and the inhibitor's potency (Ki).

Experimental Protocol: Determination of Ki for a Competitive Inhibitor

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the target protease (e.g., bovine trypsin) of known concentration in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BApNA) in a suitable solvent (e.g., DMSO).

  • Inhibitor Preparation:

    • Prepare a stock solution of 4-carbamimidoylbenzoic acid in the assay buffer. Perform a series of dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate in the absence and presence of different fixed concentrations of the inhibitor.

    • Include appropriate controls (no enzyme, no substrate, no inhibitor).

  • Data Acquisition:

    • Initiate the reaction by adding the enzyme to the substrate/inhibitor mixture.

    • Monitor the rate of product formation over time by measuring the change in absorbance or fluorescence at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) for each substrate and inhibitor concentration.

    • Plot the initial velocities against the substrate concentration for each inhibitor concentration to generate Michaelis-Menten plots.

    • Transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.

    • Determine the apparent Michaelis constant (Km,app) from the x-intercept of each line in the presence of the inhibitor.

    • Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = [I] / ((Km,app / Km) - 1) , where [I] is the inhibitor concentration and Km is the Michaelis constant in the absence of the inhibitor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Stock Reaction Reaction Mixture (Enzyme, Substrate, Inhibitor) Enzyme->Reaction Substrate Substrate Stock Substrate->Reaction Inhibitor Inhibitor Stock Inhibitor->Reaction PlateReader Microplate Reader (Data Acquisition) Reaction->PlateReader MM_Plot Michaelis-Menten Plot PlateReader->MM_Plot LB_Plot Lineweaver-Burk Plot MM_Plot->LB_Plot Ki_Calc Ki Calculation LB_Plot->Ki_Calc

Workflow for determining the inhibition constant (Ki).
Structural Biology: X-ray Crystallography

X-ray crystallography provides atomic-level insights into the binding mode of the inhibitor within the enzyme's active site.

Experimental Protocol: Co-crystallization of a Protease-Inhibitor Complex

  • Protein Purification and Crystallization:

    • Express and purify the target protease to homogeneity.

    • Screen for crystallization conditions using vapor diffusion (hanging or sitting drop) or microbatch methods.

  • Complex Formation:

    • Incubate the purified protease with a molar excess of 4-carbamimidoylbenzoic acid to ensure saturation of the active sites.

  • Co-crystallization:

    • Set up crystallization trials with the pre-formed protease-inhibitor complex under the optimized crystallization conditions.

  • Data Collection and Structure Determination:

    • Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known protease structure as a search model.

    • Refine the model and build the inhibitor into the observed electron density.

  • Structural Analysis:

    • Analyze the final structure to identify all the molecular interactions between the inhibitor and the enzyme active site.

Computational Modeling: Molecular Docking

Molecular docking is a computational technique that predicts the preferred binding orientation of a ligand to a protein target.

Experimental Protocol: Molecular Docking of 4-Carbamimidoylbenzoic Acid into Trypsin

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protease (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.

    • Generate a 3D conformer of 4-carbamimidoylbenzoic acid and assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site on the protease, typically centered on the catalytic triad and the S1 pocket.

    • Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of the inhibitor within the defined binding site.

  • Scoring and Analysis:

    • The docking program will score the different poses based on a scoring function that estimates the binding affinity.

    • Analyze the top-scoring poses to identify the most probable binding mode and the key molecular interactions, which can then be compared with experimental data from X-ray crystallography.

Conclusion and Future Perspectives

4-Carbamimidoylbenzoic acid, through its elegant and efficient mechanism of competitive inhibition, remains a cornerstone in the field of protease research. Its ability to specifically target the S1 pocket of trypsin-like serine proteases, driven by a combination of strong electrostatic interactions and hydrogen bonding, provides a clear and compelling model for structure-based drug design. The experimental workflows detailed in this guide—enzyme kinetics, X-ray crystallography, and molecular docking—represent the essential toolkit for characterizing this and other protease inhibitors.

Future research will continue to build upon the foundational understanding provided by inhibitors like 4-carbamimidoylbenzoic acid. The development of more potent and selective inhibitors for specific serine proteases will be crucial for advancing therapeutics for a wide range of diseases. Furthermore, the application of advanced biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), will provide even deeper insights into the thermodynamics and kinetics of inhibitor binding. The principles elucidated through the study of 4-carbamimidoylbenzoic acid will undoubtedly continue to guide the rational design of the next generation of protease-targeted drugs.

References

  • Stroud, R. M. (1974). A Family of Protein-Cutting Proteins. Scientific American, 231(1), 74-88.
  • Geratz, J. D. (1979). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Biochimie, 61(4), 559-65.
  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. The Journal of biological chemistry, 240, 1579-1585.
  • Zimmerman, M., Yurewicz, E., & Patel, G. (1976). A new fluorogenic substrate for chymotrypsin. Analytical biochemistry, 70(1), 258-262.
  • Kraut, J. (1977). Serine proteases: structure and mechanism of catalysis. Annual review of biochemistry, 46, 331-358.
  • Katz, B. A., Clark, J. M., Finer-Moore, J. S., Kossiakoff, A. A., & Stroud, R. M. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. Biochemistry, 35(10), 3304-3314.
  • Perona, J. J., & Craik, C. S. (1995). Structural basis of substrate specificity in the serine proteases. Protein science : a publication of the Protein Society, 4(3), 337-360.
  • Markwardt, F., & Walsmann, P. (1967). Die Hemmung des Trypsins durch Benzamidin und andere aromatische Monoamidine [The inhibition of trypsin by benzamidine and other aromatic monoamidines]. Hoppe-Seyler's zeitschrift fur physiologische chemie, 348(10), 1381-1386.
  • Walter, J., & Bode, W. (1983). The X-ray crystal structure analysis of the refined complex formed by bovine trypsin and p-amidinophenylpyruvate at 1.4 A resolution. Hoppe-Seyler's zeitschrift fur physiologische chemie, 364(8), 949-959.
  • El-Gohary, A. H., & El-Sayed, M. A. (2010). Inhibition of trypsin by t-butyloxycarbonyl-alpha-aza-(4-aminophenyl)alanine phenyl ester. Journal of chemical technology and biotechnology, 50(2), 181-189.
  • Craik, C. S., Largman, C., Fletcher, T., Roczniak, S., Barr, P. J., Fletterick, R., & Rutter, W. J. (1985). Redesigning trypsin: alteration of substrate specificity. Science (New York, N.Y.), 228(4697), 291-297.
  • Geng, T., Wang, M., Wu, Y., Wang, S., & Xu, W. (2025).
  • Pál, G., Jancsó, A., Náray-Szabó, G., & Gráf, L. (2002). Structure of human trypsin IV (brain trypsin). The Journal of biological chemistry, 277(18), 15993-16000.
  • Khalaf, A. A. (2023). Synthesis,Characterization and Study of the Molecular Docking With Biological Activity of Some Mannich Base Complexes Derived 4-Aminobenzoic Acid.
  • Graf, L., Craik, C. S., Patthy, A., Roczniak, S., Fletterick, R. J., & Rutter, W. J. (1987). Selective alteration of substrate specificity by site-directed mutagenesis of trypsin. Biochemistry, 26(9), 2616-2623.
  • Brandstetter, H., Turk, D., Hoeffken, H. W., Grosse, D., Stuerzebecher, J., Martin, P. D., Edwards, B. F., & Bode, W. (1992). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Journal of molecular biology, 226(4), 1085-1099.
  • Wikipedia. (2024). Trypsin. In Wikipedia. Retrieved from [Link]

  • Radisky, E. S., & Koshland, D. E., Jr. (2006). Insights into the serine protease mechanism from atomic resolution structures of trypsin reaction intermediates.
  • Ferguson, J., Martin, S. L., & Walker, B. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in chemistry, 10, 869677.
  • M-CSA. (n.d.). Trypsin. In Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • Luo, R., & Sharp, K. A. (1998). Structural determinants of trypsin affinity and specificity for cationic inhibitors. Biophysical journal, 75(2), 679-692.
  • Ferguson, J., Martin, S. L., & Walker, B. (2022). Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases. Frontiers in Chemistry, 10, 869677.
  • Kim, D. S., & Church, F. C. (1983). Catalytic and structural properties of trypsin-treated 4-aminobutyrate aminotransferase. The Journal of biological chemistry, 258(19), 11768-11773.
  • Li, J., Li, R., Wu, Y., Zhou, M., Chen, T., & Shaw, C. (2021). Structure-Activity Relationship and Molecular Docking of a Kunitz-Like Trypsin Inhibitor, Kunitzin-AH, from the Skin Secretion of Amolops hainanensis. Toxins, 13(7), 448.
  • Zecha, J., & Zolg, D. P. (2022). Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells. Journal of proteome research, 21(1), 1-15.
  • Frey, P. A., Whitt, S. A., & Tobin, J. B. (1994). A low-barrier hydrogen bond in the catalytic triad of serine proteases. Science, 264(5167), 1927-1930.
  • Thermo Fisher Scientific. (2015). Pierce Trypsin Protease, MS Grade User Guide.
  • Promega Corporation. (n.d.). Protease Digestion for Mass Spectrometry.
  • University of Massachusetts Chan Medical School. (n.d.).

Sources

Structural Analysis and Crystal Structure of 4-Carbamimidoylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid) represents a critical class of bifunctional molecular scaffolds used in rational drug design and supramolecular materials science. As a structural mimic of the arginine side chain, it serves as a foundational pharmacophore for serine protease inhibitors (e.g., trypsin, thrombin, Factor Xa). Beyond medicinal chemistry, its rigid phenyl core and dual hydrogen-bonding termini (carboxylate acceptor/donor and amidinium donor) make it an ideal tecton for constructing Charge-Assisted Hydrogen-Bonded Organic Frameworks (CAHOFs) and Metal-Organic Frameworks (MOFs).

This guide provides a rigorous analysis of its crystallographic signature, a validated synthesis protocol via the Pinner method, and its mechanistic role in proteolytic inhibition.

Molecular Architecture & Physicochemical Properties[1][2][3][4][5][6]

The utility of 4-carbamimidoylbenzoic acid stems from its zwitterionic potential and rigid geometry. Unlike simple benzoic acid derivatives, the presence of the highly basic amidine group (


) alongside the carboxylic acid (

) creates a complex protonation landscape.
Tautomerism and Zwitterionic Character

In the solid state and neutral aqueous solution, the molecule predominantly exists as a zwitterion (4-amidiniumbenzoate). The proton transfers from the carboxylic acid to the amidine nitrogen, creating a "push-pull" electrostatic system.

PropertyValue / CharacteristicRelevance
Formula

Bifunctional linker
Mol.[1][2][3][4][5][6][7][8] Weight 164.16 g/mol Fragment-based drug design
Amidine

~11.5 (Calculated)Protonated at physiological pH (7.4)
Acid

~3.5 (Calculated)Deprotonated at physiological pH
Dipole Moment High (>10 D in zwitterion form)Strong intermolecular electrostatic forces

Crystallography & Supramolecular Synthons

The crystal structure of 4-carbamimidoylbenzoic acid is defined by Charge-Assisted Hydrogen Bonds (CAHBs) . Unlike neutral hydrogen bonds, CAHBs involve ionic species (


), significantly increasing the bond energy (15–40 kcal/mol vs. 4–10 kcal/mol for neutral H-bonds).
Unit Cell Data (Zwitterionic Form)

Based on recent high-resolution studies (e.g., Nicks et al., Chem. Sci., 2021), the zwitterionic form crystallizes in the triclinic system.

  • Space Group:

    
     (Triclinic)
    
  • Lattice Parameters:

  • Z: 2

Packing Motif: The Head-to-Tail Ribbon

The dominant structural motif is the formation of infinite 1D ribbons or 2D sheets driven by the self-complementary interaction between the amidinium and carboxylate groups.

  • Primary Synthon:

    
     amidinium-carboxylate heterosynthon.
    
  • Geometry: Two protons from the amidinium group (

    
    ) donate to the two oxygens of the carboxylate (
    
    
    
    ) of a neighboring molecule.
  • Result: A "Head-to-Tail" infinite chain that is robust against solvent intercalation.

Experimental Protocol: Synthesis via Pinner Reaction[13]

Direct synthesis from 4-cyanobenzoic acid is challenging due to the zwitterionic solubility issues of the product. The most robust industrial protocol proceeds via the methyl ester intermediate, ensuring solubility during the Pinner reaction.

Reaction Workflow

SynthesisWorkflow Start 4-Cyanobenzoic Acid Step1 1. Esterification (MeOH / H2SO4) Start->Step1 Inter1 Methyl 4-cyanobenzoate Step1->Inter1 Reflux, 4h Step2 2. Pinner Reaction (Dry HCl / MeOH) Inter1->Step2 Inter2 Imidate Ester HCl Step2->Inter2 0°C to RT, 12h Anhydrous Step3 3. Ammonolysis (NH3 / MeOH) Inter2->Step3 Inter3 Methyl 4-amidinobenzoate Step3->Inter3 Dry NH3 gas Step4 4. Hydrolysis (Dilute NaOH -> HCl) Inter3->Step4 Final 4-Carbamimidoylbenzoic Acid (HCl Salt) Step4->Final pH adjustment

Figure 1: Step-wise synthesis of 4-carbamimidoylbenzoic acid hydrochloride via the Pinner reaction.

Detailed Methodology

Step 1: Pinner Reaction (Imidate Formation) [9]

  • Dissolve Methyl 4-cyanobenzoate (10.0 g) in anhydrous methanol (100 mL).

  • Cool the solution to 0°C in an ice bath.

  • Bubble dry HCl gas through the solution for 30-45 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis back to the amide.

  • Seal the vessel and stir at 0°C for 4 hours, then allow to stand at 4°C overnight.

  • Precipitate the imidate ester hydrochloride by adding cold anhydrous diethyl ether. Filter and dry under vacuum.[7][10]

Step 2: Ammonolysis (Amidine Formation)

  • Suspend the imidate ester solid in anhydrous methanol (50 mL).

  • Cool to 0°C and bubble dry Ammonia gas (

    
    )  into the suspension for 30 minutes.
    
  • The solid will dissolve and reprecipitate as ammonium chloride and the product.

  • Stir at room temperature for 12 hours.

  • Evaporate solvent to dryness. Recrystallize the residue (Methyl 4-amidinobenzoate) from ethanol.

Step 3: Hydrolysis to Free Acid

  • Dissolve the methyl ester in 1M NaOH (3 eq). Stir at room temperature for 2 hours.

  • Carefully acidify with 1M HCl to pH ~3.

  • The zwitterionic 4-carbamimidoylbenzoic acid (or its HCl salt depending on final pH) will precipitate as a white crystalline solid.

  • Purification: Recrystallize from water/ethanol.

Applications in Drug Design & MOFs

Serine Protease Inhibition (The "Arginine Mimic")

Serine proteases (Trypsin, Thrombin, Factor Xa) possess a deep specificity pocket (S1) containing an Aspartate residue (Asp189 in Trypsin) at the bottom.

  • Mechanism: The amidine group of 4-carbamimidoylbenzoic acid mimics the guanidinium group of the Arginine side chain.

  • Interaction: It forms a salt bridge (bidentate H-bond) with the carboxylate of Asp189.

ProteaseInteraction Asp189 Asp189 (Enzyme S1 Pocket) (-COO-) Gly219 Gly219 (Backbone) Ligand 4-Carbamimidoylbenzoic Acid (Amidine Group) Ligand->Asp189 Salt Bridge (Charge-Assisted H-Bond) Ligand->Gly219 H-Bond

Figure 2: Mechanistic interaction of the amidine moiety with the S1 specificity pocket of serine proteases.

Hydrogen-Bonded Organic Frameworks (HOFs)

In materials science, the molecule is used to create "exfoliatable" frameworks. The strong in-plane hydrogen bonding (the ribbons described in Section 3.2) creates stable 2D sheets, while the stacking between sheets is weaker (van der Waals or


 stacking).
  • Application: These layers can be exfoliated into monolayer nanosheets using liquid-phase exfoliation, creating 2D materials with accessible functional groups for sensing or catalysis.

References

  • Crystal Structure & HOFs: Nicks, J., Boer, S. A., White, N. G., & Foster, J. A. (2021). Monolayer nanosheets formed by liquid exfoliation of charge-assisted hydrogen-bonded frameworks. Chemical Science, 12(9), 3322-3327.

  • Pinner Synthesis Review: Decroix, B., et al. (1977). Synthese d'amidines. Bulletin de la Société Chimique de France.
  • Protease Inhibition: Bohm, M., et al. (1999). Banner, D. W., et al. The structure of the complex of thrombin with a highly potent and selective inhibitor. Journal of Molecular Biology. (Establishes the benzamidine-Asp189 interaction).
  • Crystallography Database: Crystallography Open Database (COD) Entry 1560187.

Sources

Thermodynamic Stability and Degradation Pathways of 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Sciences

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (CAS: 42823-72-3), also known as 4-amidinobenzoic acid HCl, serves as a critical intermediate in the synthesis of serine protease inhibitors (e.g., dabigatran, camostat) and as a structural probe in biochemical assays. Its stability profile is governed by the competing reactivities of its two functional groups: the strongly basic amidine moiety (


) and the acidic carboxyl group (

).

This guide details the thermodynamic boundaries of the compound, identifying hydrolytic deamination as the primary degradation vector. We provide experimentally validated protocols for stability indicating methods (SIM), ensuring researchers can differentiate between the parent compound, its amide intermediate (4-carbamoylbenzoic acid), and the thermodynamic sink (terephthalic acid).

Physicochemical Characterization

Understanding the fundamental constants is a prerequisite for designing stability studies. The compound exists as a hydrochloride salt, conferring significant water solubility but introducing hygroscopic risks.

PropertyValue / CharacteristicRelevance to Stability
Molecular Formula

Salt stoichiometry (1:1 HCl) is critical for pH control.
Molecular Weight 200.62 g/mol Used for molarity calculations in degradation kinetics.
Appearance White to off-white crystalline solidDiscoloration (yellowing) indicates N-oxidation or photo-degradation.
Melting Point > 280°C (Decomposes)High lattice energy; thermal degradation precedes melting.
pKa (Carboxyl) ~3.6Ionized (

) at physiological pH.
pKa (Amidine) ~11.6Protonated (

) at pH < 10. Maximum stability in acidic media.
Solubility Water, DMSO, MethanolSoluble in polar protic solvents; risk of solvolysis in alcohols.

Thermodynamic Stability Profile

Solid-State Thermodynamics

In the solid state, 4-carbamimidoylbenzoic acid HCl is thermodynamically stable due to strong intermolecular hydrogen bonding between the amidinium protons and the chloride counter-ion/carboxyl oxygens.

  • Hygroscopicity: The HCl salt is moderately hygroscopic. Moisture uptake lowers the glass transition temperature (

    
    ) of amorphous regions, increasing molecular mobility and accelerating hydrolysis.
    
  • Polymorphism: Solvent-mediated phase transformations can occur during recrystallization from water/ethanol mixtures.

Solution State Thermodynamics (pH-Rate Profile)

The stability in solution is strictly pH-dependent.

  • Acidic (pH < 4): Highly Stable. The amidine group is fully protonated (

    
    ), creating a resonance-stabilized cation that resists nucleophilic attack by water.
    
  • Neutral (pH 4–8): Zwitterionic character (

    
    OOC-Ph-C(NH_2)_2^+$) dominates. Stability is moderate; however, intramolecular proton transfer can catalyze slow hydrolysis.
    
  • Basic (pH > 10): Unstable. The amidine deprotonates to the free base (

    
    ), rendering the central carbon highly electrophilic and susceptible to hydroxide attack (
    
    
    
    ).

Degradation Pathways[1][2]

The degradation of 4-carbamimidoylbenzoic acid HCl follows a stepwise hydrolytic cascade. Secondary pathways include oxidative deamination and photolysis.

Mechanism 1: Hydrolytic Deamination (Primary)

This is the dominant pathway in aqueous formulations.

  • Initiation: Nucleophilic attack of water/hydroxide on the amidine carbon.[1]

  • Intermediate: Formation of a tetrahedral intermediate.

  • Elimination: Expulsion of ammonia (

    
    ) to form 4-carbamoylbenzoic acid  (Terephthalamic acid).
    
  • Secondary Hydrolysis: The amide further hydrolyzes (slower kinetics) to Terephthalic acid .

Mechanism 2: Photolytic Degradation

The benzoic aromatic ring absorbs UV radiation (approx.


 230-240 nm). Prolonged exposure leads to radical formation, resulting in decarboxylation or ring oxidation products (phenols).
Pathway Visualization

The following diagram maps the degradation logic and structural transformations.

DegradationPathways Parent 4-Carbamimidoylbenzoic Acid (Parent API) Parent->Parent UV Light (Radical Decarboxylation) Tetra Tetrahedral Intermediate (Transient) Parent->Tetra + H2O / OH- (Hydrolysis) Oxide 4-Amidinobenzoic N-oxide (Oxidative Impurity) Parent->Oxide Oxidation (H2O2) Amide 4-Carbamoylbenzoic Acid (Impurity A) Tetra->Amide - NH3 (Deamination) Acid Terephthalic Acid (Impurity B) Amide->Acid + H2O / Heat (Amide Hydrolysis)

Figure 1: Stepwise degradation pathway of 4-carbamimidoylbenzoic acid HCl. Blue arrows indicate the primary hydrolytic route.

Experimental Protocols

Forced Degradation Study Design

To validate analytical methods, you must force the generation of impurities. This protocol ensures mass balance and peak identification.

Reagents:

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .
    
  • HPLC Mobile Phase (Phosphate buffer pH 3.0 / Acetonitrile).

Step-by-Step Stress Conditions:

  • Acid Hydrolysis:

    • Dissolve 10 mg sample in 5 mL 0.1 M HCl.

    • Reflux at 60°C for 4 hours.

    • Expected Result: Minimal degradation (< 5%). Amidine is stabilized.

  • Base Hydrolysis (Critical):

    • Dissolve 10 mg sample in 5 mL 0.1 M NaOH.

    • Stir at room temperature for 2 hours.

    • Neutralize with HCl before injection.

    • Expected Result: Conversion to 4-carbamoylbenzoic acid (Major) and Terephthalic acid (Minor).

  • Oxidation:

    • Dissolve 10 mg sample in 5 mL 3%

      
      .
      
    • Store in dark at RT for 24 hours.

    • Expected Result: Formation of N-oxides (check mass shift +16 Da).

Analytical Method (HPLC-UV)

A gradient method is required to separate the highly polar parent from the less polar hydrolysis products.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Phosphoric acid in Water (pH ~2.5 to keep carboxyl group protonated).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0% B (0-2 min)

    
     40% B (15 min).
    
  • Detection: 235 nm.

Stability Testing Workflow

The following workflow illustrates the decision tree for stability assessment.

StabilityWorkflow Start Sample Preparation (1 mg/mL) Stress Apply Stress (Acid/Base/Ox/Heat) Start->Stress Neut Neutralize & Dilute Stress->Neut HPLC HPLC-PDA Analysis Neut->HPLC Data Data Processing HPLC->Data Decision Mass Balance > 95%? Data->Decision Pass Valid Method Decision->Pass Yes Fail Investigate Non-Chromaphoric Degradants Decision->Fail No

Figure 2: Workflow for validating stability-indicating methods for amidine derivatives.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes, N-hydroxyamidinohydrazones, and N-hydroxyguanidines. Drug Metabolism Reviews. (Context: Amidine redox chemistry).

  • OUP Academic. (2000). Biodegradation of 4-nitrobenzoate, 4-aminobenzoate and their mixtures. FEMS Microbiology Ecology. (Context: Metabolic degradation pathways of benzoate derivatives).

  • NIST Chemistry WebBook. 4-Aminobenzoic acid Thermochemical Data. (Context: Thermodynamic data for structural analogues).

  • PubChem. this compound Compound Summary. (Context: Physical properties and identifiers).

  • Cayman Chemical. Benzamidine Hydrochloride Product Information. (Context: Stability benchmarks for amidine salts).

Sources

The Multifaceted Therapeutic Potential of Para-Aminobenzoic Acid (PABA) Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Para-aminobenzoic acid (PABA), a simple aromatic molecule, serves as a versatile building block in medicinal chemistry, giving rise to a diverse array of derivatives with significant biological activities. Historically recognized for its role in microbial folate synthesis and its application in sunscreens, the therapeutic landscape of PABA derivatives has expanded considerably. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of PABA derivatives. We will delve into their established roles as antimicrobial agents and their emerging potential in oncology, neurodegenerative diseases, and fibrotic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate further investigation and innovation in this promising area of pharmaceutical science.

Introduction: The Chemical Versatility and Biological Significance of the PABA Scaffold

Para-aminobenzoic acid (PABA), or 4-aminobenzoic acid, is a non-proteinogenic amino acid that plays a crucial role in the metabolic pathways of many microorganisms as a precursor to folic acid (Vitamin B9). In bacteria, PABA is essential for the synthesis of dihydrofolic acid, a key step in producing tetrahydrofolic acid, which is vital for DNA synthesis and repair. Humans, lacking the enzyme to synthesize folate from PABA, obtain it from their diet, making this pathway an attractive target for selective antimicrobial therapy.

The PABA molecule possesses two reactive functional groups: an amino group and a carboxylic acid group. This inherent chemical duality allows for a wide range of structural modifications, leading to the generation of large libraries of derivatives with diverse pharmacological properties. This guide will explore the key therapeutic areas where PABA derivatives have shown significant promise.

Antimicrobial Applications: Exploiting the Folate Pathway and Beyond

The most well-established therapeutic application of PABA derivatives lies in their antimicrobial activity, primarily through the inhibition of folate synthesis.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

Sulfonamides, a major class of antibiotics, are structural analogs of PABA. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate. By blocking this crucial step, sulfonamides prevent the synthesis of folic acid, leading to a bacteriostatic effect. The synergistic combination of sulfonamides with trimethoprim, an inhibitor of dihydrofolate reductase (the subsequent enzyme in the pathway), results in a bactericidal effect.

Experimental Protocol: In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol outlines a cell-free enzymatic assay to determine the inhibitory potential of PABA derivatives against DHPS.

Materials:

  • Recombinant DHPS enzyme

  • PABA (substrate)

  • Dihydropteridine pyrophosphate (substrate)

  • Spectrophotometer or fluorometer

  • Test compounds (PABA derivatives)

  • Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

Methodology:

  • Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC50 values.

  • Reaction Mixture: In a microplate, prepare the reaction mixture containing assay buffer, DHPS enzyme, and dihydropteridine pyrophosphate.

  • Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture and incubate for a predetermined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding PABA.

  • Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time. The product of the reaction can be detected directly or coupled to a secondary reaction that produces a detectable signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) of Antimicrobial PABA Derivatives

The antimicrobial efficacy of PABA derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Schiff Bases: Schiff bases derived from PABA have demonstrated significant antibacterial and antifungal activity. The nature of the aldehyde used for derivatization can modulate the spectrum of activity.

  • Ester and Amide Derivatives: Both ester and amide derivatives of PABA have shown promising antimicrobial properties. Quantitative structure-activity relationship (QSAR) studies have indicated that electronic parameters play a crucial role in their activity.

  • Substitutions on the Aromatic Ring: Modifications to the benzene ring of PABA can influence the compound's ability to bind to the active site of DHPS.

Broadening the Spectrum: Beyond Folate Synthesis Inhibition

While DHPS inhibition is the primary mechanism, some PABA derivatives exhibit antimicrobial activity through other pathways. For instance, certain derivatives have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and various fungal strains, suggesting alternative molecular targets.

Anticancer Potential: Emerging Therapeutic Avenues

Recent research has highlighted the potential of PABA derivatives as anticancer agents, with several compounds demonstrating significant cytotoxic activity against various cancer cell lines.

Mechanisms of Anticancer Action

PABA derivatives exert their anticancer effects through multiple mechanisms, including:

  • Tubulin Inhibition: Certain acrylamide-PABA hybrids have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: PABA derivatives have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as carbonic anhydrases.

  • Induction of Apoptosis: Many cytotoxic PABA derivatives trigger programmed cell death in cancer cells.

Table 1: Cytotoxic Activity of Selected PABA Derivatives Against Cancer Cell Lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzamide derivativesMCF-7 (Breast)5.85
Benzamide derivativesHCT-116 (Colon)4.53
Carboxamide derivativeA549 (Lung)3.0
Chloro anilinoquinoline derivativeMCF-7 (Breast)3.42
Chloro anilinoquinoline derivativeA549 (Lung)5.97
Acrylamide-PABA analog 4jMCF-7 (Breast)1.83
PABA/NO: A Nitric Oxide-Donating Prodrug

PABA/NO is an O2-arylated diazeniumdiolate that releases nitric oxide (NO), a molecule with known antitumor properties. This prodrug has demonstrated tumoristatic activity comparable to cisplatin in preclinical models of human ovarian cancer.

Dermatological and Anti-Fibrotic Applications

PABA and its derivatives have a long history of use in dermatology, primarily as UV filters in sunscreens. However, concerns about photosensitivity and potential endocrine-disrupting effects have led to a decline in their use for this purpose.

A significant therapeutic application of a PABA derivative is potassium aminobenzoate (Potaba), which is used in the treatment of fibrotic conditions such as Peyronie's disease and scleroderma. It is believed to exert its antifibrotic effects by increasing oxygen uptake at the tissue level, which in turn enhances the activity of monoamine oxidase, an enzyme involved in the breakdown of certain fibrotic proteins. While its exact mechanism is not fully elucidated, clinical studies have shown its potential to slow the progression of these diseases.

Other Therapeutic Applications

The structural versatility of PABA has led to the exploration of its derivatives in a wide range of other therapeutic areas.

Local Anesthetics

PABA esters, such as benzocaine and procaine, are a class of local anesthetics. They function by blocking sodium channels in nerve membranes, thereby preventing the transmission of pain signals. However, these ester-based anesthetics are associated with a higher incidence of allergic reactions due to their metabolism to PABA, a known allergen.

Anti-Alzheimer's and Cholinesterase Inhibition

Emerging research suggests that PABA derivatives may have potential in the treatment of Alzheimer's disease. Several derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine. By inhibiting these enzymes, PABA derivatives can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.

Conclusion and Future Directions

PABA derivatives represent a rich and diverse class of bioactive molecules with a broad spectrum of therapeutic applications. From their foundational role in the development of antimicrobial agents to their emerging potential in oncology and neurodegenerative diseases, the PABA scaffold continues to be a source of inspiration for medicinal chemists. Future research should focus on elucidating the precise mechanisms of action of novel PABA derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous clinical trials to validate their safety and efficacy in various disease contexts. The continued exploration of this versatile chemical entity holds significant promise for the discovery and development of new and effective therapies.

Visualizations

Diagram 1: Mechanism of Action of Sulfonamides

Sulfonamide_Mechanism PABA PABA (para-aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to active site Sulfonamide Sulfonamide (PABA analog) Sulfonamide->DHPS Competitively Inhibits Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes conversion to No_Reaction Inhibition of Folate Synthesis

Caption: Competitive inhibition of DHPS by sulfonamides.

Diagram 2: Workflow for Screening PABA Derivatives for Anticancer Activity

Anticancer_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Library PABA Derivative Library Synthesis Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) Library->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Hit_ID Hit Identification IC50->Hit_ID Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Hit_ID->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Apoptosis->Cell_Cycle Target_ID Target Identification (e.g., Tubulin Polymerization Assay) Cell_Cycle->Target_ID Xenograft Animal Xenograft Model Target_ID->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: A typical workflow for anticancer drug discovery using PABA derivatives.

References

  • A “building block” is a key component that plays a substantial and critical function in the pharmaceutical research and development industry. Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, para-aminobenzoic acid (PABA) is a commonly used building block in pharmaceuticals.

comprehensive literature review on 4-amidinobenzoic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Amidinobenzoic acid (4-carbamimidoylbenzoic acid) represents a critical pharmacophore in medicinal chemistry, serving as the structural anchor for a generation of serine protease inhibitors. Its core functionality—the amidine group —acts as a bioisostere of the arginine side chain, allowing it to dock with high affinity into the S1 specificity pocket of trypsin-like enzymes.

This guide analyzes the chemical architecture, synthetic pathways, and pharmacological evolution of 4-amidinobenzoic acid, tracing its lineage from a simple chemical building block to the complex scaffolds of clinical anticoagulants like Nafamostat, Camostat, and Dabigatran.

Part 1: Chemical Architecture & Synthesis[1]

The Amidine "Warhead"

The defining feature of 4-amidinobenzoic acid is the para-amidine group (


). At physiological pH, this group is protonated (amidinium), carrying a distributed positive charge. This mimics the guanidinium group of arginine, the natural substrate for serine proteases (thrombin, trypsin, factor Xa).
  • Electronic Character: The amidine group is strongly basic and hydrophilic.

  • Structural Role: It serves as a "warhead," anchoring the molecule into the enzyme's active site via salt-bridge formation with a conserved aspartate residue (Asp189 in trypsin/thrombin).

Synthetic Pathways

The synthesis of 4-amidinobenzoic acid is classically achieved via the Pinner Reaction , converting a nitrile to an amidine via an imidate intermediate. This pathway avoids harsh oxidation steps that might degrade the amidine.

Diagram 1: Pinner Synthesis Pathway

PinnerSynthesis Nitrile 4-Cyanobenzoic Acid (Starting Material) Imidate Ethyl Imidate HCl (Pinner Salt) Nitrile->Imidate HCl (gas), EtOH 0°C to RT, 12-24h Amidine 4-Amidinobenzoic Acid (Target) Imidate->Amidine NH3 (gas) or NH4OAc Reflux Ammonia Ammonia/Ethanol Ammonia->Amidine

Caption: The Pinner reaction sequence converting the cyano group to the amidine functionality via an acid-labile imidate intermediate.

Part 2: Pharmacological Mechanism

The S1 Pocket Interaction

The efficacy of 4-amidinobenzoic acid derivatives stems from their ability to occupy the S1 specificity pocket of serine proteases. This pocket is deep and hydrophobic but contains a critical aspartic acid residue at the bottom.

  • Recognition: The positively charged amidinium group enters the S1 pocket.

  • Anchoring: It forms a bidentate salt bridge with the carboxylate of Asp189.

  • Inhibition: By occupying this pocket, the molecule prevents the entry of the substrate's arginine residue, competitively inhibiting the enzyme.

Diagram 2: Mechanism of Action (S1 Pocket)

MoA S1_Pocket S1 Specificity Pocket (Hydrophobic Cleft) Asp189 Aspartate 189 (Anionic Anchor) Amidine Amidinium Group (Positive Charge) Amidine->S1_Pocket Enters Amidine->Asp189 Salt Bridge (Ionic Bond) Scaffold Benzoic Acid Scaffold (Rigid Linker) Scaffold->Amidine Positions

Caption: The "Lock and Key" mechanism where the amidine warhead mimics arginine to neutralize the catalytic aspartate residue.

Part 3: Key Analogs & Clinical Evolution

The simple 4-amidinobenzoic acid structure has poor oral bioavailability due to its high polarity. Drug development focused on masking this charge (prodrugs) or modifying the linker to improve specificity.

AnalogClassModificationClinical Application
Nafamostat GuanidinobenzoateNaphthalene scaffold + GuanidinePancreatitis, Anticoagulant (short-acting), COVID-19 (TMPRSS2 inhibition).
Camostat GuanidinobenzoatePhenylacetic acid ester linkageChronic pancreatitis, Post-op reflux.
Gabexate GuanidinobenzoateEthyl ester linkerPancreatitis, DIC (Disseminated Intravascular Coagulation).
Dabigatran BenzamidineDouble prodrug (Etexilate)Direct Thrombin Inhibitor (DOAC) for stroke prevention.

Technical Insight: Nafamostat and Camostat are technically guanidino analogs. The guanidine group is even more basic than the amidine, often forming covalent acyl-enzyme intermediates that slowly hydrolyze, acting as "pseudo-irreversible" inhibitors.

Diagram 3: Analog Structural Hierarchy

Analogs Root 4-Amidinobenzoic Acid (Core Scaffold) Guanidines Guanidinobenzoates (High Potency, IV only) Root->Guanidines NH extension Benzamidines Benzamidines (Oral Bioavailability Focus) Root->Benzamidines Hydrophobic shielding Nafamostat Nafamostat (Naphthalene core) Guanidines->Nafamostat Camostat Camostat (Ester prodrug) Guanidines->Camostat Dabigatran Dabigatran Etexilate (Double Prodrug) Benzamidines->Dabigatran

Caption: Evolutionary tree of protease inhibitors derived from the amidinobenzoic acid pharmacophore.

Part 4: Supramolecular Chemistry (HOFs)

Beyond drug discovery, 4-amidinobenzoic acid is a prized tecton in supramolecular chemistry. The Amidinium-Carboxylate Salt Bridge is a robust supramolecular synthon, often referred to as a "sticky tape" interaction.

  • Mechanism: The amidinium group (donor) and carboxylate group (acceptor) form a complementary hydrogen-bonding interface (

    
     graph set).
    
  • Application: This interaction drives the self-assembly of Hydrogen-Bonded Organic Frameworks (HOFs) . Unlike Metal-Organic Frameworks (MOFs) which rely on coordination bonds, HOFs built from amidinobenzoic acid rely on these charge-assisted hydrogen bonds to create porous, water-stable networks.

Part 5: Experimental Protocols

Protocol 5.1: Synthesis of 4-Amidinobenzoic Acid (Pinner Method)

A self-validating protocol for the conversion of 4-cyanobenzoic acid.

Reagents: 4-Cyanobenzoic acid (10 mmol), Anhydrous Ethanol (50 mL), HCl gas (dried), Ammonia gas (or Ammonium Carbonate).

Step-by-Step Workflow:

  • Imidate Formation (The Pinner Salt):

    • Suspend 4-cyanobenzoic acid in anhydrous ethanol in a 3-neck flask equipped with a drying tube (CaCl2).

    • Cool to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 2-3 hours until saturation. Checkpoint: The solution should become clear as the nitrile reacts, then precipitate the imidate ester hydrochloride.

    • Seal the flask and store at 4°C for 24 hours.

    • Validation: Take an aliquot for IR. The sharp Nitrile peak (~2230 cm⁻¹) must be absent.

  • Amidation:

    • Filter the precipitated imidate salt and wash with cold dry ether (to remove excess HCl).

    • Resuspend the solid in anhydrous ethanol.

    • Treat with anhydrous ammonia gas (bubbling) or add excess ammonium carbonate (solid) and reflux for 3-4 hours.

    • Observation: The mixture will homogenize as the amidine forms.

  • Isolation:

    • Cool the mixture. The product often precipitates as the hydrochloride salt.

    • Filter and recrystallize from water/ethanol.

    • Final Validation: 1H NMR (D2O) should show the aromatic protons and the disappearance of ethyl ester signals (if any hydrolysis occurred). Mass Spec (ESI+) should show M+1 = 165.07.

Protocol 5.2: Trypsin Inhibition Assay

Standardized kinetic assay to verify "warhead" activity.

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl2.

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride), 1 mM stock.

  • Enzyme: Bovine Trypsin (100 nM final concentration).

  • Procedure:

    • Incubate Trypsin with varying concentrations of 4-amidinobenzoic acid (0 - 100 µM) for 10 mins at 25°C.

    • Add BAPNA substrate.

    • Monitor absorbance at 405 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis: Plot

    
     vs [I] to determine 
    
    
    
    . Expect
    
    
    in the low micromolar range (~10-50 µM).

References

  • Davis, C. R., et al. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. Journal of Organic Chemistry. Link

  • Hauel, N. H., et al. (2002). Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry. Link

  • Ghouse, S. M., et al. (2024).[1] Synthetic Approaches toward Dabigatran Etexilate, an Oral Anticoagulant Drug. Organic Process Research & Development. Link

  • Kettle, A. J., et al. (1997). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal. Link

  • Doonan, C., et al. (2024).[1] Amidinium∙∙∙carboxylate frameworks: Predictable, robust, water-stable hydrogen bonded materials. CrystEngComm. Link

  • Shrimp, J. H., et al. (2020).[1] An enzymatic TMPRSS2 assay for assessment of clinical candidates and discovery of inhibitors as potential treatment of COVID-19. ACS Pharmacology & Translational Science. Link

Sources

safety, handling, and storage guidelines for 4-carbamimidoylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling, and Storage of 4-Carbamimidoylbenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for this compound (also known as 4-carboxybenzamidine hydrochloride). As a compound of interest in drug discovery and development, a thorough understanding of its properties and associated hazards is paramount for ensuring personnel safety and maintaining experimental integrity. This document synthesizes critical information from authoritative sources to provide a self-validating system of protocols and field-proven insights.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling.

PropertyValueSource
Chemical Formula C₈H₉ClN₂O₂
Molecular Weight 200.62 g/mol
Appearance White to off-white crystalline powder
Melting Point 86-88 °C (for Benzamidine hydrochloride)
Solubility Soluble in water and alcohol.[1]
Stability Stable under recommended storage conditions. Solutions are not stable and should be prepared fresh daily.[2]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications have been reported. It is crucial to note that while this compound itself does not have a harmonized classification in the ECHA database, the provided classifications are based on notifications from suppliers.[3]

Hazard ClassHazard StatementGHS Pictogram
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: PubChem CID 2332 for Benzamidine[4]

Toxicological and Ecological Information

Toxicology

Detailed toxicological studies on this compound are limited. Therefore, a cautious approach assuming potential toxicity is warranted.

  • Acute Effects: Causes skin and serious eye irritation.[4] Inhalation may cause respiratory tract irritation.[4]

  • Chronic Effects: The long-term health effects of exposure have not been thoroughly investigated. Aromatic amines, as a class of compounds, are known to have potential carcinogenic and mutagenic effects.[5][6]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data available for this compound. For the related compound benzamidine, it is not classified as a carcinogen, mutagen, or reproductive toxicant.[7]

Ecological Information

Occupational Exposure Limits

No specific Occupational Exposure Limits (OELs) have been established for this compound or its close analog, benzamidine.[9] In the absence of a defined OEL, a risk-based approach known as Control Banding should be employed to manage workplace exposures.[9][10] This involves assessing the hazard and the potential for exposure to determine the necessary level of control.

Safe Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to safe handling practices and the use of appropriate Personal Protective Equipment are mandatory.

Engineering Controls
  • All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and airborne particles.

  • Skin Protection: A lab coat and disposable nitrile or neoprene gloves are required. For tasks with a higher risk of exposure, consider double-gloving.

  • Respiratory Protection: When handling the powder outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (N95 or higher) is essential.[11]

PPE_Workflow Required PPE for Handling this compound cluster_ppe Personal Protective Equipment Eye_Face_Protection Eye/Face Protection (Goggles & Face Shield) Skin_Protection Skin Protection (Lab Coat & Gloves) Respiratory_Protection Respiratory Protection (N95 or higher, as needed) Handling_Task Handling Task (Weighing, Solution Prep, etc.) Handling_Task->Eye_Face_Protection Always Required Handling_Task->Skin_Protection Always Required Handling_Task->Respiratory_Protection If outside fume hood or risk of aerosolization

Caption: Required Personal Protective Equipment (PPE) for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is 2-8°C.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]

  • Stability: The solid compound is stable under recommended storage conditions.[2] Aqueous solutions of the related benzamidine hydrochloride are not stable and should be prepared fresh daily.[2] It is recommended to prepare solutions in degassed water to minimize oxidation.[1]

Experimental Protocols

Weighing the Powdered Compound
  • Don all required PPE as outlined in Section 5.2.

  • Perform all weighing operations within a chemical fume hood.

  • Use a disposable weighing dish to prevent contamination of balances.

  • Carefully transfer the desired amount of powder, avoiding the creation of dust.

  • Clean the spatula and any other equipment used with a solvent-moistened wipe before removing from the fume hood.

  • Dispose of the weighing dish and wipes as hazardous waste.

Preparation of Aqueous Solutions
  • Follow the weighing protocol in a chemical fume hood.

  • To the weighed powder in a suitable container, slowly add the required volume of deionized water or desired buffer with stirring.

  • Ensure the solution is fully dissolved. Gentle heating may be required for higher concentrations.[1]

  • As solutions of the related benzamidine hydrochloride are not stable, it is recommended to prepare solutions of this compound fresh for each use.[2]

Solution_Preparation Aqueous Solution Preparation Workflow Start Start Weigh_Powder Weigh Powder in Fume Hood Start->Weigh_Powder Add_Solvent Slowly Add Aqueous Solvent Weigh_Powder->Add_Solvent Dissolve Stir to Dissolve (Gentle heat if needed) Add_Solvent->Dissolve Use_Immediately Use Solution Immediately Dissolve->Use_Immediately End End Use_Immediately->End

Caption: Workflow for the preparation of aqueous solutions of this compound.

Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures (Spill Cleanup)
  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could disperse the powder.

  • PPE: Don the appropriate PPE, including respiratory protection.

  • Containment: Gently cover the spill with a damp paper towel or absorbent pad to avoid generating dust.

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[12][13][14] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

References

  • Tracking Aromatic Amines from Sources to Surface Waters. (n.d.). PubMed Central (PMC). Retrieved from [Link]

  • Tracking Aromatic Amines from Sources to Surface Waters | Environmental Science & Technology Letters. (n.d.). ACS Publications. Retrieved from [Link]

  • Safety Data Sheet: Benzamidine hydrochloride monohydrate. (n.d.). Carl ROTH. Retrieved from [Link]

  • This compound | CAS 42823-72-3. (n.d.). American Elements. Retrieved from [Link]

  • 4-Carbamimidoylbenzoic acid | C8H8N2O2 | CID 3532623. (n.d.). PubChem. Retrieved from [Link]

  • Benzamidine. (n.d.). Wikipedia. Retrieved from [Link]

  • The Impact of Aromatic Amines on the Environment: Risks and Damages. (2012). PubMed. Retrieved from [Link]

  • Classification of substances and mixtures. (n.d.). ECHA. Retrieved from [Link]

  • Control Banding. (2024, March 4). CDC. Retrieved from [Link]

  • Pharmaceutical Waste. (2019, April 2). Department of Toxic Substances Control. Retrieved from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. (n.d.). IPS. Retrieved from [Link]

  • Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle. Retrieved from [Link]

  • Infocard - Substance Information. (n.d.). ECHA. Retrieved from [Link]

  • Benzamidine | C7H8N2 | CID 2332. (n.d.). PubChem. Retrieved from [Link]

  • Control banding. (n.d.). Wikipedia. Retrieved from [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. (n.d.). Washington University in St. Louis. Retrieved from [Link]

  • HANDLING OF POTENT MOLECULES (CATEGORY-IV). (2025, January 27). PharmaGuideHub. Retrieved from [Link]

Sources

theoretical vs. experimental properties of 4-carbamimidoylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Theoretical and Experimental Properties of 4-Carbamimidoylbenzoic Acid Hydrochloride.

Bridging Computational Prediction and Experimental Validation in Ligand Design

Executive Summary

This compound (also known as 4-amidinobenzoic acid hydrochloride) represents a critical pharmacophore in medicinal chemistry.[1] Structurally, it serves as a rigidified arginine mimetic, capable of forming high-energy salt bridges with aspartate residues in the catalytic triad of serine proteases (e.g., Trypsin, Thrombin, Factor Xa). This guide provides a comprehensive analysis of its physicochemical properties, contrasting Density Functional Theory (DFT) predictions with experimental data, and details its synthesis and application as a protease inhibitor scaffold.[1][2]

Structural Architecture: Theoretical vs. Experimental

The dual functionality of 4-carbamimidoylbenzoic acid—possessing both an acidic carboxyl group and a basic amidine group—creates complex behavior in the solid state and solution.

1.1 Crystal Structure & Packing (Experimental)

In its hydrochloride salt form, the molecule does not exist as a zwitterion in the crystal lattice but rather as a cationic amidinium species stabilized by a chloride counterion.[2]

  • Lattice Forces: The crystal packing is dominated by a robust hydrogen-bonding network.[1][2] The amidinium group (

    
    ) acts as a hydrogen bond donor to the chloride anions (
    
    
    
    ).
  • Carboxyl Dimerization: Unlike simple benzoic acid, which forms centrosymmetric dimers via the carboxyl group, the presence of the charged amidinium tail often disrupts this motif, favoring head-to-tail interactions or hydrated networks depending on the solvent of crystallization.

1.2 DFT Geometric Optimization (Theoretical)

When modeling this compound in silico (gas phase, B3LYP/6-311++G(d,p)), significant deviations from the solid-state structure occur due to the absence of packing forces.

  • Planarity: DFT predicts a torsion angle of ~0° between the amidine group and the phenyl ring to maximize

    
    -conjugation. Experimentally, steric strain or packing forces can induce a twist of 15–30°.[1]
    
  • Bond Lengths: Theoretical calculations often overestimate the

    
     double bond character in the amidine group.[1][2] Experimental X-ray data reveals bond equalization in the 
    
    
    
    core due to resonance delocalization, a critical feature for binding affinity prediction.

Table 1: Structural Parameters (DFT vs. X-ray)

ParameterDFT Prediction (Gas Phase)Experimental (X-ray/Solid State)Mechanistic Insight
Amidine C-N Bond Distinct single (1.38 Å) & double (1.29 Å)Delocalized (approx.[1] 1.32 Å equalized)Resonance stabilization dictates binding entropy.[1][2]
Torsion (Phenyl-Amidine) ~0.5° (Planar)10° - 35° (Twisted)Crystal packing forces overcome conjugation energy.[1][2]
H-Bond Donor Count 4 (Amidine) + 1 (Carboxyl)Variable (Solvent dependent)Critical for designing "wet" vs "dry" binding pockets.[1][2]
Spectroscopic Profiling

Validating the identity of 4-carbamimidoylbenzoic acid requires a nuanced understanding of its vibrational modes, particularly the shift in the amidine band upon protonation.

2.1 Vibrational Spectroscopy (IR/Raman)

The "fingerprint" of this molecule is the Amidinium C=N stretch.[1][2]

  • Theoretical (Scaled): DFT calculations predict the

    
     stretch at ~1680 cm⁻¹.[1]
    
  • Experimental: In the hydrochloride salt, this band is red-shifted to ~1660-1640 cm⁻¹ and broadened significantly due to strong N-H...Cl hydrogen bonding.

  • Diagnostic Band: The disappearance of the nitrile (

    
    ) stretch at 2230 cm⁻¹ (from the precursor) and the appearance of the amidine bands is the primary reaction monitor.
    
2.2 Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆): The amidinium protons are exchangeable but often appear as broad singlets between 9.0–9.5 ppm.[1][2] The aromatic protons show a characteristic AA'BB' system (para-substitution) with a coupling constant

    
     Hz.[1]
    
  • ¹³C NMR: The amidine carbon appears downfield at ~165 ppm, distinct from the carboxyl carbon at ~167 ppm.

Physicochemical Properties & Stability[1][2][3][4]

Table 2: Physicochemical Data

PropertyValue / DescriptionNotes
Molecular Weight 200.62 g/mol (HCl salt)Free base: 164.16 g/mol
pKa (Amidine) 11.0 - 11.5 (Experimental)Highly basic; protonated at physiological pH.[1]
pKa (Carboxyl) 3.5 - 3.8 (Estimated)Lower than benzoic acid (4.[1][2]2) due to cationic electron withdrawal.[1]
Solubility High in Water, DMSO, MethanolInsoluble in non-polar solvents (Hexane, DCM).[1][2]
Stability HygroscopicMust be stored in a desiccator; amidines can hydrolyze to amides at high pH.[1][2]
Experimental Protocol: Synthesis & Purification

Objective: Synthesis of this compound from 4-cyanobenzoic acid via the Pinner Reaction.

4.1 Reaction Workflow

The synthesis proceeds through an imidate intermediate, avoiding direct hydrolysis of the nitrile.

SynthesisWorkflow Start 4-Cyanobenzoic Acid Step1 Step 1: Pinner Reaction (Dry HCl gas, EtOH, 0°C) Start->Step1 Activation Inter Ethyl Imidate Intermediate (Unstable) Step1->Inter Imidate Formation Step2 Step 2: Ammonolysis (NH3 in EtOH, Reflux) Inter->Step2 Nucleophilic Attack Product 4-Carbamimidoylbenzoic Acid HCl Step2->Product Crystallization

Caption: Two-step Pinner synthesis pathway converting the nitrile moiety to the amidine hydrochloride.

4.2 Detailed Methodology
  • Activation (Imidate Formation):

    • Dissolve 10 mmol of 4-cyanobenzoic acid in 30 mL of anhydrous ethanol.

    • Cool the solution to 0°C in an ice bath.

    • Bubble dry HCl gas through the solution for 30–45 minutes until saturation. Critical: Moisture must be excluded to prevent hydrolysis to the amide.

    • Seal the vessel and stir at 4°C for 24 hours. A precipitate (imidate ester hydrochloride) may form.[1][2]

  • Ammonolysis:

    • Remove excess HCl by concentrating the solution under reduced pressure (do not heat above 40°C).[1]

    • Resuspend the residue in 20 mL of anhydrous ethanol.

    • Add 7N Ammonia in methanol (excess, ~30 mmol) dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification:

    • Filter the white precipitate (Ammonium chloride byproduct).[1]

    • Concentrate the filtrate.[1][2]

    • Recrystallize the crude product from Ethanol/Ether or dilute HCl.[1]

    • Yield Expectation: 70–85%.[1]

Biological Application: Serine Protease Inhibition

4-Carbamimidoylbenzoic acid is a classic "warhead" fragment.[1][2] Its primary utility is mimicking the arginine side chain (guanidinium group) found in the P1 position of natural substrates for trypsin-like serine proteases.

5.1 Mechanism of Action

The amidinium group forms a bidentate salt bridge with the carboxylate of Aspartate 189 (in Trypsin numbering) at the bottom of the S1 specificity pocket.

BindingMechanism Inhibitor 4-Carbamimidoylbenzoic Acid (Cationic Amidine) Interaction Salt Bridge Formation (ΔG ≈ -3 to -5 kcal/mol) Inhibitor->Interaction Enters Pocket Pocket S1 Specificity Pocket (Trypsin/Thrombin) Pocket->Interaction Asp189 Anion Outcome Competitive Inhibition (Ki in µM range) Interaction->Outcome Stabilization

Caption: Thermodynamic locking mechanism of the amidine pharmacophore within the protease S1 pocket.

5.2 Structure-Activity Relationship (SAR)[1]
  • Linker Rigidity: The phenyl ring provides a rigid scaffold, reducing the entropic penalty of binding compared to flexible alkyl linkers (like in lysine).[2]

  • Substituent Effects: Modifications at the carboxyl group (e.g., esterification) can improve cell permeability (prodrug strategy) but must be hydrolyzed to the free acid or maintain H-bonding capability to retain potency.[1]

Conclusion

This compound exemplifies the synergy between theoretical modeling and experimental reality.[1][2] While DFT accurately predicts the electronic distribution required for binding, experimental protocols must account for the salt's hygroscopic nature and the critical role of solvation in crystal packing. For drug developers, this molecule remains the "gold standard" fragment for probing the S1 pocket of coagulation factors.

References
  • Crystal Structure & Packing: Acta Crystallographica Section E, "Structure of benzamidinium derivatives and their hydrogen-bond patterns."[1][2]

  • Vibrational Spectroscopy: Journal of Molecular Structure, "Vibrational analysis of substituted benzoic acids: DFT vs Experiment."

  • Synthesis Protocol: Journal of Organic Chemistry, "Pinner synthesis of amidines from nitriles: A practical guide."

  • Protease Inhibition: Journal of Medicinal Chemistry, "Design of selective thrombin inhibitors based on the benzamidine scaffold."[1][2]

  • pKa Determination: Can. J. Chem., "Dissociation constants of protonated amidines."[1][2]

Sources

Methodological & Application

Application Note: 4-Carbamimidoylbenzoic Acid Hydrochloride in Protein Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (also known as 4-amidinobenzoic acid or p-amidinobenzoic acid ) is a critical small-molecule reagent in structural biology, specifically within the field of serine protease crystallography.

Its primary applications are twofold:

  • Protease Stabilization: It acts as a potent, reversible competitive inhibitor of trypsin-like serine proteases. By occupying the active site, it prevents autolysis (self-digestion) and locks the protein into a rigid, homogenous conformation, thereby significantly improving crystal diffraction quality.

  • Fragment-Based Drug Discovery (FBDD): It serves as a high-efficiency "anchor fragment." The amidine group binds with high affinity to the S1 specificity pocket, while the para-carboxylic acid group provides a chemically tractable vector for growing the molecule into adjacent subsites (S1', S2) to generate novel, high-potency inhibitors.

Mechanistic Insight & Causality

To use this reagent effectively, one must understand the thermodynamic and structural causality of its binding.

The "Anchor" Mechanism

Serine proteases (e.g., Trypsin, Thrombin, Factor Xa, uPA) possess a deep specificity pocket (S1) containing a critical Aspartate residue (Asp189 in chymotrypsin numbering) at the bottom.

  • The Amidine Warhead: The carbamimidoyl group (

    
    ) mimics the side chain of Arginine. At physiological pH, it is protonated and forms a strong, bidentate salt bridge with the carboxylate of Asp189.
    
  • Thermodynamic Stabilization: This interaction is enthalpy-driven. By filling the S1 pocket, the inhibitor reduces the conformational entropy of the protease surface loops, effectively "freezing" the enzyme in a catalytically inactive but structurally ordered state. This reduction in heterogeneity is the direct cause of improved crystal lattice formation.

The Vector for Elaboration

Unlike simple benzamidine, 4-carbamimidoylbenzoic acid possesses a para-carboxylic acid tail. In the crystal structure, this group typically points towards the solvent or the S1' subsite. This allows medicinal chemists to use the crystallographic data to design derivatives (e.g., amide coupling) without disrupting the critical S1 binding anchor.

Visualizing the Interaction

The following diagram illustrates the binding equilibrium and the stabilization mechanism.

Mechanism cluster_molecular Molecular Interaction (S1 Pocket) Prot_Unstable Apo-Protease (Flexible Loops, Active) Complex Protease-Inhibitor Complex (Rigid, Inactive) Prot_Unstable->Complex + Inhibitor (Salt Bridge to Asp189) Autolysis Autolysis/Degradation (Sample Loss) Prot_Unstable->Autolysis Time/Temp Inhibitor 4-Carbamimidoylbenzoic Acid (Inhibitor) Inhibitor->Complex Crystals High-Diffraction Crystals Complex->Crystals Lattice Formation (Reduced Entropy) Asp189 Asp189 (Anionic) Amidine Amidine Group (Cationic) Amidine->Asp189 Bidentate Salt Bridge Tail COOH Tail (Solvent Vector) Amidine->Tail Scaffold

Figure 1: Mechanistic pathway of protease stabilization. The amidine-Asp189 interaction prevents autolysis and reduces conformational entropy, enabling crystallization.

Experimental Protocols

Materials & Stock Preparation

The hydrochloride salt form is preferred due to enhanced water solubility compared to the free acid.

ParameterSpecification
Compound This compound
MW ~200.62 g/mol (Salt form)
Solubility Water (Moderate), DMSO (High)
Stock Conc. 100 mM (Recommended)
Storage -20°C, Desiccated

Protocol: 100 mM Stock Solution

  • Weigh 20.1 mg of this compound.

  • Dissolve in 1.0 mL of 100% DMSO .

    • Note: While water soluble, DMSO is preferred for crystallography stocks to prevent microbial growth and ensure rapid solubilization upon addition to crystallization drops. If DMSO is incompatible with your protein, use degassed Milli-Q water and filter sterilize (0.22 µm).

  • Aliquot into 50 µL volumes and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Co-Crystallization Workflow

This method is superior to soaking for serine proteases because it prevents autolysis during the purification and concentration steps.

Step-by-Step Protocol:

  • Lysis & Capture: Perform initial cell lysis and affinity purification (e.g., Ni-NTA) in the absence of the inhibitor to avoid interfering with tag binding, unless the protease is extremely unstable.

  • Inhibitor Addition: Immediately after the first purification column, add the inhibitor stock to the protein fraction.

    • Target Concentration: 1 mM to 5 mM (Final).

    • Rationale: This concentration is typically 100-1000x the

      
       (usually µM or nM range), ensuring >99% occupancy.
      
  • Polishing (SEC): Run Size Exclusion Chromatography (SEC).

    • Critical Step: The SEC running buffer must contain the inhibitor (at 0.5 - 1 mM) to maintain equilibrium. If the buffer lacks the inhibitor, the compound will separate from the protein, leading to autolysis during concentration.

  • Concentration: Concentrate the protein to crystallization levels (e.g., 10-20 mg/mL). The inhibitor concentration will effectively increase, but this is generally well-tolerated.

  • Crystallization Screening: Set up vapor diffusion drops (sitting or hanging drop).

Soaking Protocol (For Fragment Screening)

If using the molecule as a fragment lead in crystals that are already formed (e.g., apo-crystals or crystals with a displaceable weak ligand).

  • Harvest Buffer: Prepare a solution matching the mother liquor of the crystal reservoir.

  • Soak Preparation: Add 4-carbamimidoylbenzoic acid to the harvest buffer at 10-50 mM .

    • Note: High concentrations are required for soaking to drive diffusion into the lattice and displace solvent/weak ligands.

  • Incubation: Transfer crystals into the soak solution. Incubate for 1 hour to 24 hours.

    • Validation: Monitor crystals for cracking (osmotic shock). If cracking occurs, perform stepwise soaking (5 mM -> 10 mM -> 20 mM).

  • Cryo-protection: Briefly transfer to a cryo-solution (Mother liquor + Inhibitor + 20% Glycerol/PEG) before flash-cooling in liquid nitrogen.

Workflow Visualization

The following diagram details the decision matrix for introducing the inhibitor during the structural biology pipeline.

Workflow Start Purified Protein Sample (Serine Protease) StabilityCheck Is Protein Stable (No Autolysis)? Start->StabilityCheck CoCryst Method A: Co-Crystallization (Preferred for Stability) StabilityCheck->CoCryst No (Autolysis Detected) SoakMethod Method B: Soaking (For Fragment Screening) StabilityCheck->SoakMethod Yes (Stable Apo) AddInhibitor Add Inhibitor (1-5 mM) Prior to SEC/Concentration CoCryst->AddInhibitor SEC SEC Purification (Buffer + 0.5 mM Inhibitor) AddInhibitor->SEC Conc Concentrate Protein SEC->Conc Screen Crystallization Screening Conc->Screen Diffraction X-Ray Diffraction Data Collection Screen->Diffraction GrowApo Grow Apo Crystals SoakMethod->GrowApo PrepareSoak Prepare Soak Solution (Mother Liquor + 20-50 mM Inhibitor) GrowApo->PrepareSoak Incubate Incubate 1-24 Hours PrepareSoak->Incubate Incubate->Diffraction

Figure 2: Decision matrix for Co-crystallization vs. Soaking workflows based on protein stability and experimental goals.[1][2]

Data Analysis & Expected Results

When solving the structure, look for the following electron density features to validate binding:

FeatureObservation
S1 Pocket Density Strong positive

density (> 3

) in the specificity pocket.
Key Interaction Distance of 2.6 – 3.0 Å between the amidine nitrogens and the carboxylate oxygens of Asp189.
B-Factors Lower B-factors in the protein core compared to apo-structures, indicating rigidification.
Selectivity Filter Check the orientation of the carboxylic acid tail. It should be solvent-exposed or interacting with S1' residues, validating its potential for chemical elaboration.

References

  • Katz, B. A., et al. (1998). Design of serine protease inhibitors using successive constituent addition. This seminal paper establishes the principles of using benzamidine derivatives as anchors for fragment-based design.

    • (Contextual Link)

  • Whitby, F. G., et al. (2010). Crystal structure of the serine protease domain of human hepsin.

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery.[3] Reviews the utility of small charged fragments like 4-carbamimidoylbenzoic acid in screening.

  • PubChem Database. this compound.[4] Chemical and physical property data.[4][5][6][7][8][9][10]

    • (Note: Link directs to related derivative for structural verification).

(Note: Ensure all safety protocols regarding chemical handling are followed according to your institution's MSDS guidelines.)

Sources

4-Carbamimidoylbenzoic Acid Hydrochloride: A Versatile Tool for Targeting Serine Proteases in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of 4-Carbamimidoylbenzoic Acid Hydrochloride

This compound, also known by its synonyms 4-amidinobenzoic acid hydrochloride and 4-guanidinobenzoic acid hydrochloride, is a small molecule that serves as a crucial tool compound in the landscape of drug discovery and development.[1] Its significance lies in its well-established role as a competitive inhibitor of serine proteases, a large and diverse family of enzymes implicated in a myriad of physiological and pathological processes.[2][3] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a tool compound. We will delve into its mechanism of action, provide detailed protocols for its application in biochemical and cellular assays, and offer insights into data interpretation and troubleshooting.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a tool compound is paramount for robust and reproducible experimental design.

PropertyValueReference
Synonyms 4-Amidinobenzoic acid hydrochloride, 4-Guanidinobenzoic acid hydrochloride[1]
Molecular Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol [1]
Appearance White to off-white solid
Melting Point 285 °C (decomposes)
Solubility Soluble in water and alcohol.
Storage 2-8°C, protected from moisture.

Stability and Preparation of Stock Solutions:

Benzamidine derivatives, including this compound, can be susceptible to oxidation in solution.[3] Therefore, it is highly recommended to prepare fresh solutions for each experiment. If storage of a stock solution is unavoidable, it should be prepared in a degassed aqueous buffer, aliquoted, and stored at -20°C for a short period.

Mechanism of Action: A Competitive Inhibitor of Serine Proteases

This compound functions as a competitive inhibitor of serine proteases. Its mechanism of action is rooted in its structural mimicry of the natural substrates of these enzymes, particularly the positively charged side chains of arginine and lysine residues. The core of its inhibitory activity lies in the carbamimidoyl (amidinobenzyl) group, which is protonated at physiological pH and can engage in strong ionic interactions with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin-like serine proteases. This binding event physically occludes the active site, preventing the substrate from binding and subsequent catalysis.

In some instances, derivatives of p-guanidinobenzoic acid have been shown to inactivate serine proteases through the formation of a stable acyl-enzyme intermediate.[2]

G cluster_0 Serine Protease Active Site Active_Site Serine Protease Active Site S1_Pocket S1 Specificity Pocket (with Asp189) Inhibitor 4-Carbamimidoylbenzoic Acid Hydrochloride Binding Competitive Binding Inhibitor->Binding Binds to Active Site Substrate Natural Substrate (e.g., Arginine/Lysine-containing peptide) Substrate->Binding Competes for Active Site Catalysis Catalysis (Product Formation) Substrate->Catalysis If binding is successful Binding->Active_Site Inhibition Enzyme Inhibition (No Product Formation) Binding->Inhibition Results in

Caption: Competitive inhibition of a serine protease by this compound.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay - Trypsin

This protocol provides a framework for determining the inhibitory potency of this compound against trypsin using a chromogenic substrate.

Materials:

  • Trypsin (from bovine pancreas)

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of this compound in the Assay Buffer.

    • Prepare a 1 mM stock solution of L-BAPNA in DMSO.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of a serial dilution of this compound to achieve a final concentration range of 1 µM to 1 mM. For the control wells (no inhibitor), add 10 µL of Assay Buffer.

    • Add 70 µL of Assay Buffer to all wells.

    • Add 10 µL of a working solution of trypsin (e.g., 10 µg/mL in Assay Buffer) to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the L-BAPNA working solution (diluted from the stock to the desired final concentration, e.g., 0.5 mM, in Assay Buffer) to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

Data Analysis:

  • Calculate the initial reaction velocity (V₀) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

  • Plot the percentage of trypsin inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

  • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the inhibitor and the substrate. A Lineweaver-Burk or Dixon plot can then be used to determine the Ki.

G Start Start Prep_Inhibitor Prepare serial dilutions of 4-carbamimidoylbenzoic acid HCl Start->Prep_Inhibitor Add_Inhibitor Add inhibitor dilutions to 96-well plate Prep_Inhibitor->Add_Inhibitor Add_Buffer Add Assay Buffer Add_Inhibitor->Add_Buffer Add_Enzyme Add Trypsin solution Add_Buffer->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Add_Substrate Add L-BAPNA substrate Incubate->Add_Substrate Measure Measure absorbance at 405 nm kinetically Add_Substrate->Measure Analyze Calculate initial velocities and determine IC50/Ki Measure->Analyze End End Analyze->End

Caption: Workflow for the in vitro trypsin inhibition assay.

Protocol 2: General Protocol for Cell-Based Assays

This protocol provides a general framework for evaluating the effect of this compound on a cellular process that is modulated by a target serine protease.

Materials:

  • Cells expressing the target serine protease

  • Complete cell culture medium

  • This compound

  • Assay-specific reagents (e.g., fluorescent substrate, antibodies)

  • Cell culture plates (e.g., 96-well)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the cells for 24-48 hours.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in a serum-free or low-serum medium.

    • Remove the culture medium from the cells and replace it with the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).

    • Incubate the cells with the compound for a predetermined period (e.g., 1-24 hours), depending on the specific assay and the biological question.

  • Assay Readout:

    • Perform the specific assay to measure the cellular endpoint of interest. This could involve:

      • Measuring the activity of the target protease using a cell-permeable fluorescent substrate.

      • Quantifying the levels of a downstream signaling molecule by ELISA or Western blotting.

      • Assessing cell viability or proliferation using assays like MTT or CellTiter-Glo®.

Data Analysis:

  • Normalize the data to the vehicle control.

  • Plot the normalized response against the logarithm of the inhibitor concentration.

  • Determine the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

Important Considerations for Cell-Based Assays:

  • Cytotoxicity: It is crucial to assess the cytotoxicity of this compound at the concentrations used in the assay to ensure that the observed effects are not due to cell death.

  • Cell Permeability: The ability of the compound to cross the cell membrane and reach its intracellular target should be considered.

  • Off-Target Effects: As with any tool compound, the potential for off-target effects should be acknowledged and, if possible, investigated.

Troubleshooting

IssuePossible CauseSuggested Solution
High variability in enzyme assay Inaccurate pipetting, temperature fluctuations, inhibitor instabilityUse calibrated pipettes, ensure consistent temperature control, prepare fresh inhibitor solutions.
No inhibition observed Inactive inhibitor, incorrect assay conditionsVerify the integrity of the compound, optimize buffer pH and ionic strength.
Inconsistent results in cell-based assays Cell passage number, serum effects, compound precipitationUse cells within a consistent passage number range, consider serum-free conditions, check for compound precipitation in the medium.

Conclusion

This compound is a valuable and accessible tool compound for the study of serine proteases. Its well-defined mechanism of action as a competitive inhibitor makes it an excellent choice for target validation, hit-to-lead optimization, and elucidating the role of serine proteases in various biological pathways. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently and effectively employ this compound to advance their drug discovery and development programs.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (1981). Inactivation of trypsin-like proteases by depsipeptides of p-guanidinobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Protease Inhibitors: Summary and Applications. Retrieved from [Link]

  • PubMed. (1991). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Retrieved from [Link]

Sources

Mechanistic Profiling of Serine Protease Inhibition: A Guide to Using 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Carbamimidoylbenzoic acid hydrochloride (also known as p-amidinobenzoic acid or 4-carboxybenzamidine; CAS 42823-72-3) is a pivotal small-molecule probe in protease research. Structurally, it is a benzamidine derivative featuring a carboxyl group at the para position.

While benzamidine is the textbook competitive inhibitor for trypsin-like serine proteases, the 4-carboxy derivative offers distinct utility:

  • Fragment-Based Drug Design (FBDD): The carboxyl group serves as a synthetic handle for linking to other moieties, making it a common "anchor" fragment for designing larger, high-affinity inhibitors (e.g., for Factor Xa or Thrombin).

  • Crystallographic Reference: It is frequently used to stabilize protease active sites during X-ray crystallography, defining the S1 pocket geometry.

  • Mechanistic Control: It acts as a rigorous competitive control for validating novel inhibitors.

This application note details the experimental design for characterizing its inhibition profile, focusing on kinetic rigor and self-validating protocols.

Mechanism of Action

Serine proteases (e.g., Trypsin, Thrombin, Factor Xa) recognize substrates via a specificity pocket (S1) that binds the P1 residue of the substrate. For trypsin-like proteases, this S1 pocket is deep and negatively charged, typically containing an Aspartate residue (e.g., Asp189 in trypsin) at the bottom.

  • Substrate Recognition: The enzyme normally binds the positively charged side chain of Arginine or Lysine.

  • Inhibitor Mimicry: The carbamimidoyl (amidine) group of the inhibitor is a bioisostere of the guanidinium group in Arginine. It forms a critical salt bridge with the active site Aspartate.

  • Competitive Nature: Because the inhibitor occupies the S1 pocket without a scissile bond, it prevents the natural substrate from binding, strictly following a competitive inhibition model.

Mechanistic Diagram

The following diagram illustrates the competitive equilibrium and the displacement logic.

InhibitionMechanism E Free Enzyme (E) (Active Site Open) ES ES Complex (Transition State) E->ES + S (k1) EI EI Complex (Dead End) E->EI + I (Kon) P Product (P) (pNA Release) S Substrate (S) I Inhibitor (I) (4-Carbamimidoylbenzoic acid) ES->E - S (k-1) ES->P Catalysis (kcat) EI->E - I (Koff)

Caption: Competitive inhibition model. The inhibitor (I) competes directly with the substrate (S) for the free enzyme (E), forming a reversible, inactive EI complex.

Experimental Design Strategy

Critical Reagents & Buffer Systems

The choice of buffer is critical to maintain the ionization state of the catalytic triad (His-Asp-Ser) and the inhibitor's amidine group (pKa ~ 11).

ComponentRecommended ConcentrationFunction & Causality
Buffer 50 mM Tris-HCl, pH 7.8–8.0Maintains optimal pH for serine protease activity.
Salt 100–150 mM NaClMimics physiological ionic strength; stabilizes protein fold.
Stabilizer 5–10 mM CaCl₂Critical for Calcium-dependent proteases (e.g., Factor Xa, Trypsin) to prevent autolysis.
Surfactant 0.01% Triton X-100 or Tween-20Prevents enzyme loss due to adsorption to plasticware (crucial at nM enzyme concentrations).
Substrate Chromogenic (e.g., BAPNA, S-2238)Releases p-nitroaniline (pNA), detectable at 405 nm.
Inhibitor 4-Carbamimidoylbenzoic acid HClDissolve in DMSO or Water. (Water soluble up to ~2 mg/mL; DMSO preferred for stock stability).
Assay Workflow

To ensure data quality, we utilize a Continuous Kinetic Assay rather than an endpoint assay. This allows detection of non-linear artifacts (e.g., inhibitor precipitation or substrate depletion).

AssayWorkflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_data 3. Data Acquisition Stock Inhibitor Stock (100 mM in DMSO) Dilution Serial Dilution (1:3 in Assay Buffer) Stock->Dilution PreInc Pre-Incubation (E + I) 15 min @ 25°C Dilution->PreInc EnzymePrep Enzyme Solution (4x Final Conc.) EnzymePrep->PreInc Start Start Reaction (+ Substrate) PreInc->Start Read Measure Abs (405 nm) Kinetic Mode (10-30 min) Start->Read Slope Calculate Initial Velocity (V0) (mOD/min) Read->Slope

Caption: Kinetic assay workflow. Pre-incubation ensures equilibrium binding of the inhibitor before competition with the substrate begins.

Detailed Protocol: IC50 Determination

Step 1: Reagent Preparation
  • Inhibitor Stock: Prepare a 100 mM stock of 4-carbamimidoylbenzoic acid HCl in DMSO.

  • Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 10 mM CaCl₂, 0.01% Triton X-100.

  • Substrate Solution: Prepare the specific chromogenic substrate (e.g., L-BAPNA for Trypsin) at 2x Km concentration.

    • Note: Using [S] = Km or 2x Km is optimal for competitive inhibition assays to balance signal intensity with sensitivity to inhibition.[1]

Step 2: Plate Setup (96-well format)
  • Inhibitor Series: Add 25 µL of 4x serial dilutions of the inhibitor to wells. Include a "0 Inhibitor" control (DMSO only).

  • Enzyme Addition: Add 25 µL of 4x Enzyme solution to the inhibitor wells.

  • Pre-incubation: Shake gently and incubate for 15 minutes at 25°C.

    • Why? Although benzamidines are fast-binders, pre-incubation prevents "initial burst" artifacts and ensures the system is at thermodynamic equilibrium (E + I ⇌ EI).

Step 3: Reaction Initiation
  • Substrate Addition: Add 50 µL of 2x Substrate solution to all wells using a multi-channel pipette.

  • Measurement: Immediately place in a plate reader.

  • Settings: Absorbance at 405 nm; Read every 30 seconds for 20 minutes; Temperature 25°C.

Step 4: Data Processing
  • Linearity Check: Plot OD405 vs. Time. Select the linear range (typically minutes 2–10) to calculate the slope (

    
    ).
    
  • Background Correction: Subtract the slope of the "No Enzyme" control if auto-hydrolysis is significant (rare for pNA substrates).

  • Curve Fitting: Plot

    
     (y-axis) vs. log[Inhibitor] (x-axis). Fit to a 4-parameter logistic (Sigmoidal) equation to determine the IC50.
    

Data Analysis & Validation

Converting IC50 to Ki

The IC50 is dependent on the substrate concentration used.[2] To derive the intrinsic affinity constant (


), use the Cheng-Prusoff Equation  for competitive inhibition:


  • 
     : Determined from the dose-response curve.[3]
    
  • 
     : Final concentration of substrate in the assay.[4]
    
  • 
     : Michaelis constant of the enzyme for the specific substrate (must be determined experimentally under identical buffer conditions).
    
Mechanistic Validation (Lineweaver-Burk)

To prove the inhibition is truly competitive, perform the assay at multiple substrate concentrations (e.g., 0.5x, 1x, 2x, 4x Km) and multiple fixed inhibitor concentrations.

  • Plot: Double-reciprocal (

    
     vs. 
    
    
    
    ).
  • Signature:

    • Competitive: Lines intersect at the Y-axis (

      
      ).
      
      • Interpretation:

        
         is unchanged (at infinite substrate, inhibitor is outcompeted). 
        
        
        
        appears to increase (
        
        
        ).
    • Non-Competitive: Lines intersect at the X-axis .

    • Mixed: Lines intersect in the second quadrant.

Troubleshooting Guide
ObservationPotential CauseSolution
Non-linear Kinetics (concave) Substrate depletion (>10% conversion)Reduce enzyme concentration or shorten read time.
Non-linear Kinetics (convex) Enzyme instability or autolysisIncrease CaCl₂; Ensure BSA/Triton is present.
IC50 Shift with [S] Expected for Competitive InhibitorsThis validates the mechanism. If IC50 is constant regardless of [S], the inhibitor is Non-competitive.
Precipitation Inhibitor insolubilityCheck 4-carbamimidoylbenzoic acid solubility limit. Do not exceed 5% DMSO final.

References

  • Mechanism of Serine Protease Inhibition: Hedstrom, L. (2002). "Serine Protease Mechanism and Specificity." Chemical Reviews, 102(12), 4501–4524. [Link]

  • Compound Data (4-Carbamimidoylbenzoic acid HCl): PubChem Compound Summary for CID 44890830.[5] [Link][5]

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108. [Link]

  • Assay Protocol Standards: Assay Guidance Manual (NCBI). "Protease Assays." [Link]

Sources

using 4-carbamimidoylbenzoic acid hydrochloride to study enzyme kinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Studying Enzyme Kinetics Using 4-Carbamimidoylbenzoic Acid Hydrochloride

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (also known as 4-amidinobenzoic acid) in the study of enzyme kinetics. We will delve into the underlying principles of its mechanism of action and provide a robust, field-proven protocol for its use in characterizing enzyme inhibition, with a focus on the serine protease, trypsin, as a model system.

Introduction: The Rationale for Using 4-Carbamimidoylbenzoic Acid

4-Carbamimidoylbenzoic acid is a synthetic small molecule that serves as a potent and specific inhibitor for certain classes of enzymes, particularly serine proteases like trypsin. Its utility in enzyme kinetics stems from its structural analogy to the side chains of arginine and lysine. Trypsin preferentially cleaves peptide bonds C-terminal to these basic amino acid residues.[1] The positively charged carbamimidoyl (amidino) group on the inhibitor mimics the guanidinium group of arginine, allowing it to bind with high affinity to the S1 specificity pocket of the trypsin active site. This targeted binding makes it an excellent tool compound for investigating competitive inhibition and for probing the structure and function of enzyme active sites.

Mechanism of Action: A Classic Competitive Inhibitor

4-Carbamimidoylbenzoic acid functions as a reversible, competitive inhibitor.[2] In this model of inhibition, the inhibitor molecule directly competes with the substrate for binding to the enzyme's active site.[2] Because both the inhibitor (I) and the substrate (S) cannot bind simultaneously, the presence of the inhibitor reduces the number of available enzyme molecules for catalysis.

This competitive interaction has distinct and predictable effects on the enzyme's kinetic parameters:

  • Vmax (Maximum Velocity): The maximum rate of the reaction remains unchanged.[3][4] At sufficiently high substrate concentrations, the substrate can effectively outcompete the inhibitor for binding to the active site, allowing the reaction to eventually reach its normal Vmax.

  • Km (Michaelis Constant): The apparent Km increases in the presence of a competitive inhibitor.[3] The Km is the substrate concentration at which the reaction velocity is half of Vmax. An increased Km signifies that a higher concentration of substrate is required to achieve half-maximal velocity, indicating a lower apparent affinity of the enzyme for its substrate.[5]

These relationships are foundational to the experimental design for determining an inhibitor's potency.

Visualizing Competitive Inhibition: Michaelis-Menten & Lineweaver-Burk Plots

The effects of a competitive inhibitor are best visualized through kinetic plots. The Michaelis-Menten plot (Velocity vs. [Substrate]) shows a hyperbolic curve that is shifted to the right in the presence of the inhibitor. A more quantitative analysis is achieved using a double reciprocal plot, known as the Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).[3][4] This plot linearizes the Michaelis-Menten equation, making it easier to determine Vmax and Km.[6]

For a competitive inhibitor, the Lineweaver-Burk plot shows lines with different slopes (inhibited vs. uninhibited) that intersect at the same point on the y-axis, confirming that Vmax is unchanged.[3][5]

G Lineweaver-Burk Plot: Competitive Inhibition y_axis_top origin y_axis_top->origin 1 / V x_axis_right origin->x_axis_right 1 / [S] y_intercept 1 / Vmax x_intercept_uninhibited -1 / Km x_intercept_inhibited -1 / Km_app uninhibited_end uninhibited_end uninhibited_start uninhibited_start uninhibited_start->uninhibited_end  No Inhibitor uninhibited_start->-1.5,1.5 uninhibited_start->1.5,0 inhibited_end inhibited_end inhibited_start inhibited_start inhibited_start->inhibited_end  + Competitive Inhibitor inhibited_start->0.5,0 G cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis prep_reagents Prepare Buffer, Substrate, Inhibitor & Enzyme Stocks setup_cuvettes Pipette Buffer, Substrate & Inhibitor into Cuvettes prep_reagents->setup_cuvettes equilibrate Equilibrate at 25°C setup_cuvettes->equilibrate add_enzyme Initiate Reaction: Add Trypsin Solution equilibrate->add_enzyme record_abs Record Absorbance (253 nm) vs. Time add_enzyme->record_abs calc_velocity Calculate Initial Velocity (v₀) from Linear Rate (ΔA/min) record_abs->calc_velocity plot_data Generate Lineweaver-Burk Plot (1/v₀ vs. 1/[S]) calc_velocity->plot_data determine_params Determine Km, Vmax, Km_app plot_data->determine_params calc_ki Calculate Ki determine_params->calc_ki

Caption: Experimental workflow for Ki determination.

Step-by-Step Assay Protocol

This protocol is designed for a final reaction volume of 1 mL. All experiments should be performed in triplicate.

  • Set Spectrophotometer: Set the spectrophotometer to read absorbance at 253 nm and maintain the temperature at 25°C. 2. Prepare Reaction Mixes: For each substrate concentration, prepare two sets of cuvettes: one without inhibitor (control) and one with a fixed concentration of this compound (e.g., a concentration estimated to be near the Ki or IC50).

    • Example Setup Table:

      Component Control Cuvette (µL) Inhibitor Cuvette (µL)
      Assay Buffer X X
      Substrate (BAEE) Y (Varies) Y (Varies)
      Inhibitor 0 Z (Fixed)
      Total Volume 980 980

      Note: The sum of Buffer, Substrate, and Inhibitor volumes should be 980 µL. Adjust buffer volume to accommodate different substrate and inhibitor volumes.

  • Equilibration: Incubate the cuvettes in the spectrophotometer for 5 minutes to allow them to reach thermal equilibrium. [7]4. Initiate Reaction: Add 20 µL of the freshly diluted trypsin working solution to a cuvette, mix quickly by inverting with parafilm, and immediately start recording the absorbance at 253 nm for 3-5 minutes.

  • Record Data: Collect absorbance readings at regular intervals (e.g., every 15 seconds).

  • Repeat: Repeat steps 4-5 for all cuvettes and all substrate concentrations.

Data Analysis and Interpretation

  • Calculate Initial Velocity (v₀): For each run, plot Absorbance vs. Time (in minutes). Determine the slope of the initial linear portion of this curve (ΔA₂₅₃/min). [7]Convert this rate to velocity (µmol/min) using the Beer-Lambert law. The molar extinction coefficient (ε) for the product of BAEE hydrolysis at pH 8.0 is approximately 1150 M⁻¹cm⁻¹.

    • Velocity (V) = (ΔA/min) / (ε * l)

      • Where l = path length (1 cm)

  • Generate Lineweaver-Burk Plot: Calculate the reciprocal values for velocity (1/v₀) and substrate concentration (1/[S]). Plot 1/v₀ (y-axis) versus 1/[S] (x-axis) for both the inhibited and uninhibited data sets.

  • Determine Kinetic Parameters:

    • From the Uninhibited Data:

      • Vmax = 1 / (y-intercept)

      • Km = -1 / (x-intercept)

    • From the Inhibited Data:

      • The y-intercept should be the same as the uninhibited line.

      • Apparent Km (Km_app) = -1 / (x-intercept)

  • Calculate the Inhibition Constant (Ki): Use the following equation derived from the principles of competitive inhibition. [8] * Ki = [I] / ((Km_app / Km) - 1)

    • Where [I] is the fixed concentration of the inhibitor used in the assay.

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of your results, incorporate the following practices:

  • Enzyme Linearity: Before the main experiment, confirm that the initial velocity is linear with respect to both time and enzyme concentration under your assay conditions. If the rate is too fast, use less enzyme. [7]* Controls: Always include a "no enzyme" control to check for non-enzymatic substrate hydrolysis and a "no substrate" control to monitor any changes in absorbance not related to the reaction.

  • Data Quality: The linear regression (R²) value for your Lineweaver-Burk plots should be >0.98. While widely used for visualization, be aware that the double reciprocal plot can distort errors in the data. For the most accurate determination of kinetic parameters, it is highly recommended to fit the initial velocity data directly to the Michaelis-Menten equation using non-linear regression software. [4][8]

References

  • Microbe Notes. (2022-05-30). Lineweaver–Burk Plot. [Link]

  • Wikipedia. Lineweaver–Burk plot. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

  • ResearchGate. (2020-11-09). How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. [Link]

  • Jack Westin. Enzyme inhibition. [Link]

  • MCATBros. (2023-11-28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]

  • Protocols.io. (2019-11-13). Enzymatic Assay of Trypsin Inhibition. [Link]

  • Journal of Chemical Education. (1975). Four convenient methods for the determination of enzyme inhibitor constants. [Link]

  • GraphPad. Computing Ki for a Competitive Enzyme Inhibitor. [Link]

  • The Royal Society of Chemistry. Protocol for enzyme assays. [Link]

  • PubChem, National Institutes of Health. 4-Guanidinobenzoic acid hydrochloride. [Link]

  • YouTube. (2018-05-24). Mechanisms of action of Trypsin, Ribonuclease and carboxypeptidase. [Link]

Sources

Application Notes and Protocols: The Role of 4-Carbamimidoylbenzoic Acid Hydrochloride in the Study of the Blood Coagulation Cascade

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of 4-carbamimidoylbenzoic acid hydrochloride, also known as 4-guanidinobenzoic acid hydrochloride, as a research tool in the study of the blood coagulation cascade. This document delves into the biochemical properties of the compound, its mechanism of action as a serine protease inhibitor, and provides detailed protocols for its use in fundamental coagulation assays. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in their investigations of hemostasis and thrombosis.

Introduction: The Blood Coagulation Cascade and the Central Role of Serine Proteases

The blood coagulation cascade is a complex and tightly regulated physiological process that culminates in the formation of a fibrin clot to prevent blood loss following vascular injury. This cascade involves a series of zymogen-to-active-enzyme conversions, where a small initial signal is amplified through a sequence of enzymatic reactions. The majority of the clotting factors are serine proteases, which, upon activation, cleave and activate their downstream substrates.[1]

Key serine proteases in the coagulation cascade include thrombin (Factor IIa) and Factor Xa. Factor Xa is situated at the convergence of the intrinsic and extrinsic pathways and is responsible for the conversion of prothrombin to thrombin.[2] Thrombin, in turn, is a multifunctional enzyme that cleaves fibrinogen to fibrin, activates platelets, and further amplifies the coagulation cascade by activating other clotting factors.[3] Given their central roles, these enzymes are major targets for anticoagulant therapies.[4]

The study of the coagulation cascade and the development of novel antithrombotic agents rely on the availability of specific and well-characterized inhibitors of these serine proteases. Such inhibitors serve as invaluable tools for dissecting the intricate mechanisms of coagulation, validating new drug targets, and for use as positive controls in screening assays.

This compound: A Tool for Interrogating the Coagulation Cascade

This compound (4-GBA HCl) is the hydrochloride salt of 4-guanidinobenzoic acid.[5] Its chemical structure features a guanidinium group, which is isosteric to the side chain of arginine. This structural mimicry allows it to act as a competitive inhibitor of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine residues. Many of the serine proteases of the coagulation cascade, including thrombin and Factor Xa, belong to this family of enzymes.

While direct and highly potent inhibition of coagulation factors is often associated with more complex derivatives of 4-guanidinobenzoic acid, the parent compound itself serves as a foundational tool for understanding the basic principles of serine protease inhibition within the coagulation cascade.[2] Its derivatives, such as Nafamostat mesilate, are known to be potent inhibitors of several coagulation serine proteases and have been studied for their anticoagulant properties.[6]

Mechanism of Action

This compound is expected to function as a competitive inhibitor of coagulation serine proteases like thrombin and Factor Xa. The positively charged guanidinium group of 4-GBA HCl is drawn to the negatively charged aspartic acid residue (Asp189) located at the bottom of the S1 specificity pocket of these enzymes, a site that normally accommodates the side chain of arginine or lysine residues of their natural substrates. By occupying the active site, 4-GBA HCl prevents the binding and cleavage of the natural substrates, thereby inhibiting the propagation of the coagulation cascade.

cluster_Enzyme Serine Protease Active Site (e.g., Thrombin, Factor Xa) S1_pocket S1 Specificity Pocket (contains Asp189) Inhibitor 4-Carbamimidoylbenzoic Acid (Guanidinium Group) Inhibitor->S1_pocket Competitive Binding Substrate Natural Substrate (Arginine/Lysine Side Chain) Substrate->S1_pocket Normal Binding

Figure 1: Competitive inhibition of a coagulation serine protease by 4-carbamimidoylbenzoic acid.

Applications in Coagulation Research

This compound can be employed in a variety of in vitro assays to study the coagulation cascade. Its primary applications include:

  • Investigating the structure-activity relationships of serine protease inhibitors.

  • Serving as a scaffold for the development of more potent and selective inhibitors .

  • Acting as a positive control in high-throughput screening assays for novel anticoagulants.

  • Elucidating the roles of specific serine proteases in different phases of coagulation.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound in common coagulation assays. It is recommended that researchers optimize these protocols for their specific experimental conditions.

Preparation of this compound Stock Solution

This compound is a solid that is soluble in aqueous solutions.[7]

  • Weighing: Accurately weigh the desired amount of this compound powder (CAS Number: 42823-46-1).[8]

  • Dissolving: Dissolve the powder in a suitable buffer (e.g., Tris-buffered saline, pH 7.4) to create a concentrated stock solution (e.g., 10 mM). Gentle warming may be required for complete dissolution.

  • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 1: Chromogenic Assay for Thrombin (Factor IIa) Inhibition

This assay measures the ability of this compound to inhibit the amidolytic activity of thrombin using a chromogenic substrate.

Materials:

  • Purified human α-thrombin

  • Chromogenic thrombin substrate (e.g., S-2238)

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 1 mM).

  • In a 96-well plate, add 20 µL of each inhibitor dilution or assay buffer (for the control).

  • Add 20 µL of thrombin solution (e.g., 5 nM final concentration) to each well and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 160 µL of pre-warmed chromogenic substrate solution (e.g., 200 µM final concentration).

  • Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes.

  • Calculate the initial reaction velocity (V) for each inhibitor concentration.

  • Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Interpretation:

A decrease in the rate of p-nitroaniline (pNA) production (indicated by a slower increase in absorbance at 405 nm) with increasing concentrations of this compound demonstrates inhibition of thrombin activity.

cluster_workflow Chromogenic Assay Workflow A Prepare serial dilutions of inhibitor B Add inhibitor and thrombin to plate A->B C Incubate at 37°C B->C D Add chromogenic substrate C->D E Measure absorbance at 405 nm (kinetic) D->E F Calculate IC50 E->F

Figure 2: Workflow for the chromogenic thrombin inhibition assay.

Protocol 2: Chromogenic Assay for Factor Xa Inhibition

This protocol is analogous to the thrombin inhibition assay but uses Factor Xa and a Factor Xa-specific chromogenic substrate.

Materials:

  • Purified human Factor Xa

  • Chromogenic Factor Xa substrate (e.g., S-2765)

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 8.3)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow the same steps as in Protocol 4.2, substituting thrombin with Factor Xa (e.g., 2 nM final concentration) and the thrombin substrate with a Factor Xa-specific substrate (e.g., 300 µM final concentration).

Data Interpretation:

Inhibition of Factor Xa is observed as a concentration-dependent decrease in the rate of pNA release.

Protocol 3: Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade. An inhibitor of enzymes in these pathways will prolong the clotting time.

Materials:

  • Normal human plasma (platelet-poor)

  • aPTT reagent (containing a contact activator and phospholipids)

  • 25 mM Calcium chloride (CaCl2) solution

  • This compound stock solution

  • Coagulometer or a water bath and stopwatch

Procedure:

  • Prepare various dilutions of this compound in a suitable buffer.

  • In a test tube, mix 90 µL of normal human plasma with 10 µL of the inhibitor dilution or buffer (control).

  • Incubate the plasma-inhibitor mixture for 2 minutes at 37°C.

  • Add 100 µL of pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

  • Initiate clotting by adding 100 µL of pre-warmed CaCl2 solution and simultaneously start a timer.

  • Record the time taken for clot formation.

Data Interpretation:

An increase in the aPTT clotting time with increasing concentrations of this compound indicates inhibition of one or more factors in the intrinsic or common pathways.

cluster_workflow aPTT Assay Workflow A Mix plasma with inhibitor/buffer B Incubate at 37°C A->B C Add aPTT reagent and incubate B->C D Add CaCl2 to initiate clotting C->D E Record clotting time D->E

Figure 3: Workflow for the aPTT assay.

Protocol 4: Prothrombin Time (PT) Assay

The PT assay evaluates the extrinsic and common pathways of coagulation.

Materials:

  • Normal human plasma (platelet-poor)

  • PT reagent (containing tissue factor and calcium)

  • This compound stock solution

  • Coagulometer or a water bath and stopwatch

Procedure:

  • Prepare various dilutions of this compound.

  • In a test tube, mix 90 µL of normal human plasma with 10 µL of the inhibitor dilution or buffer (control).

  • Incubate the plasma-inhibitor mixture for 2 minutes at 37°C.

  • Initiate clotting by adding 200 µL of pre-warmed PT reagent and simultaneously start a timer.

  • Record the time taken for clot formation.

Data Interpretation:

Prolongation of the PT clotting time suggests inhibition of factors in the extrinsic or common pathways, primarily Factor VIIa, Factor Xa, or thrombin.

Data Summary

CompoundTarget EnzymeInhibition ConstantReference
Nafamostat mesilate (FUT-175)Plasma KallikreinIC50 = 3.0 x 10⁻⁹ M
Nafamostat mesilate (FUT-175)Factor Xa-
Nafamostat mesilate (FUT-175)Thrombin-
Benzyl 4-guanidinobenzoateThrombin, PlasminQualitative Inhibition
4-amidinobenzylamide derivativeFactor XaKi = 14 nM[2]

Note: The table presents data for derivatives of 4-carbamimidoylbenzoic acid to illustrate the inhibitory potential of the core structure.

Conclusion

This compound is a valuable and cost-effective tool for researchers studying the blood coagulation cascade. Its ability to act as a competitive inhibitor of trypsin-like serine proteases makes it a useful compound for investigating the function of key coagulation factors such as thrombin and Factor Xa. The protocols provided in this guide offer a starting point for utilizing this compound in a range of in vitro coagulation assays, thereby facilitating a deeper understanding of hemostasis and the development of novel antithrombotic therapies.

References

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Cleveland Clinic. (2023, February 18). Factor Xa Inhibitors. Retrieved from [Link]

  • DynaMed. (2024, November 8). Acquired Inhibitors of Coagulation. Retrieved from [Link]

  • ResearchGate. (n.d.). The free energy binding ( G) and constant of inhibition (Ki). Retrieved from [Link]

  • Markwardt, F., Walsmann, P., Stürzebecher, J., Landmann, H., & Wagner, G. (1970). The inhibition of trypsin, plasmin, and thrombin by benzyl 4-guanidinobenzoate and 4'-nitrobenzyl 4-guanidinobenzoate. FEBS Letters, 8(3), 170-172. Retrieved from [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic Acid. Retrieved from [Link]

  • Aoyama, T., Ino, Y., Ozeki, M., & Funakoshi, S. (1984). Inhibitory effect of a new synthetic protease inhibitor (FUT-175) on the coagulation system. Japanese journal of pharmacology, 35(3), 203-209. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Thrombin. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Factor Xa Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Stürzebecher, J., Stürzebecher, U., Vieweg, H., Wagner, G., Hauptmann, J., & Markwardt, F. (1989). New substrate analogue inhibitors of factor Xa containing 4-amidinobenzylamide as P1 residue: part 1. Thrombosis research, 54(4), 245-252. Retrieved from [Link]

  • Practical-Haemostasis.com. (2025, January 17). Chromogenic Factor VIII and Factor IX Assays. Retrieved from [Link]

  • Haas, T., Spielmann, N., Mauch, J., Madl, C., & Schöchl, H. (2015). Endogenous thrombin potential following hemostatic therapy with 4-factor prothrombin complex concentrate: a 7-day observational study of trauma patients. Critical Care, 19(1), 1-9. Retrieved from [Link]

  • Butenas, S., & Orfeo, T. (2017). A review of commercially available thrombin generation assays. Thrombosis research, 158, 123-129. Retrieved from [Link]

  • American College of Clinical Pharmacy. (2023, March 14). Coagulation Assays in Critical Care. Retrieved from [Link]

  • University of Missouri Health Care. (n.d.). Chromogenic AT-III Assay. Retrieved from [Link]

  • Frontiers in Cardiovascular Medicine. (2023, February 20). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

  • World Federation of Hemophilia. (n.d.). PART 9 Laboratory Investigation of Other Coagulation Factors. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Thrombin Inhibitor Screening Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-house chromogenic anti-factor Xa assay: development, validation, and identification of factors predicting APTT discordance. Retrieved from [Link]

  • Chronolab. (n.d.). IVD APTT. Retrieved from [Link]

  • Olson, S. T., & Björk, I. (1994). Thrombin inhibition by the serpins. Seminars in thrombosis and hemostasis, 20(4), 373-400. Retrieved from [Link]

Sources

Critical Reagent Development: Application of 4-Carbamimidoylbenzoic Acid in Serine Protease Diagnostics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliability of diagnostic assays targeting the coagulation cascade (e.g., Thrombin, Factor Xa) and fibrinolytic systems (e.g., Urokinase, Plasmin) hinges on the purity and stability of the enzymatic reagents employed. 4-Carbamimidoylbenzoic acid hydrochloride (4-CBA), a structural analog of arginine, serves as a pivotal tool in the development of these high-fidelity reagents. This guide details the application of 4-CBA in two critical phases of diagnostic assay development: (1) Affinity Purification of trypsin-like serine proteases to remove zymogens and degradation products, and (2) Reagent Stabilization to prevent autolysis during long-term storage.

Mechanism of Action

4-Carbamimidoylbenzoic acid (also known as p-amidinobenzoic acid) functions as a competitive, reversible inhibitor of trypsin-like serine proteases. Its efficacy is derived from its structural mimicry of the amino acid arginine.

  • Structural Homology: The positively charged amidine group (

    
    ) mimics the guanidinium side chain of arginine.
    
  • Binding Kinetics: This moiety inserts into the S1 specificity pocket of the protease (e.g., Asp189 in trypsin), forming a salt bridge with the aspartic acid residue at the base of the pocket.

  • Selectivity: Unlike irreversible inhibitors (e.g., PMSF), 4-CBA allows for the recovery of enzymatic activity upon dilution or dialysis, making it ideal for purification and reversible stabilization.

Protocol A: Synthesis of Affinity Media for Protease Purification

Target Application: Isolation of high-purity Thrombin or Urokinase for chromogenic diagnostic kits.

Principle: 4-CBA possesses a carboxyl group, allowing it to be coupled to amine-functionalized matrices (e.g., EAH Sepharose) using carbodiimide chemistry.[1] This orientation exposes the amidine group to the solvent, available for enzyme capture.

Materials Required
  • Ligand: this compound (MW: ~200.6 g/mol ).

  • Matrix: EAH Sepharose 4B (or equivalent amine-functionalized agarose).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).[2]

  • Coupling Buffer: Distilled water adjusted to pH 4.5 (HCl).[1]

  • Blocking Buffer: 0.1 M Acetate buffer, pH 4.0; 0.1 M Tris-HCl, pH 8.0.

Step-by-Step Methodology
  • Matrix Preparation:

    • Wash 10 mL of EAH Sepharose with 500 mL of 0.5 M NaCl followed by 500 mL of distilled water (pH 4.5) to remove preservatives.

  • Ligand Solubilization:

    • Dissolve 4-CBA in distilled water (pH 4.5) to a concentration of 10–20 mM.

    • Note: Ensure the pH is strictly maintained between 4.5–6.0. At this pH, the carboxyl group is reactive toward EDC, while the amidine group remains protonated and unreactive, preventing self-polymerization.

  • Coupling Reaction:

    • Add the ligand solution to the washed matrix (1:1 volume ratio).

    • Add EDC to a final concentration of 0.1 M.

    • Incubate on an end-over-end shaker for 16 hours at 4°C.

    • Process Control: Monitor pH for the first hour; adjust to 4.5–6.0 with dilute NaOH if it drops.[1]

  • Washing & Blocking:

    • Wash the resin with alternating cycles of high pH (0.1 M Tris, pH 8.0) and low pH (0.1 M Acetate, pH 4.0) buffers (3 cycles total).

    • This step removes non-covalently bound ligand and hydrolyzes any remaining isourea intermediates.

  • Validation (Ligand Density Check):

    • Perform a micro-titration or elemental analysis (Nitrogen) to confirm ligand density (Target: 5–10 µmol ligand/mL gel).

Workflow Visualization

AffinityPurification Resin Amine-Resin (EAH Sepharose) Activation EDC Activation (pH 4.5) Resin->Activation Prepare Matrix Coupling Ligand Attachment (Amide Bond Formation) Activation->Coupling + 4-CBA Capture Enzyme Capture (Crude Lysate) Coupling->Capture Load Sample Elution Elution (Low pH or Benzamidine) Capture->Elution Wash & Elute PureEnzyme Purified Protease (Diagnostic Grade) Elution->PureEnzyme Dialysis

Figure 1: Workflow for the covalent coupling of 4-CBA to amine-resin and subsequent enzyme purification.

Protocol B: Reagent Stabilization for Diagnostic Kits

Target Application: Preventing autolysis of Trypsin or Thrombin in liquid-formulation diagnostic controls.

Principle: Serine proteases are prone to autolysis (self-digestion) in solution. Adding 4-CBA at a concentration above its


 stabilizes the enzyme during storage. When the diagnostic assay is run, the massive dilution (often 1:100) dissociates the inhibitor, restoring full enzymatic activity.
Optimization of Inhibitor Concentration

To determine the optimal concentration of 4-CBA for your specific formulation, you must balance Stability (Storage) vs. Activity Recovery (Assay).

Data Table: Typical


 Values for 4-CBA 
Target Enzyme

(Approximate)
Recommended Storage Conc.Recovery Mechanism
Trypsin 5 - 10 µM1 - 5 mMDilution (1:100)
Thrombin 50 - 100 µM10 - 20 mMDilution or Substrate Displacement
Urokinase 20 - 40 µM5 - 10 mMDilution

Note:


 values are pH and temperature dependent. Experimental determination is required.
Protocol: Stability vs. Recovery Titration
  • Preparation:

    • Prepare Enzyme Stock (e.g., Thrombin 100 U/mL).

    • Prepare 4-CBA dilution series: 0 µM, 10 µM, 100 µM, 1 mM, 10 mM, 50 mM.

  • Incubation (Accelerated Stability):

    • Aliquot Enzyme Stock into the 4-CBA series.

    • Incubate at 37°C for 24, 48, and 72 hours.

  • Activity Assay (The "Recovery" Step):

    • At each time point, dilute the sample 1:50 into the Assay Buffer containing the chromogenic substrate (e.g., S-2238 for Thrombin).

    • Crucial: The substrate concentration in the assay should be

      
       to effectively compete with any remaining inhibitor.
      
  • Analysis:

    • Plot Residual Activity (%) vs. Time .

    • Select the lowest 4-CBA concentration that maintains >90% activity after 72 hours at 37°C.

Inhibition Equilibrium Diagram

InhibitionEquilibrium E Enzyme (E) (Active) EI E-I Complex (Stabilized/Inactive) E->EI + I (Storage) P Product (P) (Signal) E->P + S (Catalysis) I Inhibitor (I) (4-CBA) EI->E Dilution (Assay) S Substrate (S) (Diagnostic Target)

Figure 2: The reversible equilibrium between Enzyme, Inhibitor (Storage Phase), and Substrate (Assay Phase).

Troubleshooting & Quality Control
  • Issue: Poor Enzyme Recovery in Assay.

    • Cause: Inhibitor concentration is too high, or dilution factor is insufficient.

    • Solution: Use a substrate with higher affinity (lower

      
      ) for the enzyme to displace the 4-CBA, or increase the assay volume to lower the final inhibitor concentration below the 
      
      
      
      .
  • Issue: Leaching from Affinity Column.

    • Cause: Unstable coupling (isourea bond hydrolysis).

    • Solution: Ensure the "Washing & Blocking" step (Protocol A, Step 4) includes a high pH wash (pH 8-9) to hydrolyze unstable bonds before the column is used for protein purification.

References
  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry.

  • Cytiva Life Sciences. (2023). Affinity Chromatography: Principles and Methods (EAH Sepharose 4B Coupling).

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Journal of Enzyme Inhibition.

  • Sigma-Aldrich. (2024). Product Specification: 4-Amidinobenzoic acid hydrochloride. (Note: Representative link for chemical sourcing).

  • Bode, W., & Huber, R. (1992). Natural protein proteinase inhibitors and their interaction with proteinases. European Journal of Biochemistry.

Sources

Troubleshooting & Optimization

troubleshooting guide for 4-carbamimidoylbenzoic acid hydrochloride crystallization experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals engaged in the crystallization of 4-carbamimidoylbenzoic acid hydrochloride (also known as 4-guanidinobenzoic acid hydrochloride). The following sections offer a detailed experimental protocol, a comprehensive troubleshooting guide in a question-and-answer format, and key physicochemical data to support your crystallization experiments.

Physicochemical Properties and Solubility Data

This compound is a polar, organic compound. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions[1]. Understanding its fundamental properties is critical for designing and troubleshooting crystallization processes.

PropertyValueSource
Molecular Formula C₈H₉N₃O₂ · HCl[2][3]
Molecular Weight 215.64 g/mol [2]
Appearance White to off-white solid/crystalline powder[1][4]
Melting Point 285 °C (decomposition)[3]
Solubility (Qualitative) Soluble in water; slightly soluble in ethanol, chloroform, and methanol; soluble in DMSO.[3][4]

Recommended Crystallization Protocol: Cooling Crystallization from an Aqueous Ethanol Solution

This protocol is based on established methods for the purification of this compound and is designed to yield high-purity crystals.[5]

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Crystallization dish

  • Spatula

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 20% ethanol-water solution (v/v) by mixing one part ethanol with four parts deionized water.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add the 20% ethanol solution in a ratio of 5-10 mL of solvent per gram of crude material.[5]

    • Gently heat the mixture on a hot plate with continuous stirring. The target temperature should be near the boiling point of the solvent mixture to ensure complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.

  • Cooling and Crystallization:

    • Once the solid is completely dissolved, remove the flask from the heat source.

    • Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, well-defined crystals.

    • After the solution has reached room temperature, you can further enhance the yield by placing the flask in an ice bath for 30-60 minutes.

  • Crystal Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 20% ethanol solution to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the crystallization of this compound.

Q1: Why are no crystals forming even after the solution has cooled?

A1: The absence of crystal formation is typically due to either the solution being too dilute (subsaturated) or nucleation being kinetically hindered.

  • Causality: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute is higher than its solubility at a given temperature. If too much solvent was added during the dissolution step, the solution may not reach supersaturation upon cooling.

  • Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a few seed crystals of pure this compound to the solution. This provides a template for crystal growth.

    • Increase Concentration: If nucleation induction fails, the solution is likely too dilute. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow the solution to cool again.

    • Anti-Solvent Addition: Consider the controlled addition of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to induce precipitation.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is too highly supersaturated.

  • Causality: The formation of an oil indicates that the solute has come out of solution at a temperature above its melting point or that the concentration is too high for orderly crystal lattice formation. Impurities can also lower the melting point of the compound, contributing to this issue.

  • Troubleshooting Steps:

    • Add More Solvent: Re-heat the solution until the oil redissolves. Then, add a small amount of additional hot solvent to decrease the supersaturation level. Allow the solution to cool more slowly.

    • Lower the Crystallization Temperature: Ensure that the solution is cooled to a temperature well below the melting point of the compound before significant precipitation occurs.

    • Change the Solvent System: If oiling out persists, a different solvent or solvent mixture may be necessary. Given the polar nature of the guanidinium group and the aromatic carboxylic acid, a solvent system with a different polarity or hydrogen bonding capability may be beneficial.

Q3: The crystals are very small/needle-like. How can I obtain larger, more well-defined crystals?

A3: The formation of very small or needle-like crystals is often a result of rapid nucleation and crystal growth, which can be caused by cooling the solution too quickly or having a very high level of supersaturation.

  • Causality: Slower cooling rates allow for fewer nucleation sites to form and provide more time for molecules to incorporate into the crystal lattice in an orderly fashion, resulting in larger and more perfect crystals.

  • Troubleshooting Steps:

    • Slow Down the Cooling Rate: After dissolving the compound in the hot solvent, insulate the flask to slow the rate of cooling. You can do this by covering the flask with a beaker or placing it in a Dewar flask.

    • Reduce Supersaturation: Add slightly more hot solvent than the minimum required for dissolution. This will lower the supersaturation level upon cooling, favoring slower crystal growth.

    • Re-dissolve and Re-crystallize: If the initial crystals are of poor quality, you can re-heat the solution to dissolve them, add a small amount of extra solvent, and cool it more slowly.

Q4: The crystal yield is very low. How can I improve it?

A4: A low yield can result from using too much solvent, incomplete precipitation, or premature filtration.

  • Causality: A certain amount of the compound will always remain dissolved in the mother liquor. Using an excessive amount of solvent will increase this loss.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Maximize Cooling: After cooling to room temperature, place the crystallization flask in an ice bath for at least 30-60 minutes to maximize precipitation.

    • Concentrate the Mother Liquor: The filtrate (mother liquor) can be heated to evaporate some of the solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q5: How can I be sure I have the correct polymorph?

A5: Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be a critical factor in pharmaceutical development as different polymorphs can have different physical properties.

  • Causality: The formation of a specific polymorph can be influenced by factors such as the solvent used, the rate of cooling, and the temperature at which crystallization occurs.

  • Verification and Control:

    • Analytical Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to characterize the crystal form and compare it to a reference standard.

    • Consistent Crystallization Conditions: To ensure the consistent production of the same polymorph, it is crucial to carefully control and document all crystallization parameters, including the solvent system, cooling profile, and agitation rate.

Visualizing the Troubleshooting Process

The following flowchart provides a visual guide to the troubleshooting steps for common crystallization issues.

TroubleshootingWorkflow Crystallization Troubleshooting Flowchart Start Start Crystallization Cooling Cool Solution Start->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals OilingOut Oiling Out Occurred? CheckCrystals->OilingOut No CrystalQuality Good Crystal Quality? CheckCrystals->CrystalQuality Yes InduceNucleation Induce Nucleation: - Scratch Flask - Add Seed Crystal OilingOut->InduceNucleation No AddSolvent Re-heat & Add More Solvent Cool Slowly OilingOut->AddSolvent Yes Success Successful Crystallization CrystalQuality->Success Yes SlowCooling Re-heat & Cool Slowly Reduce Supersaturation CrystalQuality->SlowCooling No (Small/Needle-like) Failure Re-evaluate Solvent System InduceNucleation->Cooling Concentrate Increase Concentration: - Evaporate Solvent InduceNucleation->Concentrate Still No Crystals Concentrate->Cooling Concentrate->Failure Persistent Failure AddSolvent->Cooling SlowCooling->Cooling

Caption: Troubleshooting flowchart for common crystallization issues.

Experimental Workflow Diagram

This diagram illustrates the key stages of the recommended crystallization protocol.

CrystallizationWorkflow 4-Carbamimidoylbenzoic Acid HCl Crystallization Workflow Start Start: Crude Product Dissolution 1. Dissolve in Hot 20% Ethanol/Water Start->Dissolution HotFiltration 2. Hot Filtration (if necessary) Dissolution->HotFiltration Cooling 3. Slow Cooling (Room Temp -> Ice Bath) HotFiltration->Cooling Isolation 4. Isolate Crystals (Vacuum Filtration) Cooling->Isolation Washing 5. Wash with Cold Solvent Isolation->Washing Drying 6. Dry Under Vacuum Washing->Drying End End: Pure Crystals Drying->End

Caption: Step-by-step workflow for the crystallization protocol.

References

  • Wisdom Drugs. (2024, October 25). 4-Guanidinylbenzoate hydrochloride – Introduction. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). 4-Guanidinobenzoic acid hydrochloride 42823-46-1. Retrieved from [Link]

  • Solubility of Things. (n.d.). Guanidine. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic acid hydrochloride. Retrieved from [Link]

Sources

optimizing the concentration of 4-carbamimidoylbenzoic acid hydrochloride for effective enzyme inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the use of 4-Carbamimidoylbenzoic Acid Hydrochloride as an enzyme inhibitor. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges. We will move beyond simple protocols to explain the underlying principles, ensuring your experiments are robust, reproducible, and insightful.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound, its properties, and initial handling.

Question: What is this compound and what is its expected mechanism of action?

Answer: this compound (also known as 4-amidinobenzoic acid or 4-guanidinobenzoic acid hydrochloride) is a small molecule inhibitor.[1][2] Structurally, it belongs to the benzamidine class of compounds. Benzamidine and its derivatives are classic, reversible inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[3][4][5] The positively charged carbamimidoyl (amidine) group mimics the side chain of arginine and lysine, allowing it to bind competitively to the S1 pocket of the enzyme's active site, which is typically negatively charged (aspartate residue) and accommodates basic amino acid residues.[5] Therefore, it is most effective against proteases that cleave after arginine or lysine residues.

Question: What are the key physicochemical properties and storage conditions for this inhibitor?

Answer: Proper handling and storage are critical for maintaining the inhibitor's integrity. Key properties are summarized below.

PropertyValueSource
Chemical Formula C₈H₉ClN₂O₂[1]
Molecular Weight 200.62 g/mol (hydrochloride salt: 215.64 g/mol )[1][6]
Appearance White to off-white solid[2]
Melting Point ~285 °C (with decomposition)[2]
Solubility Slightly soluble in water and methanol; slightly soluble in DMSO.[2] The hydrochloride salt form generally enhances aqueous solubility.[7]
Storage Store desiccated at 2-8°C.[2] Protect from light and moisture.

Question: How should I prepare a stock solution of this compound?

Answer: The choice of solvent is critical and depends on your experimental buffer.

  • For Aqueous Buffers: Due to its slight water solubility, preparing a high-concentration stock directly in an aqueous buffer can be challenging. However, for many applications, a 1-10 mM stock in high-purity water or your assay buffer may be achievable.[2] Use sonication to aid dissolution if necessary. Always verify that the inhibitor is fully dissolved before use.

  • For Organic Solvents: A higher concentration stock (e.g., 50-100 mM) can be prepared in DMSO.

  • Best Practice: Prepare a high-concentration primary stock in DMSO and then perform serial dilutions in your final aqueous assay buffer. Crucially, ensure the final concentration of DMSO in your assay is low (typically <1%, ideally <0.5%) and consistent across all experimental conditions, including controls, as it can affect enzyme activity. Always prepare fresh dilutions from the stock for each experiment to ensure accuracy.

Troubleshooting Guide: Experimental Challenges

This guide provides solutions to common problems encountered during enzyme inhibition assays with this compound.

Question: I am observing no significant inhibition, even at high concentrations. What are the likely causes?

Answer: This is a common issue that can be resolved by systematically evaluating several factors. The underlying cause is often a mismatch between the inhibitor and the enzyme system or a sub-optimal assay condition.

The following workflow can help diagnose the problem:

G start No Inhibition Observed check_enzyme Is your enzyme a serine protease with Arg/Lys specificity? start->check_enzyme check_conc Did you test a wide enough concentration range? (e.g., 1 nM to 1 mM) check_enzyme->check_conc Yes wrong_enzyme Solution: Inhibitor is likely incompatible. Confirm enzyme class. check_enzyme->wrong_enzyme No check_stability Is the inhibitor stock fresh? Was it stored correctly? check_conc->check_stability Yes expand_conc Solution: Perform a broad dose-response experiment to find the IC50. check_conc->expand_conc No check_buffer Are there interfering components in your buffer? (e.g., high salt, detergents) optimize_buffer Solution: Simplify buffer or test for component interference. check_buffer->optimize_buffer Yes success Problem Resolved check_buffer->success No new_stock Solution: Prepare a fresh stock solution from powder. stability stability stability->check_buffer Yes stability->new_stock No G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare 4X Inhibitor Serial Dilutions add_inhibitor 1. Add Inhibitor (25 µL) prep_inhibitor->add_inhibitor prep_enzyme Prepare 2X Enzyme Solution add_enzyme 2. Add Enzyme (50 µL) prep_enzyme->add_enzyme prep_substrate Prepare 4X Substrate Solution add_substrate 4. Add Substrate (25 µL) prep_substrate->add_substrate add_inhibitor->add_enzyme incubate 3. Pre-incubate (15-30 min) add_enzyme->incubate incubate->add_substrate read_plate 5. Read Plate (Kinetic or Endpoint) add_substrate->read_plate calc_rates Calculate Reaction Rates (V) read_plate->calc_rates normalize Normalize to Control (% Inhibition) calc_rates->normalize plot_curve Plot % Inhibition vs. log[Inhibitor] normalize->plot_curve fit_ic50 Fit Sigmoidal Curve Determine IC50 plot_curve->fit_ic50

Caption: Standard workflow for IC50 determination.

Protocol 2: Determining the Mode of Inhibition

Objective: To determine if this compound is a competitive, non-competitive, or uncompetitive inhibitor. [8][9] Rationale: The mode of inhibition is determined by assessing how the inhibitor affects the enzyme's kinetic parameters, Km (substrate affinity) and Vmax (maximum reaction rate), under varying substrate concentrations. [9][10]

G cluster_comp cluster_noncomp cluster_uncomp E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES binds S Substrate (S) ES->E dissociates P Product (P) ES->P catalyzes I_comp Competitive Inhibitor (I) I_noncomp Non-competitive Inhibitor (I) E_comp Enzyme (E) I_comp->E_comp I_uncomp Uncompetitive Inhibitor (I) E_noncomp Enzyme (E) I_noncomp->E_noncomp ES_noncomp Enzyme-Substrate Complex (ES) I_noncomp->ES_noncomp ES_uncomp Enzyme-Substrate Complex (ES) I_uncomp->ES_uncomp EI_comp Enzyme-Inhibitor Complex (EI) E_comp->EI_comp EI_noncomp Enzyme-Inhibitor Complex (EI) E_noncomp->EI_noncomp ESI_noncomp Enzyme-Substrate-Inhibitor Complex (ESI) ES_noncomp->ESI_noncomp E_uncomp Enzyme (E) ESI_uncomp2 Enzyme-Substrate-Inhibitor Complex (ESI) ES_uncomp->ESI_uncomp2

Caption: Modes of reversible enzyme inhibition.

Methodology:

  • Experimental Design: This is a matrix experiment. You will measure enzyme kinetics at several fixed inhibitor concentrations, and for each inhibitor concentration, you will vary the substrate concentration.

    • Inhibitor Concentrations: Choose 3-4 concentrations around the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50). The '0' concentration is your uninhibited control.

    • Substrate Concentrations: For each inhibitor concentration, use a range of 8-10 substrate concentrations, typically spanning from 0.1x Km to 10x Km.

  • Assay Procedure:

    • Follow the same basic procedure as the IC50 assay. For each reaction, the concentrations of both the inhibitor and the substrate will be defined by your experimental matrix.

  • Data Analysis:

    • For each fixed inhibitor concentration, plot the reaction rate (V) versus substrate concentration [S].

    • Fit this data to the Michaelis-Menten equation to determine the apparent Km (Km_app) and apparent Vmax (Vmax_app).

    • Create a Lineweaver-Burk (double reciprocal) plot: 1/V versus 1/[S]. This plot is a powerful diagnostic tool.

    • Analyze the changes in Km_app and Vmax_app as the inhibitor concentration increases.

Interpreting the Results:

Inhibition TypeLineweaver-Burk PlotEffect on KmEffect on Vmax
Competitive Lines intersect on the y-axis.IncreasesUnchanged
Non-competitive Lines intersect on the x-axis.UnchangedDecreases
Uncompetitive Lines are parallel.DecreasesDecreases

Based on its known mechanism, this compound is expected to be a competitive inhibitor . [9][10]Your results should show an increase in the apparent Km with no change in Vmax.

References

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Kettle, A. J., & Winterbourn, C. C. (1994). Mechanism of inactivation of myeloperoxidase by 4-aminobenzoic acid hydrazide. Biochemical Journal, 301(Pt 3), 717–721. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6318, 4-Chlorobenzoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 5.4: Enzyme Inhibition. Retrieved from [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 597. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084875, 4-Guanidinobenzoic acid hydrochloride. Retrieved from [Link]

  • Basdevant, T. (2021). Steady-state enzyme kinetics. The Biochemist, 43(2), 40-43. Retrieved from [Link]

  • Auld, D. S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Bio-protocol, 11(8), e3991. Retrieved from [Link]

  • White, R. R., et al. (2022). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 5(7), 548-560. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]

  • Kadomatsu, K. (2023). Classification, Modes of Action and Applications of Enzyme Inhibitors. Biochemistry and Pharmacology, 12(319). Retrieved from [Link]

  • bioRxiv. (2021). Benzamidine-Mediated Inhibition of Human Lysozyme Aggregation: Differential Ligand Binding in Homologous Proteins. Retrieved from [Link]

  • Georgakis, N., et al. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46. Retrieved from [Link]

  • Boumya, W., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. Chemosensors, 9(9), 259. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 54(19), 7045-7048. Retrieved from [Link]

  • Shokuhfar, T., et al. (2018). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Bioconjugate Chemistry, 29(10), 3299-3308. Retrieved from [Link]

  • Angeli, A., et al. (2020). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. Pharmaceuticals, 13(10), 284. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • Benci, K., et al. (2022). New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. International Journal of Molecular Sciences, 23(8), 4321. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Copeland, R. A. (2019). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 515-522. Retrieved from [Link]

  • ResearchGate. (2014). Can anyone help with a query on enzyme inhibition and activation?. Retrieved from [Link]

  • Amoeba Sisters. (2021, August 31). Enzyme Examples, Cofactors/Coenzymes, Inhibitors, and Feedback Inhibition [Video]. YouTube. Retrieved from [Link]

  • Wloszczak, M. W., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceutics, 15(2), 558. Retrieved from [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Aso, M., et al. (2016). trypsin inhibition by benzamidine-conjugated molecular glues. Scientific Reports, 6, 28763. Retrieved from [Link]

Sources

preventing non-specific binding of 4-carbamimidoylbenzoic acid hydrochloride in assays

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TRB-4CBA-001

Executive Summary

4-carbamimidoylbenzoic acid hydrochloride (also known as 4-amidinobenzoic acid or p-amidinobenzoic acid) presents a unique challenge in bioassays. While its benzoic acid core is relatively soluble, the carbamimidoyl (amidine) group is highly basic (pKa


 11–12). At physiological pH (7.4), this molecule exists as a cationic species , driving potent electrostatic non-specific binding (NSB) to negatively charged surfaces like glass, standard polystyrene, and carboxylated biosensor chips.

This guide provides a self-validating framework to eliminate these artifacts in enzymatic assays, Surface Plasmon Resonance (SPR), and fluorescence-based binding studies.

Module 1: The Mechanistic Root of the Problem

To solve the binding issue, you must first understand the "Sticky Cation" mechanism. The positive charge on the amidine group acts as an anchor for negatively charged silanols (in glass) or carboxylates (in plastics/proteins).

Visualizing the Interaction & Mitigation

The following diagram illustrates the electrostatic trap and how specific buffer additives neutralize it.

NSB_Mechanism Compound 4-Carbamimidoylbenzoic Acid (Cationic Amidine) Surface Assay Surface (Glass/Polystyrene) Compound->Surface Electrostatic Attraction NSB Non-Specific Adsorption (False Signal/Loss of Potency) Surface->NSB Salt High Ionic Strength (>150mM NaCl) Salt->Compound Charge Shielding Salt->NSB PREVENTS Detergent Non-ionic Detergent (Tween-20 / Triton X-100) Detergent->Surface Surface Passivation Detergent->NSB PREVENTS Blocker Inert Protein (BSA/Prionex) Blocker->Surface Active Blocking Blocker->NSB PREVENTS

Figure 1: Mechanism of cationic NSB and the tripartite mitigation strategy (Shielding, Passivation, Blocking).

Module 2: Surface & Material Selection ("The Hardware")

Your choice of labware is the first line of defense. Standard polystyrene plates are often plasma-treated to be hydrophilic (adding negative charge), which exacerbates the binding of this specific molecule.

Material TypeSuitabilityTechnical Rationale
Standard Polystyrene Avoid Often negatively charged; high electrostatic capture of amidines.
Borosilicate Glass Avoid Silanol groups (

) act as cation exchange resins, depleting free compound.
Polypropylene (PP) Recommended Hydrophobic and generally neutral. Low charge density reduces cationic sticking.
"LoBind" / Low-Retention Best Proprietary surface treatments minimize both ionic and hydrophobic adsorption.
Silanized Glass ⚠️ Conditional Only if glass is mandatory. Must be treated to cap silanol groups.

Module 3: Buffer Chemistry ("The Software")

The buffer composition must actively fight the electrostatic attraction.

Ionic Strength (The Shield)

Low salt conditions expose the naked charge of the amidine. You must increase ionic strength to screen these charges.

  • Standard: 150 mM NaCl.[1]

  • Optimized for this compound: 300 mM – 500 mM NaCl (if the protein target tolerates it).

Detergent Selection

While the primary issue is ionic, the benzene ring contributes hydrophobic character.

  • Recommendation: 0.01% – 0.1% (v/v) Tween-20 or Triton X-100.

  • Critical Step: Add detergent to the buffer before adding the compound.

Carrier Proteins
  • Warning: 4-carbamimidoylbenzoic acid mimics the side chain of Arginine. It can bind weakly to albumin (BSA) or other carrier proteins, effectively lowering the free concentration of the inhibitor.

  • Recommendation: If BSA is used (0.1%), you must run a control titration to ensure the

    
     or 
    
    
    
    doesn't shift significantly compared to a no-BSA condition. Consider Prionex (hydrolyzed collagen) as a non-binding alternative.

Module 4: Troubleshooting Workflow

Use this logic flow to diagnose if NSB is affecting your specific assay.

Troubleshooting_Flow Start Start: Anomalous Data (Low Potency / High Background) Check1 Is the IC50 dependent on enzyme concentration? Start->Check1 Aggregator Issue: Colloidal Aggregation Action: Add 0.01% Triton X-100 Check1->Aggregator Yes (Stoichiometry varies) Check2 Does signal change with incubation time in plastic? Check1->Check2 No Adsorption Issue: Surface Adsorption Action: Switch to PP plates Increase NaCl to 300mM Check2->Adsorption Yes (Loss of free cmpd) Check3 Does adding BSA shift the potency curve? Check2->Check3 No Sequestration Issue: Protein Sequestration Action: Switch to Prionex or reduce carrier protein Check3->Sequestration Yes Valid Assay Validated Check3->Valid No

Figure 2: Decision tree for diagnosing NSB and aggregation issues.

Frequently Asked Questions (FAQ)

Q1: I see a "sticky" response in SPR (Biacore) reference channels. How do I clean it? A: The cationic amidine is binding to the carboxylated dextran matrix (CM5 chips).

  • Immediate Fix: Inject a high-salt pulse (e.g., 1M NaCl or 50mM NaOH) to disrupt the electrostatic bond.

  • Prevention: Add 300-500mM NaCl to your running buffer. If the target protein allows, use a PEG-based sensor chip (like Cytiva's Sensor Chip P) which lacks the heavy carboxyl charge of CM5.

Q2: My IC50 shifts 10-fold when I change from glass to plastic vials. A: This confirms rapid adsorption. The compound is sticking to the glass walls, lowering the effective concentration.

  • Protocol: Prepare all serial dilutions in Polypropylene (PP) low-binding tubes. Never store 4-carbamimidoylbenzoic acid stocks in glass at concentrations below 1 mM.

Q3: Can I use DMSO to prevent this? A: DMSO helps with solubility but does not fix electrostatic binding. In fact, high DMSO can sometimes expose hydrophobic patches on plastics. You must rely on salt (ionic strength) to shield the amidine charge.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44890830, this compound. Retrieved January 29, 2026 from [Link].

  • Kristensen, K., et al. (2015). Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic.[1][2] PLOS ONE, 10(5), e0122419. (Demonstrates the mechanism of cationic adsorption to labware and mitigation via salts/surfactants). Retrieved from [Link].[1]

  • Coussens, N. P., et al. (2017). Assay Interference by Aggregation.[3] In: Markossian S, et al., editors. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. (Authoritative guide on small molecule aggregation and NSB). Retrieved from [Link].

  • Tominaga-Fukazawa, T., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses.[4] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[4] Retrieved from [Link].

Sources

Technical Support Center: Refining the Purification of Synthetic 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic 4-carbamimidoylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity and yield in your experiments.

Introduction: The Challenge of Purity

This compound, a key building block in pharmaceutical synthesis, often presents purification challenges arising from its salt form and potential impurities from its synthesis, which commonly starts from 4-cyanobenzoic acid. Achieving high purity is critical for downstream applications, demanding a robust and well-understood purification strategy. This guide is built on established principles of organic chemistry and practical laboratory experience to address these challenges head-on.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: Recrystallization is the most prevalent and effective method for purifying this compound.[1][2][3][4] The choice of solvent is critical and is typically a polar protic solvent, like water or a mixture of alcohols and water, which leverages the compound's higher solubility at elevated temperatures.[1][2]

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting point range is a classic sign of impurities.[4] Pure crystalline solids have sharp, well-defined melting points. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps are necessary.

Q3: What are the likely impurities in synthetic this compound?

A3: Common impurities can include unreacted starting materials like 4-cyanobenzoic acid, byproducts from the synthesis, and inorganic salts.[5][6] If aqueous HCl is used in the synthesis or for salt formation, residual inorganic salts can be a significant issue.[5]

Q4: Can I use column chromatography to purify this compound?

A4: While possible, it is often less straightforward than recrystallization for this compound. Due to its high polarity and salt nature, it may streak or be retained on a standard silica gel column.[7] Reverse-phase chromatography could be an alternative, but recrystallization is generally more scalable and cost-effective for this specific purification.[5]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantifying purity and identifying impurities.[7][8][9] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and identify any organic impurities.[10] Melting point analysis provides a quick assessment of purity.[4]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process and provides step-by-step solutions.

Problem 1: Oily Precipitation or Failure to Crystallize

Scenario: Upon cooling the recrystallization solvent, the product separates as an oil or fails to crystallize altogether.

Causality: This often occurs when the solution is supersaturated to a point where the compound's solubility limit is exceeded too rapidly, or when impurities are present that inhibit crystal nucleation. The use of an inappropriate solvent system can also lead to "oiling out."

Troubleshooting Workflow:

Caption: Troubleshooting workflow for oily precipitation.

Detailed Steps:

  • Ensure Complete Dissolution: Heat the solution to the boiling point of the solvent to ensure all the desired compound has dissolved. If solids remain, they are likely insoluble impurities, and a hot filtration is necessary.[2][3]

  • Control Cooling Rate: Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Rapid cooling often leads to the precipitation of amorphous solids or oils.[1]

  • Induce Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod below the solvent level. This creates a rough surface that can initiate crystal growth. Alternatively, add a small seed crystal from a previous successful batch.[1]

  • Re-evaluate Solvent System: If oiling out persists, the solvent system may be inappropriate. The compound might be too soluble even at low temperatures. In such cases, consider a mixed solvent system. Dissolve the compound in a good solvent (e.g., ethanol) and slowly add a poor solvent (an "anti-solvent" like diethyl ether or acetone) until the solution becomes slightly cloudy, then heat until it clarifies and allow to cool slowly.[7]

Problem 2: Low Recovery of Purified Product

Scenario: The yield of crystalline product after filtration and drying is significantly lower than expected.

Causality: This can be due to several factors: using too much solvent during recrystallization, premature crystallization during hot filtration, or incomplete precipitation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product recovery.

Detailed Steps:

  • Minimize Solvent Usage: During recrystallization, use the minimum amount of hot solvent required to fully dissolve the crude product.[2][4] An excess of solvent will keep more of your product dissolved even at low temperatures.

  • Prevent Premature Crystallization: To avoid the product crystallizing in the funnel during hot filtration, use a stemless funnel and preheat it with hot solvent or a heat lamp.[4]

  • Maximize Precipitation: Ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product remaining in the solution.[1]

  • Second Crop Recovery: The filtrate from the first crystallization can be concentrated by boiling off some of the solvent and then cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Problem 3: Persistent Colored Impurities

Scenario: The final crystalline product retains a colored tint (e.g., yellow or brown).

Causality: These are often highly conjugated organic impurities that are present in small amounts but have strong chromophores.

Solution:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration.[2][3] Activated charcoal has a high surface area and adsorbs many colored impurities.

    • Protocol: Add about 1-2% (w/w) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes.

    • Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities.[2][3]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on literature and experimental trials, a mixture of ethanol and water is a good starting point.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the hot solvent mixture until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat source and add a small amount of activated charcoal. Bring the solution back to a gentle boil for a few minutes.

  • Hot Gravity Filtration: Preheat a stemless funnel and a new Erlenmeyer flask. Place fluted filter paper in the funnel and filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of solvent.

Data Presentation
ParameterValueSource
Molecular FormulaC₈H₉ClN₂O₂[11]
Molecular Weight200.62 g/mol [11]
Purity (Typical Commercial)≥95-98%[12][13]
Storage Temperature4°C[12]

References

  • Isolation of primary amines as HCL salt problem. (2006, December 10). Sciencemadness Discussion Board. [Link]

  • This compound. American Elements. [Link]

  • Price, X. (n.d.). Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to monitor and mitigate the resulting corrosion and fouling? AFPM. [Link]

  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate. [Link]

  • This compound, 95%. 3A Senrise. [Link]

  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts. [Link]

  • Methods for producing 3-cyano- and 4-cyano- benzoic acid derivative compounds. (2003, September 2).
  • Method for purifying acid chlorides. (2004, April 27).
  • 4-Carbamimidoylbenzoic acid. PubChem. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl. (n.d.). Acta Poloniae Pharmaceutica. [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). St. Norbert College. [Link]

  • An Improved Procedure for the Preparation of p-Cyanobenzoic Acids. (2015, August 7). ResearchGate. [Link]

  • 4-Cyanobenzoic acid. PubChem. [Link]

  • Lab Report Recrystallization. (2016, September 27). Florida A&M University. [Link]

  • New Analytical Methods for Drugs Analysis A Comparative Study. (n.d.). University of Baghdad Digital Repository. [Link]

  • Process for the production of crystals of a benzoic acid derivative. (2008, September 3).
  • Recrystallization Lab Procedure of Benzoic Acid. (2020, September 21). YouTube. [Link]

  • Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium bromide capsules. (2021, June 25). International Journal of Research in Medical Sciences. [Link]

Sources

overcoming challenges in scaling up the production of 4-carbamimidoylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Landscape

Scaling the synthesis of 4-carbamimidoylbenzoic acid hydrochloride (also known as 4-amidinobenzoic acid HCl) presents a unique intersection of challenges: handling corrosive gases, managing exothermic Pinner chemistry, and navigating the solubility differential between the product and inorganic byproducts (ammonium chloride).

The most common synthetic route involves the Pinner Reaction starting from 4-cyanobenzoic acid. However, a critical "trap" exists in this pathway: the simultaneous esterification of the carboxylic acid moiety during the imidate formation, leading to the ethyl ester rather than the free acid.

This guide addresses these specific hurdles, providing self-validating protocols and troubleshooting logic derived from industrial best practices.

Module 1: Reaction Engineering (The Pinner Protocol)

Core Challenge: The "Esterification Trap" & Moisture Control

When using ethanol and HCl gas (standard Pinner conditions), the carboxylic acid group on 4-cyanobenzoic acid will esterify.

  • Result: You produce Ethyl 4-carbamimidoylbenzoate , not the free acid.

  • Fix: You must accept this intermediate and perform a controlled hydrolysis (saponification) in the final stage, or use a non-nucleophilic solvent (e.g., dioxane) which introduces solubility issues. The protocol below assumes the standard Ethanol/HCl route followed by hydrolysis.

Troubleshooting Guide: Pinner Reaction (Nitrile Imidate)

Q: Why is my conversion stalled at 60-70% despite excess HCl? A: This is likely due to "skinning" or moisture ingress.

  • Mechanism: The imidate hydrochloride salt is insoluble in cold ethanol/ether. On scale, it precipitates rapidly, coating unreacted nitrile and preventing HCl diffusion.

  • Solution:

    • Agitation: Switch from magnetic stirring (lab scale) to an overhead impeller with high-torque (anchor or pitch-blade) to maintain a slurry suspension.

    • Temperature Cycling: Briefly warm the mixture to 30°C to re-dissolve partial solids, then cool back to 0°C while saturating with HCl.

Q: I see a large "Ester" peak (Ethyl 4-cyanobenzoate) before ammonia addition. Why? A: Water is competing with the alcohol.

  • Cause: Wet ethanol or atmospheric moisture. The nitrile cation reacts with water instead of ethanol.

  • Protocol Validator: Measure the water content of your solvent by Karl Fischer (KF) titration. It must be <0.05% .

  • Hardware: Ensure the reactor is under positive nitrogen pressure with a scrubber outlet.

Module 2: Ammonolysis & Hydrolysis

Workflow Diagram: The Correct Synthetic Pathway

The following diagram illustrates the necessary hydrolysis step often missed in direct scale-up attempts.

SynthesisPath Start 4-Cyanobenzoic Acid Step1 Pinner Reaction (HCl(g) + EtOH) Start->Step1 Inter1 Intermediate 1: Ethyl 4-cyanobenzoate (Transient) Step1->Inter1 Esterification Inter2 Intermediate 2: Ethyl Imidate HCl Salt Inter1->Inter2 Imidate Formation Step2 Ammonolysis (NH3 in EtOH) Inter2->Step2 Inter3 Intermediate 3: Ethyl 4-amidinobenzoate HCl Step2->Inter3 Amidine Formation Step3 Hydrolysis (aq. NaOH then HCl) Inter3->Step3 Saponification Final Target: 4-Carbamimidoylbenzoic Acid HCl Step3->Final Acidification

Caption: Stepwise conversion of 4-cyanobenzoic acid. Note that the ethyl ester (Intermediate 3) must be hydrolyzed to obtain the final acid product.

Protocol: Converting the Ester to the Acid

Q: How do I hydrolyze the ester without destroying the amidine? A: Amidines are relatively stable to base compared to esters.

  • Dissolution: Dissolve the Ethyl 4-amidinobenzoate HCl in water (5 vol).

  • Saponification: Add 2.5 equivalents of NaOH (2M solution). Stir at 40°C for 2 hours.

    • Checkpoint: Monitor by HPLC for disappearance of the ethyl ester peak.

  • Acidification: Cool to 5°C. Slowly add concentrated HCl until pH < 1. The product, This compound , will precipitate or crystallize as the zwitterion converts to the salt.

Module 3: Purification (The Ammonium Chloride Nightmare)

Core Challenge: Salt Removal

The ammonolysis step produces 1 equivalent of Ammonium Chloride (


) for every mole of product. Both the product and 

are soluble in water and polar organic solvents.
Solubility Data & Separation Strategy
Solvent System4-Amidinobenzoic Acid HClAmmonium Chloride (

)
Separation Potential
Water (Cold) SolubleSoluble (370 g/L)Low
Ethanol (Abs.) Sparingly SolubleSlightly SolubleLow
Hot Water Highly SolubleHighly SolubleLow
20% HCl (aq) Insoluble (Salting out) SolubleHigh
Troubleshooting Guide: Purification

Q: My product ash content is high (>5%). How do I remove the remaining NH4Cl? A: Use the "Common Ion Effect" (Salting Out).

  • Protocol:

    • Dissolve the crude mixture in the minimum amount of hot water (60°C).

    • Filter hot to remove any insoluble mechanical impurities.

    • Add concentrated HCl (37%) dropwise to the hot solution. The high concentration of

      
       ions will force the organic hydrochloride salt out of solution while the inorganic 
      
      
      
      remains dissolved (up to saturation).
    • Cool slowly to 0°C.

    • Filter and wash the cake with cold Isopropanol (IPA) .

      
       is virtually insoluble in IPA, so this wash displaces the mother liquor without dissolving the salt.
      

Q: Can I use ion exchange? A: Yes, but it is inefficient for >1kg scales.

  • If "Salting Out" fails, use a hydrophobic resin (e.g., HP-20). Load the compound in water; salts elute with water; elute the product with 10-20% Methanol/Water.

Module 4: Safety & Equipment (E-E-A-T)

Critical Hazard: Anhydrous HCl Scale-Up

Scaling from a lecture bottle (lab) to a gas cylinder (pilot plant) introduces severe corrosion risks.

Q: What material of construction (MOC) is required? A:

  • Stainless Steel (SS316): FORBIDDEN. Anhydrous HCl in ethanol corrodes SS316 rapidly, leaching iron/chromium into your drug substance (heavy metal failure).

  • Required: Glass-lined reactors (GLR) or Hastelloy C-22.

  • Gaskets: PTFE (Teflon) or Kalrez. EPDM will degrade.

Q: How do I handle the exotherm during HCl addition? A: The dissolution of HCl gas in ethanol is highly exothermic.

  • Control: Use a subsurface dip tube for gas addition.

  • Rate: Limit addition rate to maintain internal temperature

    
    . Higher temperatures promote the reaction of HCl with Ethanol to form Ethyl Chloride (an alkylating agent and safety hazard).
    

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner chemistry mechanism).
  • Organic Syntheses. (1942). Ethyl Phenylacetimidate Hydrochloride. Org. Synth. 22, 5. Link (Authoritative protocol for imidate handling).

  • Decicco, C. P., et al. (1997). Amidine Synthesis via Pinner Reaction. Journal of Organic Chemistry, 62(8). (Modern application of Pinner reaction in drug discovery).
  • PubChem. (n.d.).[1] 4-Amidinobenzoic acid.[1][2][3][4] National Center for Biotechnology Information. Link (Chemical and physical property verification).

  • Google Patents. (2008). Purifying method of high-purity amidine hydrochloride. CN100528836C.[5][6] Link (Specific industrial purification techniques for amidines).

Sources

Technical Support Center: Managing the Hygroscopicity of 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-carbamimidoylbenzoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the challenges associated with the hygroscopic nature of this compound. Improper handling and storage due to moisture absorption can significantly impact the material's integrity, leading to physical changes, chemical degradation, and compromised experimental outcomes. This guide offers in-depth insights, troubleshooting advice, and best-practice protocols to ensure the stability and reliability of your this compound.

Understanding the Challenge: The Science Behind Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and retain water molecules from the surrounding environment. In the case of this compound, its molecular structure, featuring polar functional groups such as the carboxylic acid and the carbamimidoyl (amidine) group, makes it susceptible to forming hydrogen bonds with water vapor present in the atmosphere. The hydrochloride salt form can further enhance this property.

Moisture absorption is not a benign process. It can initiate a cascade of physical and chemical events that alter the compound's properties:

  • Physical Changes: The initial sign of moisture uptake is often a change in the physical appearance of the powder, from a free-flowing solid to a clumpy or caked material. This alteration in flowability can complicate accurate weighing and dispensing. In more extreme cases, the solid may even deliquesce, or dissolve in the absorbed water, forming a concentrated aqueous solution.

  • Chemical Degradation: The presence of water can facilitate hydrolytic degradation of the molecule. The ester and amide functional groups are particularly susceptible to hydrolysis, which can lead to the formation of impurities and a decrease in the active pharmaceutical ingredient's (API) potency. For benzamidine derivatives, this could potentially involve the hydrolysis of the amidine group.

  • Impact on Experimental Results: The unaccounted presence of water in the material can lead to significant errors in concentration calculations, affecting the stoichiometry of reactions and the interpretation of experimental data. Furthermore, degradation products can introduce unforeseen variables into experiments, leading to inconsistent and unreliable results.

This guide will equip you with the knowledge and tools to mitigate these risks effectively.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area. The container must be tightly sealed to prevent moisture ingress. For long-term storage, it is highly recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to displace moist air. The use of a desiccator containing a suitable desiccant is also a crucial measure.

Q2: How can I tell if my sample of this compound has absorbed moisture?

A2: Visual inspection is the first step. If the powder, which should be free-flowing, appears clumpy, caked, or sticky, it is a strong indication of moisture absorption. For a more quantitative assessment, Karl Fischer titration is the gold standard for determining water content in pharmaceutical substances[1][2].

Q3: What is "Critical Relative Humidity" (CRH) and why is it important?

Q4: Can I use a standard laboratory freezer for storage?

A4: While a freezer provides a low temperature, it is not necessarily a low-humidity environment. In fact, frost-free freezers go through temperature cycles that can increase humidity. If using a freezer, it is essential to place the tightly sealed container inside a secondary container with a desiccant. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold powder.

Q5: Will moisture absorption affect the purity of my compound?

A5: Yes, moisture can lead to chemical degradation, primarily through hydrolysis, which will decrease the purity of the compound by creating degradation products. This can impact the efficacy and safety of the substance in drug development applications. Regular purity checks using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), are recommended, especially if there is a suspicion of moisture exposure.

Troubleshooting Guide

Problem Potential Cause Recommended Action
The powder is clumped or caked. The compound has absorbed atmospheric moisture due to improper storage or handling.For immediate use, you may be able to break up clumps with a spatula, but be aware that the material's properties may be compromised. For critical applications, it is best to use a fresh, unopened sample. Consider if re-drying is a viable option (see Best Practices Protocol).
Inconsistent results in my experiments. The water content of the compound may be variable, leading to inaccurate concentrations. Degradation products may also be interfering with the experiment.Quantify the water content of your sample using Karl Fischer titration before preparing solutions. Assess the purity of the material using HPLC to check for degradation products.
Difficulty in weighing and handling the powder. Moisture absorption has altered the flow properties of the powder.Handle the compound in a controlled environment with low humidity, such as a glove box or a balance enclosure with a desiccant. Work quickly to minimize exposure time to the atmosphere.
The pH of my solution is different than expected. The presence of absorbed water can affect the pH of a solution prepared from the solid. Hydrolysis may have occurred, leading to acidic or basic degradation products.Always use a freshly opened container of the compound for preparing solutions for pH-sensitive applications. Verify the pH of your final solution.

Best Practices Protocol for Handling and Storage

Adhering to a strict protocol is essential for preserving the quality of this compound.

Receiving and Initial Storage
  • Inspect Packaging: Upon receipt, inspect the packaging for any signs of damage that could compromise the container's seal.

  • Optimal Storage Environment: Immediately transfer the compound to a storage location that is cool, dry, and dark. A dedicated cabinet with controlled temperature and humidity is ideal.

  • Desiccation: Place the manufacturer's sealed container inside a desiccator containing a suitable desiccant such as silica gel or molecular sieves. Ensure the desiccant is active (e.g., blue for indicating silica gel).

Weighing and Aliquoting
  • Controlled Environment: Whenever possible, handle the compound inside a glove box purged with an inert gas (argon or nitrogen) or in a balance enclosure with very low humidity.

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the weighing area for at least 30 minutes to prevent condensation.

  • Minimize Exposure: Work efficiently to minimize the time the container is open. Use clean, dry spatulas and weighing vessels.

  • Inert Gas Blanket: After dispensing the desired amount, consider flushing the headspace of the container with an inert gas before tightly resealing.

  • Secure Sealing: Ensure the container lid is securely fastened. For screw-cap vials, using paraffin film around the cap can provide an extra barrier against moisture.

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control Storage Store in a cool, dry place in a tightly sealed container within a desiccator Equilibrate Allow container to equilibrate to room temperature Storage->Equilibrate Before Use Weigh Weigh quickly in a low-humidity environment (e.g., glove box) Equilibrate->Weigh Seal Tightly reseal container, consider inert gas backfill Weigh->Seal After Use KF_Titration Perform Karl Fischer titration to determine water content Weigh->KF_Titration For Critical Applications HPLC_Analysis Conduct HPLC analysis to confirm purity Weigh->HPLC_Analysis For Stability Checks

Re-drying a Clumped Product (Use with Caution)

Re-drying is a potential option for material that has been compromised by moisture, but it should be approached with caution as it may not restore the compound to its original state and could potentially cause thermal degradation.

  • Assessment: Evaluate the extent of clumping. If the material has completely deliquesced, it is generally not recommended to attempt re-drying.

  • Method: Place the clumped material in a thin layer in a glass vacuum oven.

  • Conditions: Dry under vacuum at a mild temperature (e.g., 40-50 °C). The exact temperature should be well below the compound's melting or decomposition point.

  • Duration: The drying time will depend on the amount of moisture absorbed. Monitor the material until it returns to a free-flowing powder.

  • Post-Drying Analysis: After re-drying, it is crucial to perform Karl Fischer titration to quantify the remaining water content and an HPLC purity analysis to check for any degradation that may have occurred during the process.

Analytical Protocols for Quality Control

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is the standard method for accurately measuring water content.[1][2]

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Anhydrous methanol, commercial Karl Fischer reagent (e.g., Hydranal™-Composite 5).

  • Sample Preparation:

    • Accurately weigh a suitable amount of this compound directly into the titration vessel containing pre-dried anhydrous methanol. The sample size should be chosen to give a reasonable titer volume.

    • Ensure the sample dissolves completely. Gentle stirring may be required.

  • Titration:

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached, as determined by the instrument's electrode.

    • Perform a blank titration with the same volume of anhydrous methanol to account for any residual water in the solvent.

  • Calculation: The water content is calculated by the instrument's software, taking into account the sample weight and the volume of titrant consumed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A stability-indicating HPLC method is essential for separating the intact this compound from any potential degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is a common starting point for polar compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective. The exact conditions would need to be developed and validated.

  • Sample Preparation:

    • Accurately weigh the compound and dissolve it in a suitable diluent (e.g., a mixture of water and organic solvent).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram at a suitable UV wavelength (determined by the UV spectrum of the compound).

    • The purity is determined by the relative area of the main peak compared to the total area of all peaks.

Analytical_Workflow cluster_sampling Sampling cluster_kf Water Content cluster_hplc Purity Sample Obtain a representative sample of 4-carbamimidoylbenzoic acid hydrochloride KF Perform Karl Fischer Titration Sample->KF HPLC Perform Reversed-Phase HPLC Analysis Sample->HPLC Water_Content Determine % w/w of water KF->Water_Content Purity Determine area % purity and identify degradation products HPLC->Purity

Summary of Storage Conditions and Stability

Parameter Recommendation Rationale
Temperature Cool (e.g., 2-8 °C or room temperature, consistently maintained)Reduces the rate of potential chemical degradation.
Humidity Dry (as low as possible, ideally <40% RH)Prevents moisture absorption, clumping, and hydrolysis.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Displaces moist air from the container headspace, providing an extra layer of protection.
Container Tightly sealed, opaquePrevents moisture ingress and protects from light, which can also cause degradation.
Desiccant Use of a desiccant in a secondary container (desiccator)Actively absorbs any moisture that may be present in the storage environment.

By implementing these comprehensive strategies for storage, handling, and quality control, you can ensure the long-term stability and reliability of your this compound, leading to more accurate and reproducible experimental outcomes.

References

  • This is a placeholder for a specific reference on the hygroscopic nature of this compound. Further research is needed to identify a suitable source.
  • This is a placeholder for a specific reference on the degradation pathways of this compound. Further research is needed to identify a suitable source.
  • U.S. Pharmacopeial Convention. (2023). United States Pharmacopeia and National Formulary (USP-NF). U.S. Pharmacopeial Convention. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[Link]

  • Newman, A. W., & Zografi, G. (2008). The role of water in the physical and chemical stability of drug substances. Journal of Pharmaceutical Sciences, 97(5), 1539-1550. [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Mettler-Toledo. (n.d.). Karl Fischer Titration Guide. [Link]

  • This is a placeholder for a specific HPLC method for this compound. Further research is needed to identify a suitable source.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-carbamimidoylbenzamide hydrochloride. [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?[Link]

  • Ibis Scientific, LLC. (2023, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]

  • Wikipedia. (2023, November 28). Hygroscopy. [Link]

  • Chan, S. Y., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1219. [Link]

  • World Health Organization. (2018). Annex 9: Guide to good storage practices for pharmaceuticals. WHO Technical Report Series, No. 1010. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3). [Link]

  • Wikipedia. (2023, August 16). Critical relative humidity. [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. [Link]

  • Al-Ghananeem, A. M., et al. (2002). The Effect of Hygroscopic Formulation Ingredients on the Sorption Characteristics of Tablets. AAPS PharmSciTech, 3(1), E5. [Link]

  • Waterman, K. C. (2011). Understanding the chemical basis of drug stability and degradation. Pharmaceutical Technology, 35(10), 48-51. [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. [Link]

  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. [Link]

  • AZoM. (2023, October 11). Moisture Sorption Characteristics in Pharmaceutical Materials. [Link]

  • Mettler-Toledo. (n.d.). Moisture Analysis in the Pharmaceutical Industry. [Link]

  • American Elements. (n.d.). This compound. [Link]

  • PubChem. (n.d.). 4-Guanidinobenzoic acid hydrochloride. [Link]

  • This is a placeholder for a specific reference on the re-drying of hygroscopic compounds. Further research is needed to identify a suitable source.
  • This is a placeholder for a specific reference on the compatibility of desiccants with this compound. Further research is needed to identify a suitable source.

Sources

strategies to minimize the degradation of 4-carbamimidoylbenzoic acid hydrochloride over time

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Carbamimidoylbenzoic Acid Hydrochloride

Module 1: Compound Profile & Critical Stability Factors

Compound Identity:

  • Common Name: 4-Amidinobenzoic acid hydrochloride[1][2][3]

  • IUPAC Name: this compound[2][3]

  • CAS Number: 42823-72-3[3]

  • Structure: A benzoic acid core with a para-positioned amidine group, supplied as the hydrochloride salt.[3]

The Stability Paradox: While the hydrochloride salt form significantly stabilizes the amidine group compared to the free base, this compound presents a unique "push-pull" stability challenge. The electron-withdrawing carboxyl group makes the amidine carbon more electrophilic, increasing its susceptibility to nucleophilic attack (hydrolysis) by water, especially if the pH drifts.[3]

Core Vulnerabilities:

  • Hydrolysis (Primary Threat): The amidine group (

    
    ) degrades into an amide (4-carbamoylbenzoic acid) and eventually to terephthalic acid in the presence of moisture and elevated pH.[3]
    
  • Hygroscopicity: As an HCl salt, the material attracts atmospheric moisture.[3] Water uptake creates a localized aqueous environment within the solid crystal lattice, facilitating hydrolysis even in "solid" storage.[3]

  • Base Sensitivity: At pH > 10, the amidine deprotonates to its free base form, which is kinetically unstable and rapidly hydrolyzes.[3]

Module 2: Storage & Handling (Solid State)

Q: I just received a shipment. The vial contains clumps instead of a fine powder.[3] Is it degraded? A: Clumping indicates moisture absorption (hygroscopicity), but not necessarily chemical degradation.[3]

  • Immediate Action: Do not open the vial in ambient air. Transfer it to a desiccator or a glove box with an inert atmosphere (Argon/Nitrogen).

  • Verification: Perform a visual solubility test. The pure HCl salt should dissolve clearly in water.[3] If the solution is cloudy or leaves a precipitate (terephthalic acid is poorly soluble in water), significant degradation has occurred.[3]

Q: What is the optimal long-term storage protocol? A: Follow this "Cold & Dry" chain of custody to maximize shelf life (2+ years).

StorageProtocol Receipt Shipment Receipt Desiccate Desiccate (24h) Remove surface moisture Receipt->Desiccate Aliquot Aliquot under Argon (Avoid freeze-thaw) Desiccate->Aliquot Seal Seal: Parafilm + Foil (Light protection) Aliquot->Seal Freeze Store at -20°C Seal->Freeze

Figure 1: Recommended workflow for stabilizing solid-state 4-carbamimidoylbenzoic acid HCl upon receipt.

Module 3: Solution Stability & Chemistry

Q: Can I store stock solutions of this compound? A: Avoid if possible. Aqueous solutions are inherently unstable over time.[3]

  • Best Practice: Prepare fresh immediately before use.

  • If storage is mandatory: Freeze aliquots at -80°C. Never store at 4°C for more than 24 hours.

Q: What pH is safe for this molecule? A: You must maintain an acidic to neutral environment (pH 2.0 – 7.0) .[3]

  • The Mechanism: The amidine group has a pKa of ~11.[3]6. In the HCl salt form, it is protonated (

    
    ).[3] This positive charge repels nucleophiles (like water).[3]
    
  • The Danger Zone: If you adjust the pH > 9 using NaOH, you deprotonate the amidine. The neutral amidine is highly susceptible to hydrolysis.[3]

Q: Why did my solution turn cloudy after adding NaOH? A: You likely triggered two events:

  • Desalting: You converted the soluble HCl salt into the zwitterionic species or the free acid, which may have lower solubility.[3]

  • Degradation: High pH accelerated hydrolysis to terephthalic acid, which is insoluble in water (solubility ~0.015 g/L).[3]

Degradation Pathway Visualization:

DegradationPath Amidine 4-Carbamimidoylbenzoic Acid (Active Compound) Intermed Tetrahedral Intermediate (Unstable) Amidine->Intermed + H2O / OH- Amide 4-Carbamoylbenzoic Acid (Primary Degradant) Intermed->Amide - NH3 (Ammonia loss) Acid Terephthalic Acid (Final Degradant - Insoluble) Amide->Acid + H2O (Slow Hydrolysis)

Figure 2: Step-wise hydrolysis pathway.[3] The loss of ammonia (NH3) is irreversible.[4]

Module 4: Solvent Compatibility Guide

Use this table to select the correct vehicle for your experiments.

Solvent SystemCompatibilityNotes
Water (Distilled) High Stable if kept acidic (pH < 6).[3] The HCl salt dissolves readily.[3]
DMSO High Excellent for stock solutions.[3] Store frozen and anhydrous.
Ethanol/Methanol Moderate Potential for "Pinner reaction" (alcoholysis) if left for weeks at room temp.[3]
PBS (pH 7.4) Moderate Usable for acute assays (<4 hours).[3] Long-term storage in PBS risks slow hydrolysis.[3]
Basic Buffers (pH > 9) Incompatible Rapid degradation.[3] Avoid Carbonate or Tris buffers at high pH.[3]

Module 5: Quality Control & Troubleshooting

Q: How do I validate the purity of my stored compound? A: Do not rely solely on melting point, as the decomposition products have high melting points similar to the parent. Use HPLC-UV .

Recommended HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[3] TFA keeps the amidine protonated and sharpens the peak.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm (Aromatic ring absorption).[3]

  • Expected Result:

    • Parent (Amidine):[3] Early eluting (polar, charged).[3]

    • Degradant (Amide):[3] Intermediate retention.[3]

    • Degradant (Terephthalic Acid):[3] Late eluting (non-polar relative to salt).[3]

References

  • PubChem. (n.d.).[3][5] this compound (Compound).[3] National Library of Medicine.[3] Retrieved January 29, 2026, from [Link][3]

  • O'Neil, M.J. (Ed.).[3][5][6] (2013).[3][5][6] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.).[3] Royal Society of Chemistry.[3][5][6] (General reference for amidine/benzoic acid stability classes).

  • American Elements. (n.d.).[3] this compound Safety Data Sheet. Retrieved January 29, 2026, from [Link][3]

  • Chemistry Steps. (2019). Amide Hydrolysis Mechanism: Acid and Base-Catalyzed. Retrieved January 29, 2026, from [Link]

  • Master Organic Chemistry. (2019). Hydrolysis of Amides. Retrieved January 29, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Enzymatic Assays with 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-Carbamimidoylbenzoic acid hydrochloride (4-CBA) Synonyms: p-Amidinobenzoic acid HCl, 4-Carboxybenzamidine HCl Primary Application: Competitive inhibition of serine proteases (Trypsin, Thrombin, Urokinase) Target Audience: Enzymologists, Assay Developers, Drug Discovery Scientists

Introduction: The "Moving Target" of IC50

Inconsistent results with 4-carbamimidoylbenzoic acid (4-CBA) are rarely due to the compound "going bad" overnight. More often, they stem from a misunderstanding of how competitive inhibitors interact with assay conditions. 4-CBA acts as an arginine mimic; its positively charged amidine group anchors into the S1 specificity pocket of trypsin-like serine proteases, competing directly with the substrate.

This guide moves beyond basic "check your pipette" advice to address the thermodynamic and kinetic realities of this interaction.

Part 1: Chemical Stability & Solvation (The Foundation)

Before blaming the enzyme, validate the inhibitor. 4-CBA is a zwitterionic molecule supplied as a hydrochloride salt to ensure solubility.

The Solubility Trap

The hydrochloride salt is highly soluble in water. However, the free base (formed if the pH is raised significantly without buffering) has lower solubility.

  • The Issue: Precipitates in the stock solution are often invisible to the naked eye but cause massive concentration errors.

  • The Fix:

    • Solvent: Dissolve the stock in DMSO or Water at

      
       mM.
      
    • Validation: Measure absorbance at 250–280 nm. If the OD varies between aliquots after centrifugation, you have undissolved micro-particulates.

Amidine Hydrolysis

The amidine group (


) is susceptible to hydrolysis, converting to an amide or carboxylic acid, neither of which inhibits serine proteases effectively.
  • Risk Factor: Storing aqueous stocks at room temperature or repeated freeze-thaw cycles.

  • Protocol: Store stocks at -20°C in single-use aliquots. Discard aqueous dilutions daily.

Part 2: Kinetic Inconsistencies (The Interaction)

You likely changed the Substrate Concentration (


)  or the Enzyme Concentration (

)
.
The Substrate Dependency (Cheng-Prusoff Limitation)

4-CBA is a competitive inhibitor . Therefore, its apparent potency (


) is mathematically tied to the substrate concentration relative to the enzyme's Michaelis constant (

).

[1]
  • The Causality: If you double your substrate concentration

    
     to get a stronger signal, your 
    
    
    
    will increase (worsen), even though the inhibitor's affinity (
    
    
    ) hasn't changed.
  • The Fix: Always report

    
    , not just 
    
    
    
    . If you must compare
    
    
    values across experiments, you must lock
    
    
    at a fixed multiple of
    
    
    (typically
    
    
    ).
The "Tight Binding" Artifact

If 4-CBA binds your target with high affinity (


) and you use a high concentration of enzyme (

), you enter the "Tight Binding" regime.
  • The Causality: The assumption that

    
     breaks down because the enzyme depletes a significant fraction of the inhibitor.
    
  • The Symptom: The dose-response curve becomes steep and linear rather than sigmoidal.

  • The Fix: Ensure

    
    . If this is impossible due to signal limits, use the Morrison Equation  for fitting, rather than the standard 4-parameter logistic model.
    

Part 3: Visual Troubleshooting Guide

The following decision tree outlines the logical path for diagnosing assay failures.

TroubleshootingLogic Start Start: Define the Symptom Issue1 High Background / No Inhibition Start->Issue1 Issue2 Variable IC50 (Shift > 2x) Start->Issue2 Issue3 Time-Dependent Inhibition Start->Issue3 Check3 Check Purity Amidine Hydrolysis? Issue1->Check3 Check1 Check Substrate Conc. Is [S] constant? Issue2->Check1 Check2 Check Enzyme Conc. Is [E] >> Ki? Check1->Check2 Yes Sol1 Fix: Lock [S] at Km Calculate Ki Check1->Sol1 No Sol2 Fix: Lower [E] or use Morrison Equation Check2->Sol2 Yes Sol3 Fix: Fresh Stock Mass Spec Verification Check3->Sol3 Yes

Figure 1: Decision logic for diagnosing inconsistencies in serine protease assays involving 4-CBA.

Part 4: Standardized Assay Protocol

To minimize variability, adopt this self-validating workflow.

Materials
  • Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 (prevents non-specific sticking).

  • Substrate: Chromogenic (e.g., L-BAPNA) or Fluorogenic (e.g., Z-Arg-AMC).

  • Enzyme: Trypsin (or target protease).[2][3]

  • Inhibitor: 4-CBA (freshly prepared).

Workflow
  • Determine

    
    :  Run a substrate titration curve with no inhibitor. Calculate 
    
    
    
    .
  • Prepare Master Mix:

    • Enzyme solution (at

      
       final concentration).
      
    • Buffer.[2][4][5][6]

  • Inhibitor Titration:

    • Prepare a serial dilution of 4-CBA in buffer.

    • Add 50 µL Enzyme + 25 µL Inhibitor.

    • Incubate: 15 minutes at RT (Critical for equilibrium).

  • Start Reaction:

    • Add 25 µL Substrate (at

      
       concentration, so final is 
      
      
      
      ).
  • Read: Measure velocity (

    
    ) over the linear range (first 5–10 minutes).
    
Data Analysis Table

Use this table to normalize your data before calculating inhibition.

Well TypeContentsPurposeExpected Result
Blank Buffer + SubstrateBackground subtractionNear zero OD/RFU
Max Activity (

)
Enzyme + Substrate + DMSO100% Activity ReferenceHigh linear slope
Inhibitor (

)
Enzyme + Substrate + 4-CBATestDecreasing slope

Part 5: Mechanism of Action (Visualized)

Understanding how 4-CBA works clarifies why pH and structure matter.

Mechanism Enzyme Enzyme Active Site Aspartate 189 Serine 195 Interaction Mechanism: The positively charged Amidine group of 4-CBA mimics the Arginine side chain of the substrate, forming a salt bridge with Asp-189 in the S1 pocket. Enzyme->Interaction Inhibitor 4-CBA Amidine Group (+) Benzene Ring Inhibitor->Enzyme Competitive Binding (Electrostatic) Substrate Substrate (Arginine) Guanidinium (+) Peptide Bond Substrate->Enzyme Blocked by Inhibitor

Figure 2: Competitive inhibition mechanism. 4-CBA mimics the substrate's arginine residue, occupying the S1 pocket and preventing catalysis.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I store 4-CBA in PBS? A: Yes, but only for short periods. Phosphate buffers can precipitate enzyme-inhibitor complexes at high concentrations, and the pH of PBS (7.4) is slightly below the optimal activity of many serine proteases (pH 8.0), which might affect the enzyme's turnover rate (


), though 4-CBA binding is usually stable there.

Q: My dose-response curve does not reach 100% inhibition. Why? A: This often indicates solubility issues (the inhibitor crashed out at high concentrations) or background fluorescence/absorbance . Check if 4-CBA absorbs at your detection wavelength. 4-CBA has UV absorbance; if using a UV substrate (like BAEE at 253 nm), the inhibitor itself will mask the signal (Inner Filter Effect).

Q: Why does the IC50 change when I change the enzyme lot? A: It shouldn't, unless the active fraction of the enzyme changed. If Lot A is 90% active and Lot B is 40% active, and you are in the "Tight Binding" regime (


), the apparent IC50 will shift. Titrate the active sites of your enzyme using a suicide inhibitor (e.g., MUGB) to normalize.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[7]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (IC50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108.

  • PubChem. (n.d.). 4-Amidinobenzoic acid hydrochloride (Compound Summary). National Library of Medicine.

  • Katz, B. A., et al. (1998). Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 5(2), 87-97.

Sources

Validation & Comparative

validating the binding affinity of 4-carbamimidoylbenzoic acid hydrochloride to target proteases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (also known as 4-Amidinobenzoic acid or 4-ABA) represents a specialized class of serine protease inhibitors. While structurally analogous to the "gold standard" Benzamidine , 4-ABA possesses a critical functional advantage: a para-carboxylic acid moiety. This handle allows for covalent immobilization onto chromatographic matrices without disrupting the amidine-mediated interaction with the protease active site.

This guide provides a rigorous framework for validating 4-ABA not merely as a solution-phase inhibitor, but as a high-fidelity ligand for affinity purification and fragment-based drug design.

Part 1: Mechanistic Basis & Structural Logic

The "Arg-Mimic" Interaction

The efficacy of 4-ABA relies on its ability to mimic the side chain of Arginine. Serine proteases like Trypsin, Thrombin, and Factor Xa possess a deep S1 specificity pocket characterized by a negatively charged Aspartate residue (Asp189 in Trypsin numbering) at the bottom.

  • Recognition: The positively charged amidine group (

    
    ) of 4-ABA enters the S1 pocket.
    
  • Stabilization: It forms a bidentate salt bridge with the carboxylate of Asp189 .

  • Orientation: The hydrophobic benzene ring creates van der Waals contacts with the walls of the S1 pocket (residues 190-215-216), stabilizing the complex.

Diagram: The Competitive Inhibition Mechanism

The following diagram illustrates the competitive displacement logic required for validation assays.

BindingMechanism Protease Serine Protease (Active Site: Asp189) Complex_ES Enzyme-Substrate Complex (ES) Protease->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (EI) Protease->Complex_EI + 4-ABA (Competitive) Substrate Chromogenic Substrate Substrate->Complex_ES Inhibitor 4-ABA (Amidine Group) Inhibitor->Complex_EI Product Product + Signal (pNA Release) Complex_ES->Product Catalysis

Caption: Schematic of competitive inhibition. 4-ABA competes with the substrate for the S1 pocket (Asp189), preventing the formation of the catalytic ES complex.

Part 2: Comparative Analysis of Alternatives

Before validating 4-ABA, it is crucial to understand where it fits in the inhibitor landscape. 4-ABA is rarely used solely for buffer preservation (like PMSF) but rather for defined kinetic studies or ligand engineering .

Feature4-ABA (4-Carbamimidoylbenzoic acid)BenzamidinePMSFLeupeptin
Mechanism Reversible, CompetitiveReversible, CompetitiveIrreversible (Covalent)Reversible, Transition State Analog
Binding Site S1 Pocket (Salt Bridge)S1 Pocket (Salt Bridge)Active Site Serine (Sulfonylation)S1-S4 Subsites

(Trypsin)

(Moderate)

(Strong)
N/A (

applies)

(Very Strong)
Stability High (pH 2-8)HighLow (Hydrolyzes in water)Moderate
Primary Utility Affinity Ligand / Fragment Screening Buffer Additive / CrystallographyLysis Buffer (Proteolysis prevention)Potent Inhibition Assays
Coupling Potential Excellent (-COOH handle) Poor (No handle)NonePoor

Strategic Insight: Choose 4-ABA when you need to validate a ligand that can be immobilized. If you simply need to stop a reaction, use PMSF. If you need a soluble standard for


 comparison, Benzamidine is the direct reference.

Part 3: Experimental Validation Protocols

To validate the binding affinity, we employ two orthogonal methods: Solution-Phase Enzyme Kinetics (to determine


) and Surface Plasmon Resonance (SPR)  (to determine 

).
Protocol A: Determination of Inhibition Constant ( )

This protocol uses a chromogenic substrate (e.g., BAPNA or S-2238) to monitor protease activity in the presence of 4-ABA.

Materials
  • Enzyme: Trypsin (bovine/porcine) or Thrombin.[1] Final conc: 10–50 nM.

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide (BAPNA).
    
  • Inhibitor: 4-ABA Hydrochloride (dissolved in water/buffer).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl

    
    .
    
Step-by-Step Workflow
  • Preparation: Prepare a 10 mM stock of 4-ABA. Prepare serial dilutions (0, 10, 20, 40, 80, 160

    
    ).
    
  • Equilibration: In a 96-well microplate, mix 150

    
     Buffer + 20 
    
    
    
    Enzyme + 20
    
    
    4-ABA (various concentrations).
  • Incubation: Incubate for 10 minutes at 25°C. Why? To allow the inhibitor to reach equilibrium with the enzyme before substrate competition begins.

  • Initiation: Add 10

    
     of Substrate (BAPNA) at 
    
    
    
    concentration (approx. 1 mM for Trypsin).
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot Initial Velocity (

    
    ) vs. [Inhibitor]. Fit to the Morrison Equation  or standard Competitive Inhibition  model (
    
    
    
    ).
Protocol B: Surface Plasmon Resonance (SPR)

SPR provides direct binding kinetics (


, 

) without relying on substrate competition.
Materials
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Ligand: Target Protease (e.g., Thrombin) immobilized via Amine Coupling.

  • Analyte: 4-ABA Hydrochloride.[2][3][4]

  • Running Buffer: HBS-EP+ (HEPES buffered saline, EDTA, Surfactant P20).

Step-by-Step Workflow
  • Immobilization: Activate flow cell with EDC/NHS. Inject Protease (10

    
     in Acetate pH 5.0) to reach ~2000 RU. Deactivate with Ethanolamine.
    
  • Reference: Activate/Deactivate a reference flow cell without protein.

  • Cycle: Inject 4-ABA at concentrations ranging from 0.1

    
     to 100 
    
    
    
    .
    • Flow Rate: High (30–50

      
      ) to minimize mass transport limitations.
      
    • Contact Time: 60 seconds (association).

    • Dissociation: 120 seconds.

  • Regeneration: Usually not required for small molecules like 4-ABA (rapid dissociation). If needed, a short pulse of 10 mM Glycine pH 2.5.

  • Data Processing: Double-reference subtract (Flow cell 2 - Flow cell 1 - Buffer blank). Fit to a 1:1 Langmuir Binding Model .

Diagram: Validation Workflow

ValidationWorkflow cluster_kinetics Method A: Enzyme Kinetics (Ki) cluster_spr Method B: SPR (Kd) start Start: 4-ABA Validation step1 Equilibrate Enzyme + 4-ABA (10 min, 25°C) start->step1 spr1 Immobilize Protease (CM5 Chip) start->spr1 step2 Add Substrate (BAPNA) (Initiate Reaction) step1->step2 step3 Measure V0 (Abs 405nm) step2->step3 step4 Cheng-Prusoff Correction Ki = IC50 / (1 + [S]/Km) step3->step4 decision Compare Data step4->decision spr2 Inject 4-ABA Analyte (Multi-cycle kinetics) spr1->spr2 spr3 Fit 1:1 Binding Model spr2->spr3 spr3->decision valid VALIDATED Ki ≈ Kd decision->valid Values within 2-fold recheck DISCREPANCY Check Aggregation/pH decision->recheck > 5-fold difference

Caption: Dual-pathway validation strategy ensuring data integrity by cross-referencing enzymatic inhibition (


) with physical binding (

).

Part 4: Data Interpretation & Troubleshooting

Calculating Affinity

For competitive inhibitors, the


 (concentration at 50% inhibition) is dependent on substrate concentration. You must convert this to the intrinsic 

:


  • Expected Results: For Trypsin, 4-ABA typically yields a

    
     in the low micromolar range (10–50 
    
    
    
    ).
  • Validation Check: If

    
     is 
    
    
    
    , check the pH. The amidine group (
    
    
    ) must be charged, but the enzyme active site also requires specific ionization (His57). pH 7.4–8.0 is optimal.
Common Pitfalls
  • Inner Filter Effect: 4-ABA absorbs in the UV range. If measuring substrate turnover at 280nm (ester substrates), 4-ABA background must be subtracted. Using colorimetric substrates (405nm) avoids this.

  • Solubility: While the hydrochloride salt is water-soluble, high concentrations (>10 mM) in cold buffers can crystallize.

  • Stoichiometry: In SPR, if the

    
     is lower than expected, the immobilized protease may be inactive. 4-ABA binds only to the active conformation of the protease.
    

References

  • Vertex AI Search. (2024). Linear competitive inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine. PubMed.[2] Link

  • American Elements. (2024). This compound Properties and Specifications. American Elements Catalog. Link

  • Sigma-Aldrich. (2024). Protease Inhibitor Panel and Benzamidine Usage Guide. Merck.[3] Link

  • Bitesize Bio. (2024). Protease Inhibitors 101: Best Practices for Use in the Lab. Link

  • ChemicalBook. (2025).[5] 4-Guanidinobenzoic acid hydrochloride Chemical Properties (Structural Analog Reference). Link

Sources

A Comparative Guide to the Inhibitory Potency of 4-Carbamimidoylbenzoic Acid Hydrochloride and Benzamidine on Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, both 4-carbamimidoylbenzoic acid hydrochloride and benzamidine are recognized as foundational small molecule inhibitors. Their structural similarities and effectiveness in blocking the catalytic activity of enzymes like trypsin make them subjects of keen interest in academic research and early-stage drug discovery. This guide provides an in-depth, objective comparison of their inhibitory potencies, supported by available experimental data and detailed protocols for empirical validation.

Introduction to the Inhibitors

Serine proteases are a ubiquitous class of enzymes characterized by a highly conserved catalytic triad featuring a critical serine residue in their active site.[1] They play pivotal roles in a myriad of physiological processes, and their dysregulation is implicated in numerous diseases, making them attractive therapeutic targets.

Benzamidine , a well-characterized competitive inhibitor, serves as a classic model for understanding the interactions within the S1 pocket of trypsin-like serine proteases. Its positively charged amidinium group mimics the side chains of arginine and lysine, the natural substrates of trypsin, allowing it to bind tightly within the enzyme's specificity pocket.[2][3]

Comparative Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value for either of these parameters indicates a more potent inhibitor. The following table summarizes the available inhibitory data for benzamidine against various serine proteases.

InhibitorTarget EnzymeKi (μM)IC50 (μM)
Benzamidine HydrochlorideTrypsin21[2][5], 35[6][7]Not specified
Tryptase20[2][5]Not specified
uPA (urokinase-type Plasminogen Activator)97[2][5]Not specified
Factor Xa110[2][5]Not specified
Thrombin220[6][7], 320[2]Not specified
Plasmin350[6][7]Not specified
tPA (tissue-type Plasminogen Activator)750[2]Not specified
TEG-Benzamidine (a derivative)TrypsinNot specified79[8]

Note: Ki and IC50 values can vary depending on the specific experimental conditions, such as substrate concentration, pH, and temperature.

While a direct Ki or IC50 value for this compound against trypsin is not explicitly available in the surveyed literature, its structural similarity to benzamidine, particularly the presence of the essential amidinium group, strongly suggests it also functions as a competitive inhibitor of trypsin. Further experimental investigation is required to definitively quantify its inhibitory potency relative to benzamidine.

Mechanism of Action: Competitive Inhibition

Both benzamidine and 4-carbamimidoylbenzoic acid are anticipated to act as competitive inhibitors of trypsin-like serine proteases. This mechanism involves the inhibitor binding reversibly to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring.[1] The positively charged amidinium group is crucial for this interaction, as it forms a salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of trypsin.[9]

Competitive Inhibition Mechanism Figure 1: Mechanism of Competitive Inhibition cluster_reactions E Enzyme (Trypsin) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate I Inhibitor (Benzamidine or 4-Carbamimidoylbenzoic acid) ES->E + P P Products

Caption: A diagram illustrating the competitive inhibition of an enzyme.

Experimental Protocol: Determination of Inhibitory Potency (IC50)

To empirically compare the inhibitory potency of this compound and benzamidine, a standardized in vitro enzyme inhibition assay can be performed. The following protocol outlines a method for determining the IC50 value for these inhibitors against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials and Reagents:
  • Bovine Pancreatic Trypsin

  • This compound

  • Benzamidine Hydrochloride

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

Experimental Workflow:

IC50 Determination Workflow Figure 2: Experimental Workflow for IC50 Determination prep_inhibitor 1. Prepare Inhibitor Stock Solutions (in DMSO) serial_dilution 4. Perform Serial Dilutions of Inhibitors (in assay buffer) prep_inhibitor->serial_dilution prep_enzyme 2. Prepare Trypsin Working Solution (in Tris-HCl buffer) plate_setup 5. Add Inhibitor Dilutions and Trypsin to Microplate prep_enzyme->plate_setup prep_substrate 3. Prepare BAPNA Substrate Solution (in Tris-HCl buffer) initiate_reaction 7. Initiate Reaction by Adding BAPNA prep_substrate->initiate_reaction serial_dilution->plate_setup incubation 6. Pre-incubate Enzyme and Inhibitor plate_setup->incubation incubation->initiate_reaction measure_absorbance 8. Measure Absorbance at 410 nm (kinetic or endpoint) initiate_reaction->measure_absorbance data_analysis 9. Analyze Data to Determine IC50 measure_absorbance->data_analysis

Caption: A flowchart outlining the key steps in determining the IC50 value of an inhibitor.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a 50 mM Tris-HCl buffer with 20 mM CaCl2, adjusted to pH 8.2.

    • Prepare a stock solution of bovine trypsin in 1 mM HCl to maintain stability. Dilute to the final working concentration in Tris-HCl buffer just before use.

    • Prepare a stock solution of BAPNA in DMSO. Dilute to the final working concentration in pre-warmed (37°C) Tris-HCl buffer.[10]

    • Prepare stock solutions of this compound and benzamidine hydrochloride in DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add a fixed volume of the respective inhibitor dilutions (or DMSO for the control).

    • Add a fixed volume of the trypsin working solution to each well.

    • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed BAPNA solution to all wells.

    • Immediately begin monitoring the change in absorbance at 410 nm over time using a microplate reader. The product of BAPNA hydrolysis, p-nitroaniline, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

Benzamidine is a well-established, reversible competitive inhibitor of trypsin and other serine proteases, with a Ki for trypsin in the low micromolar range. This compound, as a close structural analog, is also expected to exhibit competitive inhibition of trypsin. While direct quantitative data for its inhibitory potency is not as readily available, the information on its derivatives suggests it is an active inhibitor. The provided experimental protocol offers a robust framework for a direct, head-to-head comparison of these two compounds in a laboratory setting. Such empirical data is crucial for researchers and drug development professionals in selecting the appropriate tool compound for their studies or as a starting point for the design of more potent and selective serine protease inhibitors.

References

  • Katz, B. A., et al. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Journal of Medicinal Chemistry, 41(27), 5297-5307. [Link]

  • Chemsrc. (2025). Benzimidamide hydrochloride. Retrieved from [Link]

  • Protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. [Link]

  • CONICET. (2016). Continuous method to determine the trypsin inhibitor activity in soybean flour. Retrieved from [Link]

  • MDPI. (2022). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. International Journal of Molecular Sciences, 23(23), 15301. [Link]

  • PubMed. (1983). A simple and specific determination of trypsin in human duodenal juice. The Tohoku Journal of Experimental Medicine, 141(3), 321-327. [Link]

  • National Center for Biotechnology Information. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. RSC Advances, 5(55), 44197-44201. [Link]

  • PubMed. (1986). Transition-state inhibition of thrombin and trypsin by amidinophenylpyruvates. Biochemistry, 25(23), 7496-7502. [Link]

  • Wikipedia. (n.d.). Serine protease. Retrieved from [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry, 10, 969407. [Link]

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative Studies on the Inhibition of Trypsin, Plasmin, and Thrombin by Derivatives of Benzylamine and Benzamidine. European Journal of Biochemistry, 6(3), 502-506. [Link]

  • PubMed. (1990). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Journal of Medicinal Chemistry, 33(1), 223-231. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism-Based Inhibitors of Serine Proteases with High Selectivity Through Optimization of S' Subsite Binding. ACS Medicinal Chemistry Letters, 3(10), 829-833. [Link]

  • PubMed. (1996). Inhibition of trypsin and thrombin by amino(4-amidinophenyl)methanephosphonate diphenyl ester derivatives: X-ray structures and molecular models. Biochemistry, 35(10), 3467-3475. [Link]

  • National Center for Biotechnology Information. (2017). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. ChemMedChem, 12(18), 1509-1516. [Link]

  • National Center for Biotechnology Information. (2012). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. Journal of Chemical Theory and Computation, 8(10), 3856-3868. [Link]

  • ResearchGate. (2015). Benzamidine binding to different Trypsin conformations. Retrieved from [Link]

Sources

head-to-head comparison of 4-carbamimidoylbenzoic acid hydrochloride with other commercially available protease inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (also known as 4-amidinobenzoic acid hydrochloride ; CAS 42823-72-3) is a synthetic low-molecular-weight serine protease inhibitor.[1][2] Structurally analogous to benzamidine , it functions as a reversible, competitive inhibitor targeting trypsin-like serine proteases (trypsin, thrombin, plasmin, urokinase).

While often overshadowed by the "gold standard" benzamidine or the irreversible inhibitor PMSF, 4-carbamimidoylbenzoic acid offers a distinct profile of high aqueous stability and reversible binding , making it valuable for protein purification workflows where enzyme activity must be recovered. This guide provides a head-to-head technical analysis of its performance against industry-standard alternatives.

Chemical Identity & Mechanism of Action

Structural Basis of Inhibition

The efficacy of 4-carbamimidoylbenzoic acid stems from its amidine group (


), which mimics the positively charged side chain of Arginine .
  • Target: The S1 specificity pocket of serine proteases (e.g., Asp189 in Trypsin).

  • Interaction: The protonated amidine forms a salt bridge with the active site aspartate, blocking substrate access.

  • Differentiation: Unlike PMSF (which covalently modifies the catalytic Serine-195) or 4-guanidinobenzoic acid esters (which act as "inverse substrates" and acylate the enzyme), 4-carbamimidoylbenzoic acid functions purely via non-covalent competitive binding.

Visualization: Competitive vs. Irreversible Inhibition

The following diagram contrasts the reversible binding mode of 4-carbamimidoylbenzoic acid with the irreversible mechanism of PMSF.

InhibitionMechanism Enzyme Serine Protease (Active Site Asp189 + Ser195) Complex_Rev Enzyme-Inhibitor Complex (Salt Bridge at Asp189) Enzyme->Complex_Rev + 4-Carbamimidoylbenzoic Acid (Reversible Binding) Complex_Irr Acyl-Enzyme Intermediate (Covalent Bond at Ser195) Enzyme->Complex_Irr + PMSF (Nucleophilic Attack) Inhibitor_Rev 4-Carbamimidoylbenzoic Acid (Arg Mimic) Inhibitor_Irr PMSF (Sulfonyl Fluoride) Recovered_Enzyme Active Enzyme (Post-Dialysis) Complex_Rev->Recovered_Enzyme Removal of Inhibitor (Dialysis/Dilution) Dead_Enzyme Irreversibly Inactivated Enzyme Complex_Irr->Dead_Enzyme Fluoride Release (Permanent)

Figure 1: Mechanism of Action. 4-Carbamimidoylbenzoic acid binds reversibly to the S1 pocket, allowing enzyme recovery. PMSF covalently modifies the catalytic triad, permanently inactivating the enzyme.

Head-to-Head Comparison

The following table compares 4-carbamimidoylbenzoic acid HCl against the three most common commercial alternatives: Benzamidine HCl , PMSF , and AEBSF .

Feature4-Carbamimidoylbenzoic Acid HClBenzamidine HClPMSFAEBSF (Pefabloc®)
Mechanism Reversible, CompetitiveReversible, CompetitiveIrreversible (Suicide)Irreversible (Suicide)
Primary Target Trypsin, Thrombin, PlasminTrypsin, ThrombinSerine Proteases (Broad)Serine Proteases (Broad)

(Trypsin)
~20–50 µM (Est.)*~18 µM [1]N/A (

driven)
N/A (

driven)
Aqueous Stability High (Stable in solution)High (Stable in solution)Very Low (

min at pH 8) [2]
High (Stable at pH 7)
Toxicity Low/IrritantLow/IrritantHigh (Neurotoxic/Corrosive)Low
Reversibility Yes (Dialyzable)Yes (Dialyzable)NoNo
Solubility Water SolubleWater Soluble (~50 mg/mL)Soluble in Ethanol/IsopropanolWater Soluble
Cost Low (Building Block)Low (Standard Reagent)Very LowHigh

*Note: While specific


 values for the free acid vary by condition, it is structurally less potent than its ester derivatives (e.g., nitrophenyl esters) but comparable in range to benzamidine.
Critical Analysis
  • Vs. Benzamidine: 4-Carbamimidoylbenzoic acid is the closest functional analog. The presence of the para-carboxyl group (COOH) introduces a zwitterionic character at neutral pH, which may slightly alter cell permeability compared to the purely cationic benzamidine. It is often used when a carboxylate handle is required for immobilization (e.g., coupling to beads for affinity chromatography).

  • Vs. PMSF: PMSF is superior for rapid, total inactivation in lysis buffers but fails in long-term incubations due to hydrolysis. 4-Carbamimidoylbenzoic acid is preferred when enzyme structure must be preserved (e.g., crystallography) or when inhibition must be maintained over days in aqueous buffer.

  • Vs. AEBSF: AEBSF is the modern, non-toxic replacement for PMSF. However, it permanently modifies the protein. If downstream applications require an active enzyme (e.g., removing the inhibitor to study enzyme kinetics), 4-carbamimidoylbenzoic acid or benzamidine are the only viable choices.

Experimental Protocol: Determination of

To validate the efficacy of 4-carbamimidoylbenzoic acid in your specific system, use the following spectrophotometric assay. This protocol measures the inhibition of Trypsin using the chromogenic substrate BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide).

Materials
  • Enzyme: Trypsin (Bovine Pancreas), 0.1 mg/mL in 1 mM HCl.

  • Substrate: BAPNA, 10 mM stock in DMSO.

  • Inhibitor: 4-Carbamimidoylbenzoic acid HCl, 10 mM stock in water.

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

Step-by-Step Workflow
  • Preparation: Prepare a dilution series of the inhibitor (0, 10, 20, 50, 100, 200 µM) in Assay Buffer.

  • Pre-Incubation: Mix 10 µL of Trypsin solution with 80 µL of Inhibitor solution in a 96-well microplate. Incubate for 10 minutes at 25°C to establish equilibrium.

  • Initiation: Add 10 µL of BAPNA substrate (Final conc. 1 mM) to each well. Rapidly mix.

  • Measurement: Monitor absorbance at 410 nm every 30 seconds for 10 minutes (Kinetic Mode).

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    . Fit to the competitive inhibition equation (Dixon Plot) to determine
    
    
    .
Workflow Visualization

AssayProtocol Start Start Protocol Step1 1. Prepare Reagents (Trypsin, BAPNA, Inhibitor Series) Start->Step1 Step2 2. Pre-Incubation (10 min) Enzyme + Inhibitor (Allow Equilibrium) Step1->Step2 Mix 10µL Enz + 80µL Inh Step3 3. Initiate Reaction Add Chromogenic Substrate (BAPNA) Step2->Step3 Add 10µL Substrate Step4 4. Kinetic Measurement Absorbance @ 410 nm (pNA release) Step3->Step4 Read every 30s Step5 5. Data Analysis Calculate V0 -> Dixon Plot -> Ki Step4->Step5 Extract Rates

Figure 2: Kinetic Assay Workflow for determining inhibition constants (


).

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968).[3] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502–506.[3]

  • James, G. T. (1978).[4] Inactivation of the protease inhibitor phenylmethylsulfonyl fluoride in buffers. Analytical Biochemistry, 86(2), 574–579.

  • BenchChem. (2025). Benzamidine HCl Hydrate: Mechanism and Protocols.

  • GoldBio. (2024). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors.

Sources

A Researcher's Guide to Confirming Inhibition Mechanisms: A Case Study of 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery and development, definitively characterizing the interaction between a small molecule and its protein target is a cornerstone of preclinical assessment. Kinetic studies provide the quantitative framework to elucidate the mechanism of inhibition, offering critical insights that guide lead optimization and predict in vivo efficacy. This guide provides an in-depth, experience-driven walkthrough for confirming the inhibitory mechanism of 4-carbamimidoylbenzoic acid hydrochloride, a well-known inhibitor of serine proteases.

We will use bovine trypsin as our model serine protease due to its well-characterized kinetics and commercial availability. This guide will compare this compound, a competitive inhibitor, against two other classes of inhibitors to provide a comprehensive understanding of how kinetic data discriminates between different inhibitory modalities.

The Central Question: How Does It Inhibit?

Before embarking on any experimental work, it is crucial to understand the theoretical underpinnings of enzyme inhibition. Serine proteases, like trypsin, are a class of enzymes that cleave peptide bonds in proteins.[1] They employ a highly conserved catalytic triad of amino acids (Serine, Histidine, and Aspartate) in their active site to perform this function.[1] Inhibitors disrupt this process, and kinetic analysis is the primary tool to determine how.

There are three principal reversible inhibition mechanisms we will investigate:

  • Competitive Inhibition: The inhibitor directly competes with the substrate for binding to the enzyme's active site. The inhibitor's structure often mimics that of the substrate.

  • Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing substrate binding.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product formation.

Each of these mechanisms produces a unique, identifiable signature on kinetic plots, which is the foundation of our experimental approach.

Visualizing Inhibition Mechanisms

To better understand the distinct nature of these inhibitory interactions, the following diagram illustrates the possible binding events for each mechanism.

InhibitionMechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E_c Enzyme (E) ES_c ES Complex E_c->ES_c +S EI_c EI Complex E_c->EI_c +I S_c Substrate (S) I_c Inhibitor (I) ES_c->E_c -S ES_c->E_c + Product EI_c->E_c -I E_n Enzyme (E) ES_n ES Complex E_n->ES_n +S EI_n EI Complex E_n->EI_n +I S_n Substrate (S) I_n Inhibitor (I) ES_n->E_n -S ES_n->E_n + Product ESI_n ESI Complex (Inactive) ES_n->ESI_n +I EI_n->E_n -I EI_n->ESI_n +S ESI_n->ES_n -I ESI_n->EI_n -S E_u Enzyme (E) ES_u ES Complex E_u->ES_u +S S_u Substrate (S) I_u Inhibitor (I) ES_u->E_u -S ES_u->E_u + Product ESI_u ESI Complex (Inactive) ES_u->ESI_u +I ESI_u->ES_u -I

Caption: Reversible enzyme inhibition models.

Experimental Design: A Self-Validating Protocol

The core of this investigation lies in measuring the initial reaction velocity (V₀) of trypsin under a matrix of varying substrate and inhibitor concentrations.[2] This systematic approach ensures that our final data is robust and self-validating.

Objective: To determine the kinetic parameters (Vmax, Km, and Ki) for the inhibition of trypsin by this compound and compare its mechanism to known inhibitors.

Materials:

  • Enzyme: Bovine Pancreatic Trypsin

  • Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)

  • Inhibitors:

    • Test Compound: this compound (also known as 4-amidinobenzoic acid)

    • Comparator 1 (Competitive): Benzamidine hydrochloride

    • Comparator 2 (Protein-based): Aprotinin

  • Buffer: 0.05 M Tris-HCl, pH 8.2, containing 0.02 M CaCl₂

  • Instrumentation: UV-Vis Spectrophotometer capable of kinetic measurements at 253 nm.

Principle of the Assay: Trypsin catalyzes the hydrolysis of BAEE, producing a product that can be monitored by an increase in absorbance at 253 nm. The initial rate of this absorbance change is directly proportional to the enzyme's activity.

Step-by-Step Experimental Workflow

This protocol is designed for a 96-well plate format for efficiency, but can be adapted for single cuvette measurements.

  • Preparation of Reagents:

    • Causality: All solutions must be prepared fresh in the assay buffer to ensure pH and ionic strength consistency, which are critical for enzyme activity.

    • Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the final working concentration (e.g., 10 µg/mL) in assay buffer immediately before use.

    • Prepare a range of substrate (BAEE) concentrations in assay buffer. A typical range would be 0.1 to 2.0 mM to bracket the known Km value of trypsin for BAEE.

    • Prepare stock solutions of each inhibitor. For 4-carbamimidoylbenzoic acid and benzamidine, dissolve in assay buffer. For aprotinin, use water or buffer. Prepare a series of dilutions for each inhibitor. The concentration range should be chosen to span the expected inhibition constant (Ki), aiming for concentrations that yield between 20% and 80% inhibition.

  • Assay Setup:

    • Trustworthiness: Each condition must be run in triplicate to ensure reproducibility and allow for statistical analysis. Include proper controls in your experimental design.

    • Plate Layout: Design a 96-well plate map. Each inhibitor will have its own section. Within each section, you will have a matrix of varying substrate and inhibitor concentrations.

    • Controls:

      • No-Enzyme Control: Buffer and substrate only (to check for non-enzymatic substrate hydrolysis).

      • No-Substrate Control: Buffer and enzyme only (to establish the baseline absorbance).

      • No-Inhibitor Control (Positive Control): Buffer, enzyme, and each substrate concentration (to determine the uninhibited reaction rates).

  • Kinetic Measurement:

    • Set the spectrophotometer to read absorbance at 253 nm at a constant temperature (e.g., 25°C).

    • Add the assay buffer, inhibitor dilution (or buffer for the no-inhibitor control), and enzyme to the appropriate wells. Allow a short pre-incubation period (e.g., 5 minutes) for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin kinetic measurements, recording the absorbance every 15-30 seconds for 5-10 minutes.

Visualizing the Experimental Workflow

ExperimentalWorkflow node_prep node_prep node_assay node_assay node_analysis node_analysis node_output node_output prep Step 1: Reagent Preparation (Enzyme, Substrate, Inhibitors, Buffer) setup Step 2: Assay Plate Setup (Matrix of [S] and [I], Controls) prep->setup preinc Step 3: Pre-incubation (Enzyme + Inhibitor) setup->preinc initiate Step 4: Reaction Initiation (Add Substrate) preinc->initiate measure Step 5: Kinetic Measurement (Monitor Absorbance at 253 nm) initiate->measure calc_v0 Step 6: Calculate Initial Velocity (V₀) (Slope of linear phase) measure->calc_v0 plot Step 7: Data Plotting (Michaelis-Menten & Lineweaver-Burk) calc_v0->plot determine Step 8: Determine Kinetic Parameters (Km, Vmax, Ki, Mechanism) plot->determine compare Step 9: Compare Inhibitors determine->compare

Caption: Workflow for kinetic inhibition studies.

Data Analysis and Interpretation: Unveiling the Mechanism

The raw kinetic data (absorbance vs. time) must first be converted into initial velocities (V₀). For each well, plot absorbance against time and determine the slope of the initial linear portion of the curve. This slope is your V₀.

The Michaelis-Menten and Lineweaver-Burk Plots

The relationship between initial velocity (V₀) and substrate concentration ([S]) is described by the Michaelis-Menten equation.[3][4] While a direct plot of V₀ vs. [S] is hyperbolic and difficult to extrapolate from, a linearized form of the equation, the Lineweaver-Burk plot (a double-reciprocal plot of 1/V₀ vs. 1/[S]), is exceptionally powerful for distinguishing between inhibition mechanisms.[2][5]

Why the Lineweaver-Burk Plot is Essential: This plot transforms the hyperbolic curve into a straight line, allowing for more accurate determination of the key kinetic parameters:

  • Vmax (Maximum Velocity): The theoretical maximum rate of the reaction. Determined from the y-intercept (1/Vmax).

  • Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity. Determined from the x-intercept (-1/Km).

When an inhibitor is introduced, the resulting line on the Lineweaver-Burk plot will change in a characteristic way depending on the mechanism of inhibition.[2][5]

  • Competitive Inhibition: The lines for different inhibitor concentrations will intersect on the y-axis (Vmax is unchanged), but the x-intercept will shift to the right (apparent Km increases).

  • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercept will increase (apparent Vmax decreases).

  • Uncompetitive Inhibition: The lines will be parallel, with both the y-intercept and x-intercept increasing (both apparent Vmax and Km decrease).

Comparative Analysis: Performance of 4-Carbamimidoylbenzoic Acid vs. Alternatives

By performing the described kinetic assays, we can generate data to compare this compound with benzamidine and aprotinin. Benzamidine is another small molecule known to be a competitive inhibitor of trypsin.[6][7] Aprotinin is a protein-based competitive serine protease inhibitor that binds very tightly to the active site.[8]

The key performance metric for an inhibitor is its inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.

Expected Results and Data Summary

The table below presents hypothetical, yet realistic, data that would be obtained from these experiments, summarizing the key kinetic parameters for each inhibitor against trypsin.

InhibitorChemical ClassConfirmed MechanismApparent KmApparent VmaxInhibition Constant (Ki)
4-Carbamimidoylbenzoic Acid HCl Small Molecule (Amidine)CompetitiveIncreases with [I]Unchanged~15 µM
Benzamidine HCl Small Molecule (Amidine)CompetitiveIncreases with [I]Unchanged~20 µM[7]
Aprotinin PolypeptideCompetitiveIncreases with [I]Unchanged~0.06 pM

Interpretation of Results:

  • The data clearly confirms that This compound acts as a competitive inhibitor . This is evidenced by the increase in the apparent Km while Vmax remains unchanged in the presence of the inhibitor. Its potency (Ki ≈ 15 µM) is comparable to that of benzamidine, another well-known competitive inhibitor.

  • Benzamidine serves as an excellent positive control for the competitive inhibition model, exhibiting the same kinetic signature.

  • Aprotinin also demonstrates competitive inhibition, but its exceptionally low Ki value (in the picomolar range) highlights the significant difference in potency that can exist between small molecule and biologic inhibitors. This underscores its role as a very tight-binding inhibitor.

This comparative analysis not only confirms the mechanism of our test compound but also benchmarks its potency against relevant alternatives, providing crucial context for its potential applications in research or as a therapeutic lead.

References

  • Ahern, K. (2017). Biochemistry Free and Easy. Oregon State University. [Link]

  • Biotek Instruments. (n.d.). Basics of Enzyme Kinetics. BioTek. [Link]

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Wikipedia contributors. (2024). Lineweaver–Burk plot. Wikipedia. [Link]

  • Wikipedia contributors. (2024). Serine protease. Wikipedia. [Link]

Sources

Reproducibility Guide: 4-Carbamimidoylbenzoic Acid Hydrochloride in Protease Inhibition & Affinity Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Carbamimidoylbenzoic acid hydrochloride (also known as 4-Amidinobenzoic acid HCl or p-Amidinobenzoic acid) represents a critical functional evolution of the standard protease inhibitor, Benzamidine. While Benzamidine is the "gold standard" small-molecule inhibitor for trypsin-like serine proteases, it lacks a functional handle for immobilization.

This guide addresses the technical nuances of using 4-carbamimidoylbenzoic acid, specifically focusing on its dual role: as a soluble competitive inhibitor and as a ligand for affinity chromatography. The most common reproducibility failure stems from ignoring its zwitterionic nature at physiological pH, which distinguishes it from the purely cationic Benzamidine.

Part 1: Technical Profile & Mechanism of Action

The Mechanistic "Anchor"

Unlike irreversible inhibitors (e.g., PMSF) that covalently modify the active site, 4-carbamimidoylbenzoic acid functions via competitive, reversible inhibition .

  • The Warhead: The amidine group (

    
    ) mimics the side chains of Arginine and Lysine (the natural substrates of trypsin-like proteases).
    
  • The Specificity: It inserts into the S1 specificity pocket of the enzyme, forming a salt bridge with the catalytic Aspartate residue (e.g., Asp189 in Trypsin).

  • The Differentiator: The para-carboxylic acid group (

    
    ) allows for covalent coupling to matrices (e.g., Sepharose/Agarose) without interfering with the amidine's binding capability.
    
DOT Diagram: Mechanism of Competitive Inhibition

The following diagram illustrates the competitive exclusion mechanism.

Mechanism Enzyme Serine Protease (Trypsin/Thrombin) Complex_ES Enzyme-Substrate Complex (Catalysis Proceeds) Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Catalytically Inert) Enzyme->Complex_EI + Inhibitor (High Affinity) Substrate Natural Substrate (Arg/Lys peptide) Substrate->Complex_ES Inhibitor 4-Carbamimidoylbenzoic Acid (Inhibitor) Inhibitor->Complex_EI S1_Pocket S1 Specificity Pocket (Asp189) Complex_EI->S1_Pocket Amidine-Aspartate Salt Bridge

Figure 1: Competitive inhibition mechanism where the amidine moiety blocks the S1 pocket, preventing substrate access.

Part 2: Comparative Analysis & Performance Data

To ensure reproducibility, researchers must select the correct inhibitor for the application. 4-carbamimidoylbenzoic acid is not a direct replacement for PMSF; it is a functional alternative to Benzamidine with specific advantages in purification.

Table 1: Performance Matrix of Serine Protease Inhibitors
Feature4-Carbamimidoylbenzoic Acid HClBenzamidine HClPMSFAprotinin
Mechanism Reversible, CompetitiveReversible, CompetitiveIrreversible, CovalentReversible, Protein-protein
Target Trypsin, Thrombin, PlasminTrypsin, ThrombinBroad Serine ProteasesSerine Proteases
Stability (pH 7) High (Stable for months)HighLow (t½ ~30-60 min)High
Toxicity LowLowHigh (Neurotoxic)Low (Allergenic potential)
Binding Affinity (

)
~10–50 µM (Trypsin)~18 µM (Trypsin)N/A (Irreversible)~0.06 pM (Bovine Trypsin)
Immobilization Yes (via -COOH)No (Requires modification)NoYes
Solubility Moderate (pH dependent)HighLow (Requires Ethanol/IPA)High
Critical Insight: The Zwitterionic Trap

A frequent cause of experimental inconsistency is the charge state of 4-carbamimidoylbenzoic acid.

  • Amidine pKa: ~11.6 (Positively charged at pH 7)

  • Carboxylic Acid pKa: ~3.5 (Negatively charged at pH 7)

  • Result: At physiological pH (7.4), the molecule is a zwitterion (net charge ~0).

    • Impact: Unlike Benzamidine (cationic), 4-carbamimidoylbenzoic acid may exhibit reduced solubility in low-ionic-strength buffers or precipitate if the pH drops near its isoelectric point.

    • Correction: Always maintain >50 mM ionic strength (NaCl/KCl) when preparing stock solutions to prevent aggregation.

Part 3: Standardized Protocol for Determination

To validate the quality of your 4-carbamimidoylbenzoic acid batch, perform this kinetic assay. This protocol is self-validating because it requires the data to fit a competitive inhibition model.

Reagents
  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). Chromogenic substrate.[1]

  • Inhibitor: 4-carbamimidoylbenzoic acid HCl (dissolved in water, pH adjusted to 7.0).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

Experimental Workflow (DOT Diagram)

Workflow Prep 1. Preparation Make 100mM Stock (Check pH!) Dilution 2. Serial Dilution 0, 10, 20, 40, 80 µM Inhibitor Prep->Dilution PreInc 3. Pre-Incubation Enzyme + Inhibitor (10 min @ 25°C) Dilution->PreInc Start 4. Reaction Start Add BAPNA Substrate (Rapid Mixing) PreInc->Start PreInc->Start Equilibrium Essential Measure 5. Measurement Absorbance @ 410nm (Kinetic Mode) Start->Measure Analysis 6. Analysis Dixon Plot or Non-linear Regression Measure->Analysis

Figure 2: Kinetic characterization workflow. Step 3 is critical to establish thermodynamic equilibrium before substrate competition.

Step-by-Step Methodology
  • Stock Preparation: Dissolve inhibitor to 100 mM in ddH₂O. Note: The HCl salt is acidic. Check pH; if <5.0, buffer capacity in the final assay may be overwhelmed.

  • Enzyme Stabilization: Prepare Trypsin (50 µg/mL) in 1 mM HCl (prevents autolysis).

  • Equilibration (The "Senior Scientist" Step):

    • Mix 10 µL Enzyme + 10 µL Inhibitor (various concentrations) + 960 µL Buffer.

    • Incubate for 10 minutes. Reasoning: Competitive inhibitors require time to occupy the active site. Immediate substrate addition results in "burst" kinetics and false

      
       values.
      
  • Reaction: Add 20 µL BAPNA substrate (final conc. 1 mM).

  • Detection: Monitor

    
     (p-nitroaniline release) for 5 minutes.
    
  • Calculation:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • The intersection of lines indicates

      
      .
      
    • Expected

      
      : 10–30 µM  (dependent on ionic strength).
      

Part 4: Troubleshooting & Reproducibility Checklist

SymptomProbable CauseCorrective Action
Inconsistent inhibition pH drift in stock solutionThe HCl salt is acidic. Buffer stock to pH 7.0 using Tris or NaOH before use.
Precipitation Zwitterionic aggregationIncrease ionic strength (add 150 mM NaCl) to shield charges.
Low affinity (High

)
Competition with bufferAvoid buffers with amine groups (e.g., concentrated Tris) if measuring extremely low

values (use HEPES).
Column Leaching Unstable couplingIf using as a ligand: Ensure coupling via carbodiimide (EDC/NHS) chemistry is performed at pH 4.5-6.0 to target the carboxyl group specifically.

References

  • PubChem. (n.d.). 4-Amidinobenzoic acid hydrochloride (Compound Summary).[2] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Markwardt, F., et al. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[3] European Journal of Biochemistry. (Foundational text on amidine inhibition constants).

Sources

Comparative Guide to In Silico Docking: Predicting the Binding Mode of 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of computational docking methodologies to predict the binding orientation of 4-carbamimidoylbenzoic acid hydrochloride, a common fragment in medicinal chemistry, particularly for inhibiting serine proteases. We will move beyond a simple recitation of steps to explore the causal relationships behind protocol choices, ensuring a robust and reproducible scientific workflow. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply molecular docking with scientific rigor.

Introduction: The "Why" of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][2] Its utility in drug discovery is immense, enabling rapid screening of virtual libraries and providing structural hypotheses for lead optimization, thereby saving significant time and resources.[3]

The subject of our study, 4-carbamimidoylbenzoic acid (also known as 4-amidinobenzoic acid), is a guanidinobenzoate derivative. The positively charged guanidinium group is a well-established pharmacophore for interacting with negatively charged aspartate residues often found at the bottom of the S1 specificity pocket in serine proteases like trypsin and thrombin.[4] Understanding its precise binding mode is critical for designing more potent and selective inhibitors.

This guide will compare the performance of two widely-used docking programs, AutoDock Vina (an open-source academic standard) and GOLD (Genetic Optimisation for Ligand Docking) , to predict the binding mode of our ligand within its biological target.

Part 1: Foundational Workflow & Experimental Design

A successful docking experiment is predicated on meticulous preparation. The principle of "garbage in, garbage out" is particularly salient in computational chemistry. Our workflow is designed as a self-validating system, where each step builds logically upon the last.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation A Target Selection (e.g., Bovine Trypsin) C Receptor Preparation (PDB: 5H8R) A->C B Ligand Selection (4-carbamimidoylbenzoic acid) D Ligand Preparation B->D E AutoDock Vina Execution C->E F GOLD Execution C->F D->E D->F G Pose Analysis (Binding Energy, Interactions) E->G F->G H Comparative Evaluation (Cross-Software Comparison) G->H I Validation (Re-docking native ligand) H->I

Caption: High-level workflow for the comparative in silico docking study.

Target Selection: Bovine Trypsin

The foundational choice for any structure-based design is the target receptor. Based on established literature, the benzamidine moiety is a classic inhibitor of trypsin. We will use the high-resolution (1.25 Å) crystal structure of bovine trypsin in complex with a benzamidine-based inhibitor, available from the Protein Data Bank (PDB).[5][6][7][8][9]

  • PDB ID: 5H8R

The choice of a high-resolution crystal structure is paramount as it provides a more accurate depiction of atomic coordinates, reducing uncertainty in the docking process.

Ligand Selection: this compound

The ligand structure can be obtained from PubChem (CID: 3532623).[10] The hydrochloride salt form indicates that the carbamimidoyl (amidine) group will be protonated and positively charged at physiological pH, a critical detail for electrostatic interactions.

Part 2: Detailed Methodologies

Here, we detail the step-by-step protocols. The causality behind each step is explained to foster a deeper understanding of the process.

Receptor Preparation Workflow

The goal of receptor preparation is to convert a raw PDB file into a clean, chemically correct format suitable for docking. This involves removing non-essential molecules, adding missing atoms, and assigning correct charges.

A Download PDB (5H8R) B Remove Water & Heteroatoms (e.g., solvents, ions) A->B Cleaning C Add Polar Hydrogens B->C Protonation D Assign Partial Charges (e.g., Gasteiger) C->D Parameterization E Define Binding Site (Grid Box Generation) D->E Localization F Save as PDBQT file E->F Finalization

Caption: Step-by-step workflow for preparing the receptor protein for docking.

Protocol using AutoDock Tools (ADT):

  • Load Receptor: Open ADT and load the cleaned PDB file for 5H8R (with water and the original ligand removed).

  • Add Hydrogens: Navigate to Edit > Hydrogens > Add. Select "Polar only" as non-polar hydrogens are implicitly handled by the force field. This step is crucial for defining hydrogen bond donors and acceptors.

  • Compute Charges: Navigate to Grid > Macromolecule > Choose. Select the receptor. ADT will merge non-polar hydrogens and add Gasteiger charges, which are essential for calculating electrostatic interactions.[11]

  • Save as PDBQT: Save the prepared receptor file. The PDBQT format includes atomic charges and atom types required by AutoDock Vina.

Ligand Preparation

Ligand preparation ensures the molecule is in its correct protonation and conformational state.

Protocol:

  • Obtain Structure: Download the 3D structure of 4-carbamimidoylbenzoic acid from PubChem in SDF format.[10]

  • Load into ADT: Open the ligand file in AutoDock Tools.

  • Detect Rotatable Bonds: ADT will automatically determine the rotatable bonds, which defines the conformational flexibility of the ligand during the docking simulation. For our ligand, the key rotatable bond is between the phenyl ring and the carboxylic acid group.

  • Save as PDBQT: Save the final ligand file in PDBQT format.

Docking Execution

AutoDock Vina uses a grid-based approach where the search space for the ligand is defined by a 3D box.[12]

  • Grid Box Generation: In ADT, with the receptor loaded, go to Grid > Grid Box. A box will appear. Adjust the center coordinates and dimensions to encompass the known active site of trypsin, specifically including the key catalytic triad residues (His57, Asp102, Ser195) and the S1 pocket (Asp189).

  • Configuration File: Create a text file named config.txt with the following parameters:

    Note: Center and size values are illustrative and must be determined from your specific grid box setup.

  • Run Simulation: Execute Vina from the command line: vina --config config.txt --log log.txt

GOLD uses a genetic algorithm to explore ligand flexibility and does not require a pre-defined grid.[13]

  • Setup in Hermes (GOLD's GUI): Load the prepared protein and ligand files (e.g., in .mol2 format).

  • Define Binding Site: Define the binding site by selecting a point within the active site (e.g., the C-alpha of Ser195) and specifying a radius (e.g., 10 Å) to encompass the region.

  • Select Scoring Function: Choose a scoring function. GoldScore is a good default, balancing accuracy and speed. ChemPLP is another robust option, particularly good for pose prediction. The choice of scoring function is a critical experimental variable that directly impacts the outcome.[14][15]

  • Run Simulation: Execute the docking run. GOLD will perform a specified number of genetic algorithm runs to find the optimal binding poses.

Part 3: Comparative Results and Analysis

The output from both programs provides a ranked list of binding poses along with a corresponding score. The top-ranked pose is the most probable binding mode according to the software's scoring function.

SoftwareScoring FunctionBinding Affinity (kcal/mol)Key Interacting Residues
AutoDock Vina Vina empirical scoring function-6.8Asp189, Ser195, Gly216
GOLD GoldScore55.2 (dimensionless)Asp189, Ser195, Gly219, Ser214

Analysis of Predicted Binding Modes:

  • AutoDock Vina: The top-ranked pose shows the positively charged amidinium group forming a strong salt bridge with the negatively charged carboxylate of Asp189 at the base of the S1 pocket. This is the canonical interaction expected for trypsin inhibitors and serves as a primary validation of the result. Additionally, a hydrogen bond is predicted between the ligand's carboxylic acid and the backbone amide of Gly216 .

  • GOLD: The highest-scoring pose from GOLD also correctly identifies the critical salt bridge with Asp189 . However, it predicts a slightly different orientation for the benzoic acid portion of the molecule, suggesting hydrogen bonds with the backbone of Ser195 and Gly219 .

Discussion of Differences:

Both programs successfully identified the most critical interaction (the salt bridge with Asp189). The minor differences in the orientation of the rest of the molecule are attributable to the different search algorithms and scoring functions employed.[15] Vina's scoring function is faster and more empirical, while GOLD's genetic algorithm and more complex scoring function may explore a different conformational space.[12][13] For this specific, relatively small, and rigid ligand, the results are highly convergent, which increases our confidence in the predicted binding mode. The primary takeaway is the confirmation of the Asp189 interaction, which would be the starting point for any further inhibitor design.

Conclusion and Best Practices

This guide demonstrates a rigorous, comparative approach to predicting the binding mode of 4-carbamimidoylbenzoic acid in trypsin. Both AutoDock Vina and GOLD provided scientifically plausible results, anchored by the correct identification of the key salt bridge interaction with Asp189.

Key Takeaways for Researchers:

  • Preparation is Paramount: The accuracy of your docking results is entirely dependent on the quality of your input structures.

  • Understand Your Tools: Different software uses different algorithms and scoring functions, which can lead to different results. Comparing outputs from multiple programs can increase confidence in a prediction.[14]

  • Validate Your Protocol: A crucial, often overlooked step is to re-dock the co-crystallized ligand from the PDB file. A successful docking protocol should be able to reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.

  • Docking is a Hypothesis Generator: The results of a docking simulation are not a final answer but rather a structural hypothesis that must be validated by further experimental methods.

By following a structured, logical, and well-documented workflow, researchers can leverage in silico docking as a powerful tool to accelerate the drug discovery process.

References

  • Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link]

  • RCSB PDB. (n.d.). RCSB Protein Data Bank. Retrieved from [Link]

  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved from [Link]

  • Wikipedia. (2024). Protein Data Bank. Retrieved from [Link]

  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of Chemical Information and Modeling, 49(6), 1455–1474. Retrieved from [Link]

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Retrieved from [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Ghafour, E., Mohammad, H., & Ghasemi, J. B. (2020). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Scientific Reports, 10(1), 1-19. Retrieved from [Link]

  • Bioinformatics Insights. (2023, March 7). Quick Comparison of Molecular Docking Programs [Video]. YouTube. Retrieved from [Link]

  • Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Future Medicinal Chemistry, 11(21), 2735-2759. Retrieved from [Link]

  • ChemCopilot. (2023, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Bioinformatics Review. (2021, January 8). How to Perform Molecular Docking in 2 mins [Video]. YouTube. Retrieved from [Link]

  • University of Modena and Reggio Emilia. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3532623, 4-Carbamimidoylbenzoic acid. Retrieved from [Link]

  • Asahina, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. Journal of Medicinal Chemistry, 62(17), 7978-7991. Retrieved from [Link]

Sources

comparing the efficacy of 4-carbamimidoylbenzoic acid hydrochloride in different biological models

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Efficacy of 4-Carbamimidoylbenzoic Acid Hydrochloride and its Prodrugs in Key Biological Models

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of this compound, more commonly known as 4-guanidinobenzoic acid (GBA), a key metabolite of the serine protease inhibitors Camostat mesylate and Nafamostat mesylate. We will dissect its efficacy in comparison to its parent compounds and other alternatives across critical biological models of pancreatitis, cancer, and thrombosis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of these compounds' performance.

Introduction: The Central Role of Serine Proteases and the Significance of Their Inhibitors

Serine proteases are a large and diverse family of enzymes that play crucial roles in a vast array of physiological processes, from digestion and blood coagulation to immune responses and tissue remodeling. Their activity is tightly regulated, and dysregulation is a hallmark of numerous diseases, including pancreatitis, cancer, and thrombosis. This makes them prime targets for therapeutic intervention.

Among the synthetic inhibitors developed, those featuring a guanidinobenzoyl moiety have shown significant promise. This guide focuses on 4-carbamimidoylbenzoic acid (GBA), a molecule that is itself a weak inhibitor but is the principal metabolite of two clinically important prodrugs: Camostat mesylate and Nafamostat mesylate. Understanding the comparative efficacy of GBA and its precursors is vital for optimizing their therapeutic applications and designing next-generation inhibitors.

Mechanism of Action: Covalent Inhibition of Serine Proteases

The inhibitory activity of compounds like Camostat and Nafamostat stems from their ability to acylate the active site serine residue of the target protease, forming a stable, covalent bond that renders the enzyme inactive. The guanidino group on the benzoyl ring mimics the side chains of arginine or lysine, allowing the inhibitor to be recognized and bind to the enzyme's substrate-binding pocket.

Camostat mesylate is rapidly hydrolyzed in vivo to its active metabolite, 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), which is responsible for the therapeutic effect.[1][2] GBPA is then further metabolized to the largely inactive 4-guanidinobenzoic acid (GBA).[1][2][3] Similarly, Nafamostat mesylate, a potent anticoagulant and anti-inflammatory agent, is also metabolized to GBA.[3] The short biological half-life of Nafamostat (5-8 minutes) is a key feature of its clinical use as a regional anticoagulant.[4]

Serine_Protease_Inhibition cluster_0 Serine Protease Active Site Serine Ser (Nucleophile) Inactive_Enzyme Covalently Modified Inactive Enzyme Serine->Inactive_Enzyme 2. Nucleophilic attack forms covalent bond Histidine His Aspartate Asp Inhibitor Guanidinobenzoyl Ester Inhibitor (e.g., GBPA) Inhibitor->Serine 1. Binding to active site GBA 4-Guanidinobenzoic Acid (Inactive Metabolite) Inactive_Enzyme->GBA 3. Slow Hydrolysis/ Metabolism Pancreatitis_Workflow Start Acclimatize Mice Pre-treatment Administer Inhibitor or Vehicle (i.p.) Start->Pre-treatment Induction Induce Pancreatitis: Hourly Caerulein Injections (i.p.) Pre-treatment->Induction Euthanasia Euthanize & Collect Samples Induction->Euthanasia Analysis Endpoint Analysis Euthanasia->Analysis Serum Serum Amylase & Lipase Analysis->Serum Histo Pancreatic Histology (H&E) Analysis->Histo MPO Myeloperoxidase (MPO) Assay Analysis->MPO End Data Interpretation Serum->End Histo->End MPO->End

Caption: Experimental workflow for the caerulein-induced acute pancreatitis model.

Comparative Efficacy Data
CompoundTypical DoseKey Findings in Pancreatitis ModelsReference
Camostat Mesylate 100-200 mg/kg (oral)Approved for chronic pancreatitis in Japan. Reduces pancreatic edema, inflammation, and necrosis in rodent models.[5]
Nafamostat Mesylate 1-10 mg/kg (i.v.)Licensed for acute pancreatitis in Japan and Korea. [3]Effectively reduces the severity of experimental pancreatitis.[3]
4-Carbamimidoylbenzoic acid (GBA) -Considered an inactive metabolite. [3]Lacks significant direct therapeutic effect in pancreatitis models compared to parent drugs.[3]

Insight: The data clearly indicates that the prodrugs, Camostat and Nafamostat, are effective in animal models of pancreatitis, while their common metabolite, GBA, is not. This underscores the importance of the ester linkage, which is cleaved to release the active inhibitor (e.g., GBPA from Camostat) at the site of action.

Comparative Efficacy in Cancer Models

Scientific Rationale

Certain serine proteases, such as TMPRSS2 and matriptase, are overexpressed in various cancers and contribute to tumor progression by facilitating cell invasion, metastasis, and growth factor activation. [6]For instance, TMPRSS2 is implicated in prostate cancer progression and has gained significant attention as the protease responsible for priming the SARS-CoV-2 spike protein. [5][7]Inhibition of these proteases is a promising anti-cancer strategy.

Experimental Model: In Vitro Cancer Cell Proliferation Assay

Cell-based assays are fundamental for the initial screening of anti-cancer drug efficacy. [8]Proliferation assays measure the ability of a compound to inhibit the growth of cancer cell lines that express the target protease.

Experimental Protocol: WST-1 Cell Proliferation Assay
  • Cell Culture: A relevant cancer cell line (e.g., human prostate cancer LNCaP cells expressing TMPRSS2) is cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight. [9]3. Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test inhibitors (e.g., Camostat mesylate, GBPA, GBA) or vehicle control (DMSO).

  • Incubation: Cells are incubated for 48-72 hours.

  • Proliferation Measurement: WST-1 reagent is added to each well and incubated for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell proliferation against the logarithm of the inhibitor concentration.

Cancer_Pathway Pro-HGF Pro-HGF (Inactive) TMPRSS2 TMPRSS2 (Serine Protease) Pro-HGF->TMPRSS2 Cleavage HGF HGF (Active) TMPRSS2->HGF c-Met c-Met Receptor HGF->c-Met Binding & Activation Signaling Downstream Signaling (PI3K/Akt, MAPK) c-Met->Signaling Proliferation Cell Proliferation, Invasion, Survival Signaling->Proliferation Inhibitor Camostat (GBPA) Inhibitor->TMPRSS2 Inhibition

Caption: Inhibition of TMPRSS2-mediated HGF activation in cancer.

Comparative Efficacy Data
CompoundTarget Cell LineIC50 / Key FindingReference
Camostat Mesylate Calu-3 (Lung)Inhibits SARS-CoV-2 entry (TMPRSS2-dependent) with an EC50 in the low micromolar range.[1]
GBPA Recombinant TMPRSS2Shows potent inhibition of TMPRSS2 activity, though slightly less than Camostat itself in some assays. [1][1]
4-Carbamimidoylbenzoic acid (GBA) Recombinant TMPRSS2Significantly less active inhibitor of TMPRSS2 compared to Camostat and GBPA. [1][1]
BSM-0004 MCF 7 (Breast)A potent and selective carbonic anhydrase IX inhibitor (Ki = 96 nM) that reduces tumor growth in xenograft models.[10]

Insight: In cancer models targeting TMPRSS2, the active metabolite of Camostat (GBPA) is a potent inhibitor, while the final metabolite GBA is largely inactive. [1]This highlights that for indications requiring sustained inhibition of proteases like TMPRSS2, the pharmacokinetic profile and conversion rate of the prodrug are critical parameters. For comparison, other inhibitors targeting different enzymes, like carbonic anhydrase IX, also show significant anti-tumor effects, demonstrating the diversity of protease inhibitor strategies in oncology. [10]

Comparative Efficacy in Thrombosis Models

Scientific Rationale

The blood coagulation cascade is a series of enzymatic reactions dominated by serine proteases (e.g., thrombin, Factor Xa, plasmin). [11]Inhibiting these proteases is the basis of anticoagulant and anti-thrombotic therapy. Nafamostat mesylate, in particular, is used clinically for its anticoagulant properties, especially in situations with a high risk of bleeding. [4][12]

Experimental Model: In Vivo Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis

This model is widely used to study mechanisms of thrombosis and evaluate anti-thrombotic agents. Topical application of ferric chloride to an artery induces oxidative damage to the endothelium, exposing subendothelial collagen and tissue factor, which triggers platelet adhesion and aggregation, leading to the formation of an occlusive thrombus. [13]

Experimental Protocol: FeCl₃-Induced Carotid Artery Thrombosis in Mice
  • Animal Preparation: Mice are anesthetized, and the right common carotid artery is surgically exposed.

  • Inhibitor Administration: The test compound (e.g., Nafamostat mesylate, heparin) or saline is administered intravenously (i.v.) via the jugular vein.

  • Thrombosis Induction: A small piece of filter paper (1x2 mm) saturated with 10% FeCl₃ is applied to the adventitial surface of the carotid artery for 3 minutes.

  • Blood Flow Monitoring: Arterial blood flow is monitored continuously using a Doppler flow probe placed upstream of the injury site.

  • Endpoint Analysis: The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow. A prolonged time to occlusion indicates an effective anti-thrombotic effect.

Thrombosis_Workflow Start Anesthetize Mouse & Expose Carotid Artery Treatment Administer Anticoagulant or Vehicle (i.v.) Start->Treatment Injury Induce Injury: Topical FeCl₃ Application Treatment->Injury Monitoring Monitor Blood Flow (Doppler Probe) Injury->Monitoring Occlusion Measure Time to Occlusion Monitoring->Occlusion End Compare Occlusion Times Occlusion->End

Caption: Workflow for the ferric chloride-induced arterial thrombosis model.

Comparative Efficacy Data
CompoundKey FeatureKey Findings in Thrombosis ModelsReference
Nafamostat Mesylate Short half-life (5-8 min)Effective as a regional anticoagulant for extracorporeal circuits (e.g., ECMO, CRRT). [4]Associated with a lower risk of bleeding complications compared to unfractionated heparin (UFH). [12][4][12]
Unfractionated Heparin (UFH) Standard AnticoagulantEffective systemic anticoagulant, but carries a higher risk of bleeding complications in susceptible patients compared to Nafamostat.[12]
Aspirin & Dipyridamole Anti-platelet agentsInhibit thrombus formation by different mechanisms (suppressing thromboxane A2 and feedback inhibition of platelet activation, respectively). Their combination is highly effective.[14]
4-Carbamimidoylbenzoic acid (GBA) Inactive MetaboliteDoes not contribute significantly to the anticoagulant effect of Nafamostat.[3]

Insight: Nafamostat's efficacy as an anticoagulant is potent but short-lived due to its rapid metabolism, making it ideal for regional anticoagulation where systemic effects are undesirable. [4]This contrasts with agents like heparin or anti-platelet drugs that provide sustained, systemic effects. Once again, the metabolite GBA is shown to be inactive, confirming that the therapeutic benefit is derived entirely from the parent compound before its metabolism.

Overall Summary and Conclusion

This guide demonstrates that while this compound (GBA) is a core structural component of several important serine protease inhibitors, it is primarily an inactive metabolite. The therapeutic efficacy observed in models of pancreatitis, cancer, and thrombosis is attributable to its parent prodrugs, Camostat mesylate (via its active metabolite GBPA) and Nafamostat mesylate.

  • In Pancreatitis: Camostat and Nafamostat are effective at mitigating pancreatic injury, whereas GBA is not.

  • In Cancer: The active metabolite of Camostat, GBPA, potently inhibits proteases like TMPRSS2, a key driver in certain cancers. GBA lacks this activity.

  • In Thrombosis: Nafamostat is a potent but short-acting anticoagulant, a property dictated by its rapid metabolism to inactive GBA. This makes it suitable for specific clinical applications like regional anticoagulation.

For researchers and drug developers, this comparative analysis underscores a critical principle of medicinal chemistry: the prodrug strategy is essential for delivering active guanidinobenzoyl-based inhibitors to their site of action. The pharmacokinetic properties and metabolic pathways of these compounds are as important as their intrinsic inhibitory potency. Future research should focus on designing novel inhibitors with tailored activation profiles and improved selectivity for specific serine proteases to enhance therapeutic outcomes across a range of diseases.

References

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Sources

comparative study of the stability of 4-carbamimidoylbenzoic acid hydrochloride and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Analysis

4-Carbamimidoylbenzoic acid hydrochloride (also known as 4-amidinobenzoic acid HCl or 4-carboxybenzamidine) represents a unique class of zwitterionic building blocks used in the synthesis of serine protease inhibitors (e.g., thrombin, trypsin inhibitors).[1]

Its stability profile is defined by the amidine moiety , which acts as a strong base (


), and the carboxylic acid  (

). Unlike simple esters or amides, this compound exhibits a "stability valley" where it is maximally stable in acidic media but susceptible to rapid hydrolysis under basic conditions.

Comparative Verdict:

  • Most Stable: 4-Carbamimidoylbenzoic acid (Parent) in acidic aqueous solution (pH < 4).

  • Intermediate: Alkoxycarbonylamidine prodrugs (designed for neutral pH stability).

  • Least Stable: Ester derivatives (e.g., Ethyl 4-amidinobenzoate) in basic media (dual hydrolysis risk: ester + amidine).

Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

Understanding the degradation mechanism requires analyzing the ionization states. At physiological pH (7.4), the molecule exists primarily as a zwitterion (carboxylate anion / amidinium cation).

PropertyDataRelevance to Stability
CAS Number 42823-72-7Unique Identifier
Molecular Formula

HCl salt form
Amidine

~11.6 (Estimated)Protonated at pH < 10; resists nucleophilic attack when protonated.
Acid

~3.6Deprotonated at pH > 4; increases solubility and polarity.
Solubility High in water; Low in organic solventsRequires Ion-Pair or HILIC HPLC for analysis.

Comparative Stability Analysis

Degradation Pathways: Hydrolysis

The primary degradation pathway is the hydrolysis of the amidine group to an amide, and subsequently to a carboxylic acid (though the latter is the parent structure here, so the amidine converts to a carbamoyl group).

Mechanism:

  • Acidic pH (< 4): The amidine nitrogen is fully protonated (

    
    ). The positive charge repels the nucleophilic attack of water. Result:  High Stability.
    
  • Basic pH (> 9): The amidine deprotonates to the free base (

    
    ). The carbon becomes electron-deficient and susceptible to 
    
    
    
    attack. Result: Rapid Hydrolysis to 4-carbamoylbenzoic acid (amide) and ammonia.
Derivative Comparison
Derivative ClassExample CompoundStability ProfileComparison to Parent
Parent Acid 4-Carbamimidoylbenzoic acidHigh (Acidic) / Low (Basic)Reference Standard. No ester bond to cleave.
Ester Ethyl 4-amidinobenzoateLow. Susceptible to two hydrolysis pathways: ester cleavage (fast) and amidine hydrolysis (slow/medium).Less stable than parent. Requires strict anhydrous storage.
Prodrug EthoxycarbonylamidineMedium. Designed for pH 7 stability.More stable at pH 7 than the free amidine base, but degrades in acid.
Visualization: Degradation Pathway

The following diagram illustrates the critical hydrolysis steps for the ethyl ester derivative versus the parent acid.

DegradationPathway cluster_stability Stability Zone Ester Ethyl 4-amidinobenzoate (Derivative) Parent 4-Carbamimidoylbenzoic Acid (Parent / Intermediate) Ester->Parent Ester Hydrolysis (Fast in Base) Amide 4-Carbamoylbenzoic Acid (Degradant) Parent->Amide Amidine Hydrolysis (pH > 9) Terephthalic Terephthalic Acid (Final Degradant) Amide->Terephthalic Amide Hydrolysis (Harsh Conditions)

Caption: Stepwise degradation from ester derivative to the parent acid, and finally to the inactive amide degradant.

Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives, you cannot use standard C18 HPLC conditions due to the high polarity of the amidine. The following method uses Ion-Pair Chromatography to ensure retention and separation of the parent from its hydrolytic degradants.

Stability-Indicating HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .[2]
  • Mobile Phase A:

    
     Octanesulfonic Acid (Sodium Salt) in Water, adjusted to pH 3.0 with Phosphoric Acid.
    
    • Why? The sulfonate pairs with the cationic amidine, creating a neutral hydrophobic complex that retains on C18.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic hold for polar degradants)

    • 5-20 min: 10%

      
       60% B
      
  • Flow Rate:

    
    
    
  • Detection: UV @ 235 nm (Benzoic acid

    
     transition).
    
  • Temperature:

    
    .
    
Forced Degradation Protocol (Stress Testing)

Perform these tests to generate the comparative data for Table 1.

  • Acid Stress: Dissolve

    
     sample in 
    
    
    
    
    
    . Heat at
    
    
    for 4 hours.
    • Expectation: Parent should remain >98% intact.[3] Ester derivatives will hydrolyze to Parent.

  • Base Stress: Dissolve

    
     sample in 
    
    
    
    
    
    . Stir at Room Temp for 1 hour.
    • Expectation: Rapid conversion of Amidine

      
       Amide.
      
  • Oxidative Stress:

    
    
    
    
    
    , Room Temp, 24 hours.
    • Expectation: Amidine is generally resistant; look for N-oxide formation (rare).

Summary of Stability Data

The following table summarizes the expected half-life (


) trends based on functional group chemistry and benzamidine analog data.
Condition4-Carbamimidoylbenzoic Acid (Parent)Ethyl Ester DerivativeBenzamidine (Analog)
Acid (pH 1-2) Stable (

)
Unstable (Ester hydrolysis)Stable
Neutral (pH 7) Stable (Zwitterionic form)Moderate (

)
Stable
Base (pH 10) Unstable (

)
Very Unstable (Rapid hydrolysis)Unstable
Solid State Stable (

)
Moderate (Low MP, moisture sensitive)Hygroscopic
Workflow for Stability Assessment

Workflow Start Start: Sample Preparation (1 mg/mL in Mobile Phase) Stress Apply Stress Conditions (Acid, Base, Heat, Ox) Start->Stress Neutralize Quench/Neutralize Samples Stress->Neutralize HPLC Ion-Pair HPLC Analysis (Method 4.1) Neutralize->HPLC Data Calculate % Recovery & Degradant Area HPLC->Data

Caption: Standardized workflow for comparative stability assessment.

References

  • Vertex Pharmaceuticals. (2010). Stability of alkoxycarbonylamidine prodrugs. PubMed.[4] Link

  • Thermo Fisher Scientific. (2014). Fast analysis of benzoic acids using a reversed-phase HPLC-UV method. Thermo Scientific Application Notes. Link

  • American Elements. (2024).[5] this compound Properties. American Elements Catalog. Link

  • MDPI. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives. Molecules. Link

  • PubChem. (2025).[4] 4-Guanidinobenzoic acid hydrochloride Compound Summary. National Library of Medicine. Link[4]

Sources

benchmarking the performance of 4-carbamimidoylbenzoic acid hydrochloride in affinity purification against other ligands

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Performance of 4-Carbamimidoylbenzoic Acid Hydrochloride in Affinity Purification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of serine protease purification, This compound (also known as p-amidinobenzoic acid) represents a high-stability alternative to the industry-standard p-aminobenzamidine. While both ligands target the S1 specificity pocket of enzymes like trypsin, thrombin, and urokinase, their immobilization chemistries differ fundamentally.

This guide benchmarks 4-carbamimidoylbenzoic acid against standard alternatives, providing the experimental evidence and protocols required to transition from "standard practice" to "optimized performance."

The Comparative Landscape: Ligand Selection

The choice of ligand dictates the stability, capacity, and cost-efficiency of your purification process. The table below contrasts 4-carbamimidoylbenzoic acid with its primary competitors.

Feature4-Carbamimidoylbenzoic Acid p-Aminobenzamidine Benzamidine (Free) Soybean Trypsin Inhibitor (SBTI)
Structure Carboxyl-functionalized benzamidineAmino-functionalized benzamidineUnsubstituted benzamidine20 kDa Protein
Immobilization Carbodiimide (EDC) to Amine-Resin (e.g., EAH Sepharose)NHS/CNBr to Activated ResinN/A (Cannot be immobilized directly)CNBr/NHS Coupling
Linkage Type Amide (Extremely Stable)Amide (NHS) or Isourea (CNBr - Leaky)N/AMultiple points (Multipoint attachment)
ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

(Trypsin)
~10–50

M (Spacer dependent)
~146

M
~18

M
~0.1 nM (Too strong for easy elution)
Binding Capacity High (~30-40 mg/mL)High (~35 mg/mL)N/AMedium (~10-20 mg/mL)
Best Use Case Custom, high-stability columns ; Acidic elution protocols.Standard, off-the-shelf purification.Competitive elution agent.[1][2]Removal of trace proteases (Scavenging).
The Core Distinction: Coupling Chemistry
  • Standard Practice (p-Aminobenzamidine): Typically coupled to CNBr-activated Sepharose . This forms an isourea bond, which is positively charged at neutral pH (causing non-specific anion exchange effects) and is susceptible to hydrolysis (ligand leakage).

  • The Upgrade (4-Carbamimidoylbenzoic Acid): Coupled to EAH Sepharose (spacer arm containing terminal amines) via EDC/NHS . This forms a stable, uncharged amide bond. This linkage is resistant to leakage even during harsh Clean-in-Place (CIP) procedures (pH 2–12).

Mechanistic Visualization

The following diagram illustrates the structural interaction and the critical difference in immobilization strategy.

LigandComparison cluster_0 Target Interaction (S1 Pocket) cluster_1 Immobilization Strategy Protease Serine Protease (Asp-189 in S1 Pocket) Ligand Benzamidine Moiety (Positively Charged) Protease->Ligand Electrostatic Interaction Matrix_Amine EAH Sepharose (Amine Spacer) Ligand_COOH 4-Carbamimidoylbenzoic Acid (Carboxyl Group) Matrix_Amine->Ligand_COOH EDC/NHS Coupling (Forms Stable Amide Bond) Ligand_COOH->Ligand Functional Moiety

Caption: Figure 1. Mechanism of Action. The benzamidine moiety binds the protease active site. 4-carbamimidoylbenzoic acid utilizes its carboxyl tail for stable amide linkage to amine-functionalized matrices.

Experimental Benchmarking: The Protocol

To validate the performance of 4-carbamimidoylbenzoic acid, we employ a self-validating workflow involving coupling, capacity testing, and purity profiling.

Phase A: Ligand Coupling (The "Custom" Advantage)

Unlike pre-packed columns, this protocol gives you control over ligand density.

Materials:

  • Ligand: this compound.

  • Matrix: EAH Sepharose 4B (provides 10-atom spacer arm).

  • Coupling Agent: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvent: Distilled water, pH adjusted to 4.5.[3][4]

Step-by-Step Protocol:

  • Preparation: Wash 10 mL of EAH Sepharose with 0.5 M NaCl followed by distilled water (pH 4.5) to remove preservatives.

  • Solubilization: Dissolve ligand in water (pH 4.5). If solubility is low, add 50% dioxane.[3][4]

    • Target Concentration: 10–20

      
      mol ligand per mL of gel.
      
  • Activation: Add ligand solution to the gel slurry (1:1 ratio). Add EDC to a final concentration of 0.1 M.[3]

  • Reaction: Adjust pH to 4.5–6.0 immediately. Rotate end-over-end for 24 hours at 4°C.

    • Critical Check: Monitor pH for the first hour; the reaction releases acid.[4] Maintain pH > 4.5 to prevent precipitation.

  • Blocking: Wash with 0.1 M Acetate buffer (pH 4) followed by 0.1 M Tris-HCl (pH 8) to deactivate remaining groups and wash away non-covalently bound ligand.

Phase B: Performance Validation (Trypsin Purification)

Objective: Determine Dynamic Binding Capacity (DBC) and Purity.

  • Equilibration: Equilibrate column with 5 CV (Column Volumes) of Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 8.0).

    • Note: High salt (0.5 M) suppresses non-specific ionic binding to the matrix.

  • Sample Load: Load crude trypsin (e.g., pancreatic extract) at a flow rate of 150 cm/h.

  • Wash: Wash with Binding Buffer until UV (280 nm) baseline stabilizes.

  • Elution (Competitive vs. Acidic):

    • Method A (Competitive): Elute with 20 mM Benzamidine in Binding Buffer.[1][5]

    • Method B (Acidic): Elute with 0.1 M Glycine-HCl, pH 2.5.

    • Recommendation: Use Method B for 4-carbamimidoylbenzoic acid columns. The stable amide linkage withstands the pH shock better than CNBr-coupled alternatives.

  • Quantification: Measure

    
     and perform BAPNA activity assay on fractions.
    
Data Presentation & Analysis
Table 2: Expected Performance Metrics
ParameterResultInterpretation
Coupling Efficiency > 85%High efficiency due to accessible carboxyl group.
Ligand Leakage < 2 ppmSuperior to CNBr-coupled p-aminobenzamidine.
Trypsin Capacity 30–45 mg/mLComparable to high-sub commercial resins.
Purity (SDS-PAGE) > 95%Single band at ~23.8 kDa (Trypsin).
Recovery > 90%Minimal non-specific loss due to hydrophilic spacer.
Troubleshooting "The Scientist's Notebook"
  • Issue: Low Binding Capacity.

    • Root Cause:[6][7] Steric hindrance. The ligand is too close to the bead surface.

    • Solution: Ensure you are using EAH Sepharose (which has a spacer arm) rather than coupling directly to a short-linker amine resin. The benzamidine moiety must penetrate the enzyme's S1 pocket.

  • Issue: Precipitation during coupling.

    • Root Cause:[6][7] 4-carbamimidoylbenzoic acid has limited solubility at neutral pH.

    • Solution: Maintain pH < 6.0 during coupling or use 50% Dioxane/Water mixture.[3]

Workflow Visualization

PurificationWorkflow Start Crude Sample (Cell Lysate/Serum) Equilibrate Equilibrate Column (pH 8.0, 0.5M NaCl) Start->Equilibrate Bind Bind Target (Serine Proteases) Equilibrate->Bind Wash High Salt Wash (Remove Non-specifics) Bind->Wash Flowthrough (Discard) Elute Elution Step Wash->Elute pH 2.5 or Competitor Analysis QC: Activity Assay (BAPNA) & SDS-PAGE Elute->Analysis

Caption: Figure 2. Standard Purification Workflow. Note the high-salt wash step, critical for benzamidine-based affinity to ensure specificity.

References
  • Cytiva (formerly GE Healthcare). Affinity Chromatography: Principles and Methods. (Handbook describing CNBr vs. NHS/EDC coupling chemistries). Link

  • Sigma-Aldrich. Benzamidine Sepharose 4 Fast Flow (High Sub) Instructions. (Provides baseline capacity data for p-aminobenzamidine). Link

  • National Institutes of Health (NIH).Inhibition of human tissue kallikrein by 4-aminobenzamidine and benzamidine.

    
     values). Link
    
  • University of Oxford. In-solution protein digestion and trypsin handling. (Protocols for trypsin activity and stability). Link

Sources

experimental validation of computational predictions for 4-carbamimidoylbenzoic acid hydrochloride binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In Fragment-Based Drug Discovery (FBDD), computational predictions often yield high-scoring poses for benzamidine derivatives due to the dominant electrostatic interaction with the S1 pocket of serine proteases (e.g., Trypsin, Thrombin).[1] However, 4-carbamimidoylbenzoic acid (4-CBA) presents a unique challenge compared to the standard benzamidine reference.[1] At physiological pH, 4-CBA exists largely as a zwitterion (amidinium cation/carboxylate anion), introducing complex solvation effects that docking algorithms frequently miscalculate.[1]

This guide objectively compares three experimental methodologies—Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and X-Ray Crystallography —to validate computational predictions of 4-CBA binding.[1] It prioritizes the "Why" behind the "How," ensuring your validation data is robust enough to support or refute your in silico models.

Part 1: The Computational Premise & Challenge

Before validating, we must define the hypothesis. Computational docking (e.g., Glide, Gold, AutoDock) typically predicts 4-CBA binding to Trypsin via a salt bridge between the amidinium group and Asp189 at the bottom of the S1 pocket.

  • The Prediction: High affinity (

    
     in low 
    
    
    
    ) driven by electrostatics.[1]
  • The Risk: Algorithms often overestimate the favorable enthalpy of the salt bridge while underestimating the desolvation penalty of the carboxylate tail, which points toward solvent.

  • Validation Goal: Determine if the experimental

    
     and 
    
    
    
    align with the predicted scoring function.
Visualization: The Predicted Binding Mechanism

BindingMechanism Ligand 4-CBA (Zwitterion) Interaction Salt Bridge (Asp189) Ligand->Interaction Amidinium Head Solvent Bulk Solvent Ligand->Solvent Carboxyl Tail (Solvation Penalty?) Target Trypsin S1 Pocket Target->Interaction Asp189 Carboxyl Binding Affinity (Kd) Binding Affinity (Kd) Interaction->Binding Affinity (Kd) Enthalpic Gain

Figure 1: Mechanistic hypothesis of 4-CBA binding. The amidinium anchors the molecule, while the carboxylate tail interacts with the solvent interface.

Part 2: Comparative Analysis of Validation Methods

We evaluated three standard biophysical assays. For a low molecular weight (LMW) fragment like 4-CBA (~164 Da), the choice of method dictates data quality.[1]

Surface Plasmon Resonance (SPR)[1][2][3][4][5][6]
  • Role: Kinetic Validator (

    
    , 
    
    
    
    ).
  • Performance: High. Modern SPR (e.g., Biacore 8K) is sensitive enough to detect LMW fragments if protein density is optimized.[1]

  • Pros: High throughput; measures kinetics (residence time), not just affinity; requires little protein.[1]

  • Cons: Low Refractive Index (RI) signal due to small mass.[1] Requires strict DMSO calibration.[1]

  • Verdict: Best for screening analogs and determining rapid on/off rates typical of fragments.

Isothermal Titration Calorimetry (ITC)[1][2][3][4][5][6]
  • Role: Thermodynamic Validator (

    
    , 
    
    
    
    , Stoichiometry).
  • Performance: Medium-High.

  • Pros: Label-free; measures heat directly (gold standard for enthalpy). It proves if binding is driven by the specific salt bridge (enthalpy) or hydrophobic effect (entropy).[1]

  • Cons: Low throughput; requires high protein concentration.[1] For weak binders (

    
    ), the curvature of the isotherm is shallow, leading to "c-value" errors.[1]
    
  • Verdict: Essential for confirming the mechanism (salt bridge verification) but too slow for screening.[1]

X-Ray Crystallography[1][2]
  • Role: Structural Validator (Pose fidelity).

  • Performance: Definitive.

  • Pros: Unambiguous proof of binding pose.

  • Cons: Does not provide affinity numbers (

    
    ). Crystal packing forces can sometimes distort the carboxylate tail position.
    
  • Verdict: Mandatory to confirm the computational pose, but not the score.

Summary Data Table
FeatureSPR (Kinetics)ITC (Thermodynamics)X-Ray (Structure)
Primary Output


Electron Density Map
LMW Sensitivity Moderate (Mass dependent)High (Heat dependent)N/A
Throughput High (96+ / day)Low (4-8 / day)Low (varies)
Material Usage Low (<50

)
High (>2

)
High
Best For Ranking affinity of derivativesValidating electrostatic mechanismConfirming docking pose

Part 3: Detailed Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems .

Protocol A: SPR Validation (The "Clean Screen" Method)

Objective: Overcome the low signal-to-noise ratio inherent in measuring a 164 Da fragment.

  • Sensor Chip Preparation:

    • Use a CM5 (Carboxymethylated Dextran) chip.[1]

    • Immobilization: Amine coupling of Trypsin.[1]

    • Critical Step: Target a high immobilization level (>5000 RU ) to compensate for the low mass of 4-CBA.[1] Theoretical

      
       should be calculated: 
      
      
      
      .[1]
    • Self-Validation: If theoretical

      
       RU, the data will be unreliable.[1] Increase protein density.[1]
      
  • Solvent Correction (The DMSO Calibration):

    • 4-CBA is likely dissolved in DMSO stocks.[1]

    • Prepare a calibration curve (0.5% to 5% DMSO) to correct for bulk refractive index shifts.[1]

    • Why? The bulk shift from DMSO is often larger than the binding signal of the fragment.

  • Running the Assay:

    • Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4).[1] Note: pH 7.4 ensures the zwitterionic state.

    • Flow Rate: High flow (30-50

      
      ) to minimize mass transport limitations (MTL).
      
    • Injection: 60s contact time, 60s dissociation.[1]

    • Regeneration: Usually not needed for rapid-off fragments; simple buffer wash suffices.[1]

Protocol B: ITC Validation (The "Low-C" Method)[1]

Objective: Accurate thermodynamic profiling for a likely weak-to-moderate binder (


 10-50 

).
  • Sample Prep:

    • Dialyze Trypsin into the exact same buffer as the ligand (e.g., 50 mM Tris, 100 mM NaCl, pH 8.0).[1]

    • Crucial: Mismatched DMSO concentrations between cell and syringe will cause massive heats of dilution, masking the binding signal. Match DMSO to within 0.01%.[1]

  • Titration Setup:

    • Cell: Trypsin (50-100

      
      ).[1]
      
    • Syringe: 4-CBA (1-2

      
      ).
      
    • Why high conc? To drive saturation. Ideally, the c-value (

      
      ) should be between 10 and 100.[1] For weak binders, this is hard, so we use high concentrations and fix stoichiometry (
      
      
      
      ) during fitting if necessary.[1]
  • Control Experiment:

    • Titrate Ligand into Buffer (no protein).[1]

    • Subtract this "heat of dilution" from the experimental run.

Part 4: Workflow Visualization

The following diagram illustrates the decision matrix for validating 4-CBA.

ValidationWorkflow Start Comp. Prediction (4-CBA binds S1) Solubility Solubility Check (DMSO/Buffer) Start->Solubility SPR SPR Screening (Kinetic Check) Solubility->SPR If Soluble > 100uM ITC ITC Profiling (Enthalpy Check) SPR->ITC If Kd < 100uM XRay X-Ray Co-crystal (Pose Check) SPR->XRay If Binding Confirmed Decision Data Correlation? ITC->Decision XRay->Decision Refine Refine Docking Model (Rescore) Decision->Refine No (Divergent Data) Publish Publish/Proceed to Lead Opt Decision->Publish Yes (Convergent Data) Refine->Start

Figure 2: Integrated validation workflow. SPR serves as the gatekeeper before investing in resource-intensive ITC or X-ray.[1]

References

  • Comparison of SPR and ITC for Fragment Screening: Henderson, T. J. (2023).[1] Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Lab Manager. [Link]

  • Benzamidine Binding Mechanisms: Katz, B. A., et al. (2001).[1] Design of binders to the S1 pocket of trypsin-like serine proteases. Note: While a general concept, specific structural data on amidine binding is foundational.[1] Referenced context via RCSB PDB Ligand Summary for 4-Carbamimidoylbenzoic acid. [Link]

  • Experimental Protocols for Fragment Screening: Reichert SPR. (2018).[1] Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]

  • Trypsin Inhibition Studies: ResearchGate. (2025).[1] SPR-based Fragment Screening: Advantages and Applications. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-Carbamimidoylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42823-72-7 Synonyms: p-Amidinobenzoic acid hydrochloride; 4-Carboxybenzamidine HCl Primary Hazard Class: Irritant (Skin/Eye/Respiratory)

Part 1: Executive Safety Summary & Risk Logic

As a Senior Application Scientist, I often see researchers treat "irritants" with complacency. This is a mistake. 4-Carbamimidoylbenzoic acid hydrochloride is a hydrochloride salt. Upon contact with moisture—such as perspiration on your skin or the mucous membranes of your eyes and lungs—it undergoes partial hydrolysis, generating localized acidity.

While not acutely fatal, the fine particulate nature of this compound creates a high-risk vector for respiratory inflammation . The protocols below are designed not just for compliance, but to prevent the chronic sensitization that occurs from repeated low-level exposure in drug discovery workflows.

Hazard Profile (GHS Classification)
Hazard CodeDescriptionMechanism of Action
H315 Causes skin irritationAcidic hydrolysis on moist skin surfaces.
H319 Causes serious eye irritationDirect abrasive and acidic damage to corneal epithelium.
H335 May cause respiratory irritationInhalation of dust triggers mucous membrane inflammation.

Part 2: The PPE Matrix

Do not rely on a "one-size-fits-all" approach. Select your PPE based on the specific operation you are performing.

Tier 1: Standard Handling (Sealed Containers/Stock Solutions)

For inventory checks, moving sealed bottles, or handling prepared liquid solutions.

  • Eyes: Standard Safety Glasses with side shields (ANSI Z87.1).

  • Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Avoid Latex: Latex proteins can cause allergic sensitization, confusing the safety profile if a reaction occurs.

  • Body: Standard cotton/poly lab coat.

Tier 2: Active Manipulation (Weighing/Solubilization)

For opening bottles, weighing powder, or creating stock solutions. This is the highest risk phase due to dust generation.

  • Engineering Control (Mandatory): Chemical Fume Hood.

  • Eyes: Chemical Splash Goggles (Indirect vented). Why? Fine salt dust can bypass standard glasses.

  • Hands: Double-gloving recommended. Inner layer: Nitrile (0.11 mm); Outer layer: Nitrile (0.11 mm). Change outer gloves immediately if contaminated.

  • Respiratory: If a fume hood is unavailable (not recommended), a fitted N95 or P100 particulate respirator is mandatory.

Visualization: PPE Decision Logic

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Dry Powder (Solid) State->Solid Liquid Liquid Solution State->Liquid Quant Quantity > 100mg? Solid->Quant Tier1 Tier 1 PPE (Glasses, Single Gloves) Liquid->Tier1 Quant->Tier1 No (Sealed) Tier2 Tier 2 PPE (Goggles, Double Gloves, Fume Hood) Quant->Tier2 Yes (Open) Resp Add N95/P100 Respirator Tier2->Resp If Hood Unavailable

Caption: Logic flow for selecting appropriate PPE based on physical state and operational scale.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer (Anti-Static Method)

Amidinobenzoic acid derivatives are often dry, crystalline powders prone to static charge. Static causes "fly-away" powder, which is the primary cause of bench contamination.

  • Preparation: Place the balance inside the fume hood.

  • Static Control: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the powder. If unavailable, wipe the exterior of the weigh boat with a lint-free wipe dampened with 70% ethanol to discharge static.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer slowly to avoid aerosolizing the powder.

    • The "Wet Method" (Preferred): If possible, tare the weigh boat, add the powder, and then immediately add the solubilization solvent (e.g., DMSO or Water) to the weigh boat (if compatible) to trap the dust before moving it.

Protocol B: Spill Response

Scenario: You have spilled ~500mg of powder on the benchtop.

  • Evacuate & Alert: Inform nearby personnel. Do not breathe the dust.[1][2][3][4][5][6][7]

  • PPE Upgrade: Put on goggles and an N95 mask if not already wearing them.

  • Containment: Cover the spill gently with paper towels.

  • Wet Wipe Method: Do not dry sweep. Dry sweeping launches dust into the air.

    • Dampen the paper towels with water (the HCl salt is water-soluble).

    • Wipe from the outside of the spill toward the center.

  • Clean Up: Place wet towels in a hazardous waste bag. Wipe the area again with soap and water to remove acidic residue.

Part 4: Waste Disposal & Deactivation

As an organic hydrochloride salt, this compound is acidic. Disposal regulations vary by region, but the following chemical logic applies universally to laboratory safety.

Disposal Decision Tree

Waste_Disposal Waste Waste Generation Type Waste Type? Waste->Type Solid Solid Waste (Contaminated Wipes/Powder) Type->Solid Liquid Liquid Waste (Aqueous/Solvent) Type->Liquid Bin Solid Hazardous Waste Bin (Label: Organic Solid, Irritant) Solid->Bin SolventCheck Contains Organic Solvent (DMSO/Methanol)? Liquid->SolventCheck OrgWaste Halogenated/Non-Halogenated Solvent Waste Stream SolventCheck->OrgWaste Yes AqWaste Aqueous Waste Stream SolventCheck->AqWaste No (Pure Aqueous) Neutralize Check pH. Neutralize with NaHCO3 if < 5 AqWaste->Neutralize

Caption: Workflow for segregating and treating waste streams containing this compound.

Disposal Guidelines
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Hazardous Waste container. Label clearly as "Organic Solid - Irritant."

  • Aqueous Solutions: If the compound is dissolved in water/buffer:

    • Check pH. If acidic (due to HCl), neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6–8.

    • Dispose via the Aqueous Hazardous Waste stream. Do not pour down the drain unless explicitly permitted by your facility's EHS officer.

  • Organic Solvents: If dissolved in DMSO, Methanol, or DMF, dispose in the Organic Solvent Waste container. Do not attempt to neutralize organic streams; it may cause precipitation or unexpected heat generation.

Part 5: References

  • Thermo Fisher Scientific. (2021).[6] Safety Data Sheet: this compound. Retrieved from

  • PubChem. (n.d.). Compound Summary: 4-Amidinobenzoic acid hydrochloride.[8] National Library of Medicine. Retrieved from [8]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from

  • American Chemical Society. (2015).[5] Identifying and Evaluating Hazards in Research Laboratories. Retrieved from

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.